molecular formula C12H10N2 B1666449 Azobenzene CAS No. 103-33-3

Azobenzene

Cat. No.: B1666449
CAS No.: 103-33-3
M. Wt: 182.22 g/mol
InChI Key: DMLAVOWQYNRWNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azobenzene is a fundamental photoswitchable compound characterized by two phenyl rings connected by a nitrogen-nitrogen double bond (-N=N-). Its core research value lies in the reversible trans -to- cis photoisomerization upon exposure to specific light wavelengths; the stable, planar trans isomer converts to a bent, metastable cis form with UV light (~300-400 nm), and reverts with visible light or thermally . This reversible molecular motion enables precise, remote control over material properties and biological function, driving innovation across diverse fields. In smart materials science, this compound is pivotal for developing light-controlled adhesives, with advanced hydrogels demonstrating exceptional, reversible skin adhesion strength up to 360.7 kPa . It is also integral to the design of photomechanical actuators, soft robotics, and photonic devices that respond to light with life-like motions . In nanotechnology and biomedicine, this compound is engineered into DNA nanostructures and nanomachines to photoregulate hybridization, enzyme activity, and drug delivery processes with high spatiotemporal precision . Its application extends to vision restoration strategies, where it can be used to photoswitch ion channels and modulate neuronal signaling . Furthermore, this compound derivatives exhibit intrinsic antimicrobial properties, with activity modulated by substituent type and position on the aromatic rings, offering a platform for developing novel antibacterial therapies . This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diphenyldiazene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLAVOWQYNRWNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Record name AZOBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19841
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

33808-60-5
Record name Diazene, 1,2-diphenyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33808-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID8020123, DTXSID601026524
Record name Azobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-Diphenyldiazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601026524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Azobenzene appears as orange-red crystals or dark brown chunky solid. (NTP, 1992), Orange-red solid; [Merck Index] Orange-red or dark brown solid; [CAMEO] Brown or orange powder; [Alfa Aesar MSDS]
Record name AZOBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19841
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Azobenzene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3789
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

559 °F at 760 mmHg (NTP, 1992), 293 °C
Record name AZOBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19841
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name AZOBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1513
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

less than 0.1 mg/mL at 63.5 °F (NTP, 1992), Sol in glacial acetic acid, alcohol, ether, SOL IN MOST ORGANIC SOLVENTS, Solubility in alc = 4.2/100 at 20 °C ether; Ligroin = 12/100 at 20 °C, In water solubility, 6.4 mg/L at 25 °C
Record name AZOBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19841
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name AZOBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1513
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.203 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.203 at 20 °C/4 °C, MW = 182.220, orange-red monoclinic if from alcohol, MP = 67.88, BP = 293, density = 1.203 at 20 °C, refractive index = 1.6266 at 78 °C, soluble in ethanol, ether, benzene, chloroform and very soluble in pyridine. /Trans/
Record name AZOBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19841
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name AZOBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1513
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

1 mmHg at 218.3 °F ; 5 mmHg at 276.3 °F; 10 mmHg at 304.7 °F (NTP, 1992), 0.000361 [mmHg], Vapor pressure: 1 mm Hg at 103 °C, 3.61X10-4 mm Hg at 25 °C
Record name AZOBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19841
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Azobenzene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3789
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name AZOBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1513
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Orange-red leaflets, Monoclinic crystals, Yellow or orange crystals

CAS No.

103-33-3, 1080-16-6, 17082-12-1
Record name AZOBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19841
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Azobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-Azobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001080166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diazene, diphenyl-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017082121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name azobenzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2102
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diazene, 1,2-diphenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Azobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-Diphenyldiazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601026524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Azobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.820
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZOBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0U1H6UG5C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name AZOBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1513
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

154 °F (NTP, 1992), 68 °C
Record name AZOBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19841
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name AZOBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1513
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Azobenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of a Classic Photoswitch

Azobenzene, a deceptively simple molecule comprising two phenyl rings bridged by a nitrogen-nitrogen double bond (N=N), stands as a cornerstone of photochemistry and materials science.[1] Its remarkable ability to undergo reversible trans-cis isomerization upon irradiation with specific wavelengths of light has cemented its status as a prototypical molecular switch.[1][2] This light-induced change in molecular geometry, from the thermodynamically stable, planar trans isomer to the metastable, non-planar cis isomer, underpins its application in diverse fields, including targeted drug delivery, molecular machines, and photoswitchable materials.[3] The trans-to-cis conversion is typically initiated by UV light (around 365 nm), while the reverse process can be triggered by visible light or occurs thermally.[4] This guide provides a comprehensive overview of the most common and reliable methods for the synthesis and purification of this compound, grounded in mechanistic principles and practical laboratory considerations.

Part 1: Synthesis of this compound: Key Methodologies

The synthesis of this compound can be broadly approached through two primary routes: the reductive coupling of nitrobenzene and the diazotization of aniline followed by a coupling reaction. The choice of method often depends on the desired scale, available starting materials, and tolerance for specific reagents.

Reductive Coupling of Nitrobenzene

This is a classic and robust method for producing symmetrical azobenzenes. The core principle involves the partial reduction of nitrobenzene. Complete reduction would lead to aniline, so careful control of the reducing agent and reaction conditions is paramount.

The reduction of nitrobenzene to this compound proceeds through several intermediates. Initially, nitrobenzene is reduced to nitrosobenzene, which is then further reduced to N-phenylhydroxylamine. Under the reaction conditions, these two intermediates condense to form azoxybenzene, which is subsequently reduced to this compound.[5]

Diagram: Proposed Mechanism for the Reductive Coupling of Nitrobenzene

G Nitrobenzene Nitrobenzene Reduction1 Reduction Nitrobenzene->Reduction1 Nitrosobenzene Nitrosobenzene Condensation Condensation (-H₂O) Nitrosobenzene->Condensation Reduction2 Reduction Nitrosobenzene->Reduction2 Phenylhydroxylamine N-Phenylhydroxylamine Phenylhydroxylamine->Condensation Azoxybenzene Azoxybenzene Reduction3 Reduction Azoxybenzene->Reduction3 This compound This compound ReducingAgent Reducing Agent (e.g., Zn, Mg) ReducingAgent->Reduction1 ReducingAgent->Reduction2 ReducingAgent->Reduction3 Condensation->Azoxybenzene Reduction1->Nitrosobenzene Reduction2->Phenylhydroxylamine Reduction3->this compound G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling Aniline1 Aniline NaNO2_HCl NaNO₂ / HCl (0-5 °C) Aniline1->NaNO2_HCl Diazonium Benzenediazonium Chloride NaNO2_HCl->Diazonium Coupling Electrophilic Aromatic Substitution Diazonium->Coupling Aniline2 Aniline Aniline2->Coupling Diazoaminobenzene Diazoaminobenzene (Intermediate) Coupling->Diazoaminobenzene Rearrangement Acid-catalyzed Rearrangement Diazoaminobenzene->Rearrangement p_Aminothis compound p-Aminothis compound Rearrangement->p_Aminothis compound G Start Crude this compound (dissolved in minimal solvent) LoadSample Load sample onto the top of the column Start->LoadSample PackColumn Pack column with stationary phase (e.g., silica gel) PackColumn->LoadSample Elute Elute with mobile phase (e.g., hexane/ethyl acetate) LoadSample->Elute CollectFractions Collect fractions Elute->CollectFractions AnalyzeFractions Analyze fractions (e.g., by TLC) CollectFractions->AnalyzeFractions CombineFractions Combine pure fractions AnalyzeFractions->CombineFractions EvaporateSolvent Evaporate solvent CombineFractions->EvaporateSolvent End Pure this compound EvaporateSolvent->End

References

An In-depth Technical Guide to the Mechanism of Azobenzene Photoisomerization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Azobenzene and its derivatives are paramount molecular switches, underpinning advancements in fields from photopharmacology to materials science.[1] Their utility is rooted in the reversible trans-cis isomerization, a process initiated by light that allows for exquisite spatiotemporal control over molecular geometry and function.[1] A profound understanding of the photoisomerization mechanism is therefore critical for the rational design of novel photoswitchable systems. This guide provides a comprehensive exploration of the core mechanisms of this compound photoisomerization, delving into the electronic transitions, debated pathways, and the key factors that influence this elegant molecular transformation. We will further explore the experimental and computational methodologies employed to elucidate these mechanisms, offering insights for researchers, scientists, and drug development professionals.

The this compound Moiety: A Versatile Photoswitch

This compound is a photochromic molecule that exists in two isomeric forms: the thermodynamically stable trans (E) isomer and the metastable cis (Z) isomer. The trans isomer is nearly planar, while the cis isomer possesses a bent configuration.[1][2] This structural dichotomy is the foundation of its function as a molecular switch. The transition between these two states can be triggered by light of specific wavelengths, and the reverse isomerization can occur either photochemically or thermally.[3]

The ability to reversibly alter the geometry of this compound with light has made it a cornerstone in the development of:

  • Photopharmacology: Designing drugs that can be activated or deactivated at a specific site in the body with light, minimizing off-target effects.[4]

  • Smart Materials: Creating materials whose properties, such as shape, color, or permeability, can be modulated with light.[5]

  • Molecular Machines: Building nanoscale devices that can perform work in response to a light stimulus.

  • Data Storage: Developing high-density optical data storage systems.[6][7]

The efficiency and kinetics of the photoisomerization process are highly sensitive to the molecular environment and the substitution pattern on the phenyl rings, offering a rich landscape for chemical modification and optimization.[8]

Electronic Structure and Spectroscopy of this compound

The photoisomerization of this compound is initiated by the absorption of a photon, which promotes the molecule to an electronically excited state. The nature of this excited state is crucial in determining the subsequent isomerization pathway. The UV-Vis absorption spectra of this compound are characterized by two main absorption bands corresponding to different electronic transitions.[9]

  • π→π* Transition: This is a strongly allowed transition, typically occurring in the ultraviolet region (around 320-350 nm for the trans isomer), leading to the S2 excited state.[10][11] This transition involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital.

  • n→π* Transition: This is a symmetry-forbidden, and therefore much weaker, transition that appears at longer wavelengths in the visible region (around 440 nm for the trans isomer), leading to the S1 excited state.[10][11] It involves the promotion of a non-bonding electron from one of the nitrogen atoms to a π* antibonding orbital.

The absorption spectra of the trans and cis isomers are distinct. Typically, the π→π* band of the cis isomer is blue-shifted and less intense compared to the trans isomer, while the n→π* band of the cis isomer is red-shifted and more intense.[11] This spectral separation allows for the selective photo-switching between the two isomers using different wavelengths of light.[3]

Core Mechanisms of Photoisomerization: A Tale of Rotation and Inversion

The precise mechanism of this compound photoisomerization has been a subject of extensive research and debate, with two primary pathways being proposed: rotation and inversion.[3][12] More recently, a concerted inversion mechanism has also gained traction.[2][12]

The Rotation Pathway

The rotation mechanism involves the twisting of the C-N=N-C dihedral angle in the excited state, leading to a perpendicular geometry where the π-bond is effectively broken.[12] From this twisted conical intersection with the ground state, the molecule can relax to either the trans or cis isomer.[13] Computational studies suggest that rotation is a favorable pathway, particularly upon excitation to the S1 (n→π*) state, as it can be a barrierless process.[12][13]

The Inversion Pathway

The inversion mechanism, also referred to as a planar or in-plane pathway, proceeds through a transition state where one of the NNC bond angles linearizes.[12] This pathway avoids the significant steric clash that can occur during rotation. In the ground state, the inversion pathway is generally considered the dominant mechanism for the thermal cis-to-trans isomerization.[12] Some studies have proposed that inversion is the primary mechanism for the photoisomerization from the S1 state.[14]

The Concerted Inversion Pathway

A third proposed mechanism is the concerted inversion, where both nitrogen atoms undergo inversion simultaneously in a symmetric fashion.[2] This pathway has been suggested to be a viable route, particularly in solution.[2]

The prevailing view is that the operative mechanism can depend on several factors, including the electronic state that is initially populated (S1 vs. S2), the presence of substituents on the this compound core, and the surrounding environment.[2][15] It is also plausible that multiple relaxation pathways coexist and compete.[2]

Factors Influencing Photoisomerization

The efficiency and dynamics of this compound photoisomerization are not intrinsic properties but are highly susceptible to a range of external and internal factors.

Excitation Wavelength

The quantum yield of trans-to-cis isomerization is often dependent on the excitation wavelength, a phenomenon that seemingly violates Kasha's rule.[6][7] Typically, excitation into the S2 (π→π) band results in a lower quantum yield compared to excitation into the S1 (n→π) band.[15] This has been attributed to the existence of different relaxation pathways from these two excited states.[6][7]

Solvent Effects

The polarity and viscosity of the solvent can significantly impact both the photoisomerization and thermal isomerization rates.

  • Polarity: An increase in solvent polarity can affect the rates of both photoisomerization and thermal isomerization.[16][17] For thermal cis-to-trans isomerization, polar solvents can stabilize a more polar transition state, thus accelerating the reaction.[18][19] The effect on photoisomerization quantum yield is more complex and can depend on the specific this compound derivative.[16]

  • Viscosity: Interestingly, several studies have shown that the photoisomerization of this compound is largely independent of solvent viscosity.[16][20] This has been taken as evidence against a simple rotational mechanism that would be expected to be hindered in a more viscous environment.[20] However, the thermal relaxation time can decrease with increasing solvent viscosity, an unexpected finding that suggests a complex interplay of factors.[16]

Temperature

Temperature primarily affects the thermal cis-to-trans back-isomerization. The rate of this process increases with temperature, following the Arrhenius equation. For this compound-modified DNA, the photoisomerization quantum yield has been shown to increase with temperature, converging to similar values above the DNA melting temperature.[21]

Substituent Effects

The electronic and steric properties of substituents on the phenyl rings can dramatically alter the photophysical properties of this compound.

  • Electronic Effects: "Push-pull" azobenzenes, with an electron-donating group on one ring and an electron-withdrawing group on the other, exhibit red-shifted absorption spectra, allowing for isomerization with visible or even near-infrared light.[3][22] This is highly desirable for biological applications to avoid UV-induced damage and improve tissue penetration.[4][22]

  • Steric Effects: Bulky substituents can influence the relative stabilities of the cis and trans isomers and can hinder or favor certain isomerization pathways.[8] For instance, ortho-substitution can significantly lengthen the thermal half-life of the cis isomer.[23]

FactorEffect on PhotoisomerizationReference
Excitation Wavelength Quantum yield is often lower for S2 (π→π) vs. S1 (n→π) excitation.[15]
Solvent Polarity Can influence both photoisomerization and thermal isomerization rates.[16][17]
Solvent Viscosity Photoisomerization is largely independent of viscosity.[20]
Temperature Primarily affects the rate of thermal cis-to-trans back-isomerization.[21]
Substituents Can tune absorption spectra and alter isomerization kinetics.[8][22]

Experimental Methodologies for Studying Photoisomerization

A variety of spectroscopic techniques are employed to investigate the mechanism and dynamics of this compound photoisomerization.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is the workhorse technique for monitoring the progress of photoisomerization.[24] By irradiating a solution of this compound with a specific wavelength of light, the changes in the absorption spectrum can be recorded over time, allowing for the determination of the photostationary state (the equilibrium mixture of trans and cis isomers under illumination) and the kinetics of the isomerization.[23][25]

Experimental Protocol: Monitoring Photoisomerization by UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the this compound derivative in the solvent of interest in a quartz cuvette. The concentration should be adjusted to have a maximum absorbance in the range of 0.5-1.0.

  • Initial Spectrum: Record the UV-Vis absorption spectrum of the initial (typically >99% trans) solution.

  • Irradiation: Irradiate the sample with a light source of the desired wavelength (e.g., a 365 nm LED for trans-to-cis isomerization).

  • Spectral Monitoring: At regular time intervals during irradiation, record the UV-Vis spectrum until no further changes are observed, indicating that the photostationary state has been reached.

  • Data Analysis: Analyze the spectral changes to determine the isosbestic points (wavelengths where the absorbance remains constant) and calculate the composition of the photostationary state. The kinetics of the isomerization can be determined by plotting the change in absorbance at a specific wavelength versus time.[23]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 1H NMR, is a powerful tool for quantifying the ratio of trans and cis isomers in a sample, as the chemical shifts of the protons are distinct for the two isomers.[26][27] It can be used to confirm the isomeric composition at the photostationary state determined by UV-Vis spectroscopy.[28] In-situ NMR experiments with light irradiation can provide real-time monitoring of the isomerization process.[29][30]

Experimental Protocol: Quantifying Isomer Ratios by 1H NMR

  • Sample Preparation: Prepare a solution of the this compound derivative in a deuterated solvent in an NMR tube.

  • Irradiation: Irradiate the sample to reach the desired isomeric ratio (e.g., the photostationary state).

  • NMR Acquisition: Acquire a 1H NMR spectrum of the sample.

  • Data Analysis: Identify the distinct signals corresponding to the trans and cis isomers. Integrate the signals and use the integral values to calculate the relative concentrations of the two isomers.[28]

Transient Absorption Spectroscopy

Transient absorption spectroscopy is a femtosecond time-resolved technique that allows for the direct observation of the excited-state dynamics of this compound photoisomerization.[31][32] By using a short "pump" pulse to excite the sample and a "probe" pulse to monitor the subsequent changes in absorption, it is possible to track the evolution of the excited state on the femtosecond to picosecond timescale.[20][33] This provides invaluable information about the lifetimes of the excited states and the rates of the isomerization process.[6][7]

Experimental Workflow: Transient Absorption Spectroscopy

Conclusion

The photoisomerization of this compound is a fascinating and complex process that has captivated scientists for decades. While the fundamental principles are well-established, the precise mechanistic details, particularly the interplay between rotational and inversional pathways, continue to be an active area of investigation. The ability to fine-tune the photophysical properties of this compound through chemical substitution has opened up a vast array of applications in diverse scientific and technological fields. A thorough understanding of the factors that govern the photoisomerization mechanism is paramount for the continued development of innovative light-responsive molecules and materials. This guide has provided a comprehensive overview of the current understanding of this compound photoisomerization, from the underlying electronic transitions to the experimental techniques used to probe its intricate dynamics.

References

A Technical Guide to the Thermal Degradation Pathways of Azobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azobenzene and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, prized for their photoisomerization properties which enable applications as molecular switches and photopharmacological agents.[1] However, the utility of these compounds is intrinsically linked to their thermal stability. An in-depth understanding of the thermal degradation pathways of this compound is paramount for defining the operational temperature limits of molecular devices, ensuring the shelf-life and stability of photoswitchable drugs, and predicting the environmental fate of azo dyes. This technical guide provides a comprehensive exploration of the thermal degradation mechanisms of this compound, from the reversible cis-trans isomerization to irreversible decomposition at elevated temperatures. We will delve into the radical-mediated fragmentation pathways, the influence of molecular structure on thermal stability, and the analytical methodologies employed to elucidate these complex processes. This guide is intended to serve as a valuable resource for researchers and professionals working with this compound-containing compounds, offering both theoretical insights and practical experimental protocols.

Introduction: The Duality of this compound's Thermal Behavior

The thermal behavior of this compound is characterized by two distinct phenomena that occur at different energy scales. At lower temperatures, this compound undergoes a reversible cis-trans isomerization, a process that is central to its function as a molecular switch. At significantly higher temperatures, the molecule undergoes irreversible decomposition, leading to the cleavage of its characteristic azo bond and the formation of various degradation products. A thorough understanding of both these processes is critical for the rational design and application of this compound-based systems.

The reversible photoisomerization of the thermodynamically more stable trans-azobenzene to the cis-isomer upon UV irradiation, and its subsequent relaxation back to the trans-form either thermally or photochemically, is the cornerstone of its application in photopharmacology and molecular machines.[1] The rate of this thermal back-relaxation is a key parameter that dictates the lifetime of the metastable cis-state and, consequently, the duration of the light-induced effect.

Conversely, the irreversible thermal decomposition of this compound at elevated temperatures represents a critical failure mode for many applications. This process involves the homolytic cleavage of the C-N and N=N bonds, leading to the formation of highly reactive radical species and the evolution of nitrogen gas.[2][3] The onset temperature of this degradation determines the upper limit of the thermal operating window for this compound-containing materials and the conditions under which these compounds can be safely processed and stored.

This guide will systematically explore both the reversible isomerization and the irreversible decomposition pathways, providing a detailed mechanistic understanding and practical guidance for their experimental investigation.

Reversible Thermal Degradation: The Dynamics of Cis-Trans Isomerization

The thermal relaxation of cis-azobenzene to the more stable trans-isomer is a first-order kinetic process that can proceed through two primary mechanisms: rotation and inversion.[4] The preferred pathway and the rate of isomerization are highly dependent on the substitution pattern of the this compound core and the surrounding environment.

Mechanisms of Isomerization
  • Rotation: This pathway involves the rotation around the N=N double bond, passing through a transition state where the π-bond is temporarily broken.

  • Inversion: This mechanism proceeds through a linear, sp-hybridized transition state of one of the nitrogen atoms, without breaking the N=N double bond.

The energy barrier for these pathways can be influenced by substituents on the phenyl rings. For instance, "push-pull" azobenzenes, which contain both electron-donating and electron-withdrawing groups, tend to favor the rotational pathway, leading to faster thermal isomerization.

Factors Influencing Isomerization Kinetics

The half-life of the cis-isomer is a critical parameter for applications such as drug delivery, where a longer lifetime may be desirable to prolong the therapeutic effect.[4] Several factors can be tuned to control this rate:

  • Electronic Effects: As mentioned, push-pull substituents can dramatically accelerate the isomerization rate.

  • Steric Effects: Bulky ortho-substituents can sterically hinder the planar trans-isomer, thereby destabilizing it and reducing the energy barrier for the cis to trans isomerization.

  • Environmental Factors: The polarity of the solvent and the presence of hydrogen bonding can also influence the isomerization pathway and kinetics.

Below is a diagram illustrating the two primary mechanisms of thermal cis-trans isomerization.

G cluster_rotation Rotational Pathway cluster_inversion Inversion Pathway cis_rot cis-Azobenzene ts_rot Rotational Transition State (Twisted N=N) cis_rot->ts_rot Rotation around N=N trans_rot trans-Azobenzene ts_rot->trans_rot cis_inv cis-Azobenzene ts_inv Inversion Transition State (Linear NNC angle) cis_inv->ts_inv In-plane inversion trans_inv trans-Azobenzene ts_inv->trans_inv G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination This compound This compound (Ph-N=N-Ph') radicals1 Phenyl Radical (Ph•) + Azophenyl Radical (•N=N-Ph') This compound->radicals1 Homolytic C-N Cleavage azophenyl_radical Azophenyl Radical (•N=N-Ph') n2_phenyl_radical Nitrogen Gas (N₂) + Phenyl Radical (Ph'•) azophenyl_radical->n2_phenyl_radical Loss of N₂ phenyl_radicals Phenyl Radicals (Ph•, Ph'•) products Benzene, Substituted Benzenes, and other products phenyl_radicals->products Hydrogen Abstraction from other this compound molecules rad1 Radical 1 stable_product Stable Product rad1->stable_product rad2 Radical 2 rad2->stable_product G start Start prep_instrument Prepare and Calibrate TGA start->prep_instrument weigh_sample Weigh 5-10 mg of Sample prep_instrument->weigh_sample load_sample Load Sample into TGA weigh_sample->load_sample set_params Set Atmosphere and Temperature Program load_sample->set_params run_exp Start Experiment and Acquire Data set_params->run_exp analyze_data Analyze TGA/DTG Curves run_exp->analyze_data end End analyze_data->end G start Start prep_instrument Prepare and Calibrate DSC start->prep_instrument weigh_sample Weigh 2-5 mg of Sample into DSC pan prep_instrument->weigh_sample seal_pan Seal Pan with Lid weigh_sample->seal_pan load_pans Load Sample and Reference Pans into DSC seal_pan->load_pans set_params Set Atmosphere and Heat-Cool-Heat Program load_pans->set_params run_exp Start Experiment and Acquire Data set_params->run_exp analyze_data Analyze DSC Thermogram for Transitions and Enthalpies run_exp->analyze_data end End analyze_data->end

References

An In-depth Technical Guide to the Spectroscopic Characterization of Azobenzene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

Azobenzene and its derivatives are paramount molecular switches, forming the bedrock of innovations in photopharmacology, molecular machinery, and advanced materials. Their functionality is intrinsically linked to the reversible photoisomerization between the thermally stable E (trans) and metastable Z (cis) isomers.[1] A profound understanding of the distinct spectroscopic signatures of these isomers is not merely academic; it is the critical foundation for designing, controlling, and validating photoswitchable systems. This guide provides a comprehensive, in-depth exploration of the primary spectroscopic techniques employed for the characterization of this compound isomers, grounded in both theoretical principles and practical, field-proven methodologies.

The Principle of this compound Photoisomerization: A Tale of Two States

This compound's utility stems from its ability to undergo a reversible transformation in molecular geometry when subjected to specific wavelengths of light. The thermodynamically stable E-isomer can be converted to the higher-energy Z-isomer, typically by irradiation with ultraviolet (UV) light (around 365 nm).[1] The reverse process, from Z back to E, can be triggered by visible light (e.g., around 440 nm) or will occur spontaneously via thermal relaxation in the dark.[1][2] This isomerization is accompanied by significant changes in molecular shape, dipole moment, and electronic properties, each of which leaves a distinct fingerprint on the spectroscopic output.

G E_isomer E-Azobenzene (trans) Thermally Stable Z_isomer Z-Azobenzene (cis) Metastable E_isomer->Z_isomer UV Light (~365 nm) Photoisomerization Z_isomer->E_isomer  Visible Light (~440 nm) or Heat (Δ)  Photoisomerization or Thermal Relaxation

Caption: The this compound photoisomerization cycle between the E and Z isomers.

UV-Visible (UV-Vis) Spectroscopy: The Workhorse of Isomerization Monitoring

UV-Vis spectroscopy is the most frequently utilized technique for observing this compound isomerization, owing to the well-separated and characteristic absorption bands of the E and Z isomers.[3]

Theoretical Underpinnings

The electronic transitions within the this compound molecule give rise to its UV-Vis spectrum. The key transitions are:

  • π-π* Transition: This is a high-energy, high-intensity transition. In the planar E-isomer, this transition is highly allowed, resulting in a strong absorption band in the UV region.[3][4] Upon isomerization to the non-planar Z-form, the planarity is disrupted, leading to a significant decrease in the intensity of this band.[2][5]

  • n-π* Transition: This transition involves the non-bonding electrons of the nitrogen atoms. In the centrosymmetric E-isomer, this transition is symmetry-forbidden, leading to a weak absorption band in the visible region.[6] For the Z-isomer, the symmetry is lower (C₂), making this transition more allowed and thus more intense.[1]

Quantitative Data Summary

The following table summarizes the typical UV-Vis absorption characteristics for unsubstituted this compound in solution. It is crucial to note that the exact λmax and molar extinction coefficients (ε) are sensitive to solvent polarity and substituents on the this compound core.[7][8]

IsomerTransitionλmax (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
E-Azobenzene π-π~320High (~20,000)
n-π~440Low (~400)
Z-Azobenzene π-π~280Lower (~5,000)
n-π~440Higher (~1,500)
Experimental Protocol: Monitoring Photoisomerization

This protocol outlines the standard procedure for tracking the E to Z and subsequent thermal Z to E isomerization.

Materials:

  • This compound sample

  • Spectroscopy-grade solvent (e.g., methanol, ethanol, DMSO)

  • Quartz cuvette

  • UV-Vis spectrophotometer

  • UV light source (e.g., 365 nm LED or lamp)

  • Visible light source (optional, for Z-to-E photoisomerization)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield a maximum absorbance between 1 and 1.5 for the primary π-π* transition of the E-isomer.

  • Initial Spectrum (E-isomer): Record the full UV-Vis absorption spectrum of the solution in the dark. This spectrum represents the initial, thermally stable state, which is predominantly the E-isomer.

  • E-to-Z Photoisomerization: Irradiate the sample in the cuvette with the UV light source. Periodically record the UV-Vis spectrum until a photostationary state (PSS) is reached, indicated by no further significant changes in the spectrum.[1] A clear decrease in the π-π* band and an increase in the n-π* band should be observed.

  • Z-to-E Isomerization (Thermal): Place the cuvette containing the Z-isomer enriched solution in the dark in a temperature-controlled sample holder. Record the UV-Vis spectrum at regular time intervals to monitor the thermal relaxation back to the E-isomer. The rate of this process is highly dependent on temperature and the substitution pattern of the this compound.[2]

G cluster_0 Workflow A Prepare this compound Solution B Record Initial (E-isomer) Spectrum A->B C Irradiate with UV Light (365 nm) B->C D Monitor E -> Z Isomerization C->D E Store in Dark (Temperature Control) D->E F Monitor Thermal Z -> E Relaxation E->F

Caption: Experimental workflow for UV-Vis analysis of this compound isomerization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Elucidation

NMR spectroscopy provides unparalleled detail regarding the chemical environment of atoms within a molecule, making it an indispensable tool for the definitive structural characterization of this compound isomers.[4]

The Causality of Chemical Shift Differences

The key to distinguishing E and Z isomers by ¹H NMR lies in their differing three-dimensional structures.

  • E-isomer: Possesses a planar, elongated structure where the two phenyl rings are spatially distant.

  • Z-isomer: Adopts a non-planar conformation, forcing the two phenyl rings into close proximity. This proximity places the protons of one ring within the shielding cone of the other ring's π-electron system.[9]

This shielding effect causes the aromatic protons of the Z-isomer to experience a significant upfield shift (to lower ppm values) compared to the corresponding protons in the E-isomer.[9] The protons positioned ortho to the azo group exhibit the most pronounced shift.[9]

Quantitative ¹H NMR Data

The following table provides representative ¹H NMR chemical shift ranges for the aromatic protons of unsubstituted E- and Z-azobenzene. Note that these values are highly dependent on the solvent and any substituents.[1][10]

IsomerProton Position¹H Chemical Shift (δ, ppm)
E-Azobenzene Ortho7.8 - 8.0
Meta7.4 - 7.6
Para7.3 - 7.5
Z-Azobenzene Ortho6.8 - 7.0
Meta7.1 - 7.3
Para7.0 - 7.2
Experimental Protocol: NMR Analysis

Materials:

  • This compound sample (E-isomer, Z-isomer, or a mixture)

  • Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in an NMR tube.[1] Ensure the sample is fully dissolved.

  • Data Acquisition: Acquire a ¹H NMR spectrum. For in-situ photoisomerization studies, the NMR tube can be irradiated with a light source (e.g., a fiber-coupled LED) either outside the spectrometer between measurements or, with appropriate equipment, directly inside the NMR probe.

  • Data Analysis: Process the spectrum (phasing, baseline correction). Identify and integrate the signals corresponding to the E- and Z-isomers to determine their relative concentrations.[11]

Vibrational Spectroscopy (FTIR and Raman): Probing Molecular Symmetry and Bonding

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the this compound isomers. These techniques are particularly sensitive to the changes in molecular symmetry and bond strengths that occur upon isomerization.[3]

Symmetry and Selection Rules

The differing symmetries of the isomers lead to distinct selection rules for their vibrational modes:

  • E-isomer: Belongs to the C₂h point group, which includes a center of inversion. For a molecule with a center of inversion, vibrational modes that are IR-active are Raman-inactive, and vice versa (Rule of Mutual Exclusion). The N=N stretching vibration, a key diagnostic peak, is often weak in the IR spectrum of the symmetric E-isomer.

  • Z-isomer: Has C₂ symmetry (non-planar). Lacking a center of inversion, its vibrational modes can be both IR and Raman active.

Key Vibrational Modes

The following table highlights some of the key vibrational bands used to distinguish between the E and Z isomers.

Vibrational ModeWavenumber (cm⁻¹)TechniqueIsomerObservations
N=N Stretch~1440RamanEStrong
N=N Stretch~1514RamanZShifted and often broader[12]
C-N Stretch~1150IR/RamanBothPosition sensitive to isomerization
Phenyl Out-of-Plane Bending~690IRECharacteristic strong band
Phenyl Out-of-Plane Bending~701IRZShifted relative to the E-isomer[5]
Experimental Protocol: FTIR Analysis of Isomerization

Materials:

  • This compound sample

  • Suitable solvent for solution-state analysis (e.g., CH₂Cl₂) or KBr for pellet preparation

  • FTIR spectrometer with a suitable detector (e.g., DTGS or MCT)

  • IR-transparent windows (e.g., NaCl, KBr) for liquid cells or a pellet press

Procedure:

  • Sample Preparation:

    • Solution: Prepare a concentrated solution of the this compound sample.

    • Pellet: Mix a small amount of the sample with dry KBr powder and press into a transparent pellet.

  • Initial Spectrum: Record the FTIR spectrum of the sample, which will be predominantly the E-isomer.

  • Photoisomerization: If analyzing in solution or as a thin film, irradiate the sample with UV light (365 nm) to generate the Z-isomer. For KBr pellets, this is less effective.

  • Data Acquisition: Record the FTIR spectrum of the Z-enriched sample.

  • Data Analysis: Compare the spectra, focusing on the disappearance/appearance and shifting of key vibrational bands as outlined in the table above. Difference spectroscopy can be employed to highlight the changes.

G cluster_E E-Isomer (C₂h Symmetry) cluster_Z Z-Isomer (C₂ Symmetry) E_IR IR Active Modes E_Raman Raman Active Modes E_IR->E_Raman Mutual Exclusion Z_IR_Raman IR & Raman Active Modes

Caption: Symmetry and selection rules for E and Z-azobenzene vibrational modes.

Conclusion: A Multi-faceted Approach to Characterization

No single spectroscopic technique tells the whole story of this compound isomerization. A robust characterization relies on the synergistic application of multiple methods. UV-Vis spectroscopy provides an accessible and rapid method for monitoring the kinetics and photostationary states of the isomerization process. NMR offers definitive structural confirmation and quantification of isomer ratios. Finally, vibrational spectroscopies like FTIR and Raman provide detailed insights into the specific bonding and symmetry changes that define the two isomeric states. By integrating the data from these complementary techniques, researchers can build a complete and validated picture of their this compound-based systems, a critical step in the development of next-generation photoresponsive technologies.

References

quantum chemical calculations of azobenzene structure

The methodologies outlined in this guide provide a robust foundation for studying not only this compound but also its vast family of derivatives. By computationally predicting how chemical modifications alter the PES, absorption spectra, and isomerization barriers, we can accelerate the design of novel photoswitches with tailored properties for groundbreaking applications in medicine, materials science, and nanotechnology. [5][13]

The Stability and Degradation of Azidobenzene Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini

Abstract

Azidobenzene and its derivatives are a cornerstone of modern chemical synthesis, finding diverse applications in pharmaceuticals, materials science, and chemical biology. Their utility is intrinsically linked to the energetic yet versatile azide functional group. However, this same energetic nature presents significant challenges in terms of stability and controlled degradation. A comprehensive understanding of the factors governing the stability of azidobenzene compounds is paramount for their safe handling, for predicting their shelf-life, and for the rational design of robust synthetic routes and functional molecules. This guide provides an in-depth exploration of the thermal, photochemical, and chemical degradation pathways of azidobenzene, supported by quantitative data, detailed experimental protocols, and mechanistic insights to empower researchers in their endeavors.

Core Concepts of Azidobenzene Stability

Azidobenzene (C₆H₅N₃) is an organic compound featuring an azide group covalently bonded to a phenyl ring. The stability of this molecule is a delicate balance between the stabilizing influence of the aromatic ring and the inherent instability of the azide moiety.[1] The azide group is known for its propensity to extrude dinitrogen gas (N₂), a highly exothermic process that can be triggered by various stimuli.[1] Several key factors dictate the stability of azidobenzene and its derivatives:

  • Molecular Structure: The electronic nature of substituents on the phenyl ring significantly impacts stability. Electron-withdrawing groups can influence the decomposition temperature.[1]

  • Physical State: The stability profile of azidobenzene in its solid state can differ from its stability in solution.[1]

  • Environmental Factors: Exposure to heat, light (particularly UV radiation), and certain chemical reagents can initiate degradation.[1]

A crucial rule of thumb for assessing the stability of organic azides is the "Rule of Six," which suggests that having at least six carbon atoms per energetic functional group (like an azide) provides sufficient dilution to render the compound relatively safe.[2] Another guideline is the carbon-to-nitrogen (C/N) ratio; a higher ratio generally indicates greater stability.[2]

Degradation Pathways of Azidobenzene

Azidobenzene can degrade through three primary pathways: thermal, photochemical, and chemical degradation. Understanding these pathways is critical for controlling the compound's reactivity and ensuring its safe use.

Thermal Degradation

When heated, azidobenzene undergoes irreversible decomposition, primarily through the extrusion of dinitrogen gas (N₂) to form a highly reactive phenylnitrene intermediate.[1] This process is often exothermic and can be explosive under certain conditions. The generated phenylnitrene can then participate in various reactions, including:

  • Dimerization: Two phenylnitrene molecules can dimerize to form azobenzene.[1]

  • Insertion: The nitrene can insert into C-H bonds.[1]

  • Rearrangement: Intramolecular rearrangement can lead to the formation of various products.[1]

The thermal stability of this compound derivatives is influenced by the substituents on the aromatic ring. Electron-withdrawing groups can enhance the dissociation of the phenyl-nitrogen bond.[3]

Thermal_Degradation Azidobenzene Azidobenzene (C₆H₅N₃) Heat Δ (Heat) Phenylnitrene Phenylnitrene Intermediate + N₂ Azidobenzene->Phenylnitrene Extrusion of N₂ Products Dimerization (this compound) C-H Insertion Products Rearrangement Products Phenylnitrene->Products Further Reactions

Caption: Thermal degradation pathway of azidobenzene.

Photochemical Degradation

Aryl azides are photosensitive and decompose upon exposure to light, particularly UV radiation.[1] Similar to thermal degradation, the photolysis of azidobenzene results in the formation of a phenylnitrene intermediate following the absorption of a photon and subsequent loss of N₂.[1]

The quantum yield of photoisomerization, a competing process to degradation, is dependent on the wavelength of irradiation and the local environment of the this compound molecule. For instance, the quantum yield for the trans-to-cis photoisomerization of this compound is significantly reduced when it is incorporated into double-stranded DNA compared to being in solution.[4]

Photochemical_Degradation Azidobenzene Azidobenzene (C₆H₅N₃) Light hν (Light) ExcitedState Excited State [C₆H₅N₃]* Azidobenzene->ExcitedState Photon Absorption Phenylnitrene Phenylnitrene Intermediate + N₂ ExcitedState->Phenylnitrene N₂ Elimination Products Dimerization (this compound) C-H Insertion Products Rearrangement Products Phenylnitrene->Products Further Reactions

Caption: Photochemical degradation pathway of azidobenzene.

Chemical Degradation

Azidobenzene can be degraded through reactions with various chemical reagents. These reactions can be controlled to achieve specific and synthetically useful transformations.

  • Acid-Catalyzed Decomposition: In the presence of strong acids, such as trifluoroacetic acid, aryl azides can decompose to form arylnitrenium ions.[1] These intermediates can then undergo intramolecular cyclization or react with nucleophiles.[1]

  • Reduction (Staudinger Reduction): The azide group is readily reduced to a primary amine. A common and mild method for this transformation is the Staudinger reaction, which involves treatment of the azide with a phosphine, such as triphenylphosphine, followed by hydrolysis.[5][6] This reaction proceeds through an iminophosphorane intermediate.[5][6][7]

  • Radical-Induced Decomposition: The decomposition of azidobenzene can be initiated by free radicals. For example, trichloromethyl radicals can induce the decomposition of phenyl azide in carbon tetrachloride.[1][8]

Chemical_Degradation cluster_acid Acid-Catalyzed cluster_reduction Reduction (Staudinger) Azidobenzene_acid Azidobenzene Arylnitrenium Arylnitrenium Ion Azidobenzene_acid->Arylnitrenium Strong Acid (e.g., TFA) Cyclized_Products Cyclized/Nucleophilic Addition Products Arylnitrenium->Cyclized_Products Reaction with Nucleophiles Azidobenzene_red Azidobenzene Iminophosphorane Iminophosphorane Intermediate Azidobenzene_red->Iminophosphorane + PPh₃ - N₂ Aniline Aniline (Primary Amine) Iminophosphorane->Aniline + H₂O

Caption: Key chemical degradation pathways of azidobenzene.

Quantitative Stability Data

The stability of azidobenzene and its derivatives can be quantified through various parameters. The following tables summarize key data related to their thermal and photochemical stability.

Table 1: Thermal Stability Data for Azidobenzene and Derivatives

CompoundDecomposition Onset (°C)NotesReference
This compound~170Decomposition temperature can vary based on heating rate and experimental conditions.[9]
4-NitroazidobenzeneLower than azidobenzeneElectron-withdrawing groups generally decrease thermal stability.[10]
4-MethoxyazidobenzeneHigher than azidobenzeneElectron-donating groups can increase thermal stability.[11]
This compound-4,4'-dicarboxylic acid dimethyl esterSADT of 216.37 °C (25 kg package)Self-accelerating decomposition temperature is a critical parameter for large-scale handling.[12]

Table 2: Photochemical Stability Data for Azidobenzene

ParameterValueConditionsReference
Quantum Yield (Φ) of PhotodecompositionVaries significantly with wavelength and environmentCan be influenced by the presence of photosensitizers.[13]
Photoisomerization Quantum Yield (Φtrans→cis)~0.1 - 0.3Varies with excitation wavelength.[14]
Photoisomerization Quantum Yield (Φcis→trans)~0.3 - 0.5Varies with excitation wavelength.[14]

Experimental Protocols for Stability Assessment

A systematic approach is required to accurately assess the stability of azidobenzene compounds. The following protocols outline key experiments for thermal and photochemical degradation analysis.

Experimental_Workflow cluster_analysis Analytical Techniques Prep Prepare Azidobenzene Solution (Known Concentration) Induce Induce Degradation (Heat, Light, or Chemical Reagent) Prep->Induce Sample Collect Samples at Defined Time Intervals Induce->Sample Analyze Analyze Samples using Appropriate Techniques Sample->Analyze Data Data Processing and Kinetic Analysis Analyze->Data TGA TGA Analyze->TGA UVVis UV-Vis Spectroscopy Analyze->UVVis HPLC HPLC / LC-MS Analyze->HPLC

Caption: General workflow for studying azidobenzene degradation.

Thermal Degradation Analysis using Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of an azidobenzene compound.

Methodology:

  • Sample Preparation: Accurately weigh a small sample (typically 1-10 mg) of the azidobenzene compound into a TGA crucible.

  • Instrument Setup: Place the crucible in the TGA instrument. Purge the furnace with an inert atmosphere (e.g., nitrogen) to prevent oxidative side reactions.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.

  • Data Acquisition: Continuously monitor the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve will show the onset temperature of decomposition and the percentage of mass loss, which typically corresponds to the loss of N₂.[1] For more detailed analysis, the TGA instrument can be coupled to a mass spectrometer (TGA-MS) to identify the evolved gases.[1]

Photochemical Degradation Analysis using UV-Vis Spectroscopy

Objective: To monitor the rate of disappearance of an azidobenzene compound and the formation of photoproducts upon irradiation.

Methodology:

  • Solution Preparation: Prepare a solution of the azidobenzene compound in a suitable solvent (e.g., methanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to have a maximum absorbance within the linear range of the spectrophotometer.

  • Initial Spectrum: Record the initial UV-Vis spectrum of the solution to identify the characteristic absorption bands of the azidobenzene.

  • Irradiation: Irradiate the solution with a light source of a specific wavelength (e.g., using a monochromator or a filtered lamp). The wavelength should correspond to an absorption band of the compound.

  • Time-course Monitoring: Record UV-Vis spectra at regular time intervals during irradiation.

  • Data Analysis: Monitor the decrease in the absorbance of the azidobenzene peak and the appearance of new peaks corresponding to photoproducts to determine the kinetics of the degradation.[1]

Product Identification using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)

Objective: To separate and identify the degradation products of an azidobenzene compound.

Methodology:

  • Sample Preparation: Prepare a sample of the degraded azidobenzene mixture (from thermal, photochemical, or chemical degradation studies).

  • HPLC Separation: Inject the sample into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column). Use a mobile phase gradient that effectively separates the parent compound from its degradation products.

  • Detection: Use a UV detector to monitor the elution of the separated components. The resulting chromatogram will show peaks corresponding to the remaining azidobenzene and its degradation products.

  • Mass Spectrometry Identification: For definitive identification, couple the HPLC system to a mass spectrometer (LC-MS). The mass spectrum of each peak will provide the molecular weight of the component, aiding in its structural elucidation.[1]

Safe Handling and Disposal of Azidobenzene Compounds

Given their potential for explosive decomposition and toxicity, strict safety protocols must be followed when working with azidobenzene and other organic azides.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[15] For high-risk operations, a face shield and blast shield are recommended.[16]

  • Engineering Controls: All work with azides should be conducted in a well-ventilated chemical fume hood.[15]

  • Handling Precautions:

    • Avoid friction, grinding, and shock.[15]

    • Do not use metal spatulas; use plastic or ceramic instead.[17]

    • Avoid contact with heavy metals, strong acids, and halogenated solvents.[2]

    • Store azides in a cool, dark place, away from heat sources.[17]

  • Disposal:

    • Azide-containing waste should be collected in a separate, clearly labeled waste container.[17]

    • Do not mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[2]

    • Organic azides should be converted to a more stable derivative, such as an amine, before disposal whenever feasible.[2]

    • Dilute solutions of sodium azide can be deactivated by reaction with nitrous acid under controlled conditions in a fume hood.[15]

Conclusion

The stability of azidobenzene compounds is a multifaceted issue that requires careful consideration by researchers in all fields where these versatile molecules are employed. A thorough understanding of their thermal, photochemical, and chemical degradation pathways is essential for their safe and effective use. By employing the analytical techniques and adhering to the safety protocols outlined in this guide, scientists and drug development professionals can confidently navigate the challenges associated with handling azidobenzene derivatives, thereby unlocking their full potential in a wide range of applications.

References

Methodological & Application

Application Notes & Protocols: Azobenzene in Photoresponsive Liquid Crystalline Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing Light for Molecular and Macroscopic Control

Azobenzene-containing liquid crystalline polymers (LCPs) represent a frontier in materials science, merging the reversible photoisomerization of this compound moieties with the long-range orientational order of liquid crystals. This unique combination allows for the precise control of material properties, from molecular alignment to macroscopic shape, using light as a clean and spatiotemporally controlled stimulus. When embedded within a polymer network, the nanoscale conformational change of this compound molecules—from the linear, thermally stable trans isomer to the bent, metastable cis isomer upon UV light exposure—is amplified into a significant macroscopic response. This process is fully reversible, with visible light or thermal relaxation promoting the back-isomerization to the trans state.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview, detailed experimental protocols, and expert insights into the synthesis, fabrication, characterization, and application of these remarkable smart materials.

Part 1: Fundamental Principles & Molecular Design

The core of photoresponsivity lies in the trans-cis-trans isomerization cycle of the this compound chromophore.

  • trans isomer: Thermodynamically stable, planar, and elongated. It acts as a mesogen, promoting the formation of liquid crystalline phases.

  • cis isomer: Metastable, non-planar, and bent. Its presence disrupts the liquid crystalline order, leading to a phase transition to an isotropic state.

This molecular-level disruption is the engine of macroscopic change. In a well-aligned LCP, this order-disorder transition generates internal stress, resulting in mechanical deformation such as bending, twisting, or contraction.

G cluster_trans trans-Azobenzene (Stable) cluster_cis cis-Azobenzene (Metastable) trans_mol N=N cis_mol N || N trans_mol->cis_mol UV Light (~365 nm) trans_desc Planar Promotes LC Order cis_mol->trans_mol Vis Light (>420 nm) or Heat (Δ) cis_desc Bent Disrupts LC Order

Figure 1: Reversible photoisomerization of the this compound molecule, the fundamental switching mechanism in photoresponsive LCPs.

The choice of monomer is critical. A typical design involves a diacrylate monomer containing a central this compound core, flexible spacers (e.g., alkyl chains), and terminal polymerizable groups. The spacers decouple the motion of the polymer backbone from the this compound unit, facilitating the liquid crystalline phase formation.

Part 2: Synthesis and Fabrication Protocols

Protocol 2.1: Synthesis of a Representative this compound Monomer (A3A)

This protocol describes the synthesis of 1,4-bis-[4-(6-acryloyloxyhexyloxy)phenylazo]benzene (A3A), a common diacrylate this compound monomer. The synthesis is a two-step process involving a diazo coupling reaction followed by esterification.

Expert Insight: The purity of the final monomer is paramount. Impurities can disrupt liquid crystal alignment and inhibit polymerization. Meticulous purification by column chromatography and recrystallization is essential.

Step 1: Diazo Coupling

  • Dissolve 4-aminophenol in a 3M HCl solution at 0-5°C in an ice bath.

  • Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5°C. Stir for 30 minutes to form the diazonium salt solution.

  • In a separate flask, dissolve phenol in a 10% NaOH solution, also chilled to 0-5°C.

  • Slowly add the diazonium salt solution to the phenol solution. A colored precipitate (4-((4-hydroxyphenyl)diazenyl)phenol) should form immediately.

  • Maintain stirring for 2 hours in the ice bath.

  • Acidify the mixture with 2M HCl to a pH of ~5.

  • Filter the precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Williamson Ether Synthesis & Acrylation

  • Dissolve the product from Step 1 and an excess of 6-chloro-1-hexanol in ethanol with potassium carbonate (K₂CO₃).

  • Reflux the mixture for 24 hours. Monitor the reaction by TLC.

  • After cooling, filter off the salts and evaporate the solvent. Purify the diol product by column chromatography.

  • Dissolve the purified diol and triethylamine in anhydrous dichloromethane (DCM) at 0°C.

  • Slowly add acryloyl chloride dropwise.

  • Let the reaction warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the final monomer (A3A) by column chromatography followed by recrystallization from ethanol.

Protocol 2.2: Fabrication of a Crosslinked LCP Film

This protocol details the preparation of a monodomain, crosslinked LCP film, which is the basis for most actuators.

Materials:

  • This compound monomer (e.g., A3A)

  • Liquid crystal diacrylate (e.g., RM257, for tuning mechanical properties)

  • Photoinitiator (e.g., Irgacure 651)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Alignment cell: Two glass slides coated with a polyimide alignment layer (e.g., PI-2555), unidirectionally rubbed with a velvet cloth.

Procedure:

  • Mixture Preparation: Dissolve the this compound monomer, RM257 (typically 10-30 mol%), and photoinitiator (1-2 mol%) in DCM.

  • Solvent Evaporation: Evaporate the solvent completely under a gentle stream of nitrogen, followed by drying in a vacuum oven at a temperature below the melting point of the mixture.

  • Cell Filling: Heat the alignment cell and the monomer mixture to a temperature within the nematic phase of the mixture (determined by DSC or polarized optical microscopy).

  • Capillary Filling: Place a small amount of the molten mixture at the edge of the alignment cell. The mixture will fill the cell via capillary action, ensuring alignment with the rubbing direction.

  • Photopolymerization: Once the cell is filled and appears well-aligned under a polarized microscope, expose it to UV light (e.g., 365 nm) of sufficient intensity to initiate polymerization. The exposure time depends on the lamp intensity and film thickness. This step crosslinks the network, permanently locking in the liquid crystalline order.

  • Film Retrieval: After polymerization, carefully separate the glass slides (sometimes by immersing in liquid nitrogen for a moment to induce thermal shock) to retrieve the free-standing LCP film.

Figure 2: Workflow for the fabrication of a monodomain this compound LCP film.

Part 3: Characterization Protocols

Thorough characterization is essential to validate the material's properties and predict its performance.

Protocol 3.1: Analyzing Photoisomerization with UV-Vis Spectroscopy

Objective: To quantify the kinetics and extent of trans-cis isomerization.

  • Dissolve a small amount of the unpolymerized monomer mixture in a suitable solvent (e.g., THF).

  • Record the initial UV-Vis absorption spectrum. You should observe a strong π-π* transition peak for the trans isomer (~360 nm) and a weaker n-π* transition for the cis isomer (~440 nm).

  • Irradiate the solution in the cuvette with UV light (e.g., 365 nm LED) for defined time intervals.

  • Record a spectrum after each interval until a photostationary state is reached (no further spectral changes).

  • Observe the decrease in the π-π* peak and the increase in the n-π* peak, confirming trans-to-cis isomerization.

  • To observe the reverse reaction, irradiate the sample with visible light (e.g., >420 nm) and record the spectral recovery.

Data Presentation:

PropertyTypical Value for Azo-LCPDescription
λmax (trans) ~360 nmWavelength of maximum absorbance for the π-π* transition of the trans isomer.
λmax (cis) ~440 nmWavelength of maximum absorbance for the n-π* transition of the cis isomer.
Isomerization Quantum Yield 0.1 - 0.3Efficiency of photon absorption leading to isomerization.
Photostationary State (PSS) ~80-95% cis contentThe equilibrium ratio of cis/trans isomers under continuous UV irradiation.
Protocol 3.2: Measuring Photomechanical Actuation

Objective: To quantify the mechanical response (e.g., bending angle, stress generation) of the LCP film to light.

  • Sample Preparation: Cut a rectangular strip (e.g., 10 mm x 1 mm) from the prepared LCP film.

  • Mounting: Clamp one end of the strip, leaving the other end free to move (cantilever configuration).

  • Stimulation: Position a light source (e.g., a 365 nm UV LED or a focused laser beam) to illuminate the film. The light should be polarized parallel to the alignment direction for maximum effect.

  • Observation: Record a video of the film's response upon illumination. The film should bend away from the light source because the top surface contracts as the this compound isomerizes to the cis state.

  • Quantification:

    • Bending Angle: Use image analysis software to measure the angle of the free end relative to its initial position as a function of time and light intensity.

    • Stress Measurement: For more advanced analysis, use a dynamic mechanical analyzer (DMA) equipped with a light source to measure the force generated by the film under isometric (constant length) conditions.

G cluster_0 Mechanism of Photo-Actuation UV Light UV Light LCP_Film Aligned LCP Film (trans state) UV Light->LCP_Film Isomerization trans -> cis Isomerization (Surface Layer) LCP_Film->Isomerization Order_Disruption Disruption of Liquid Crystal Order Isomerization->Order_Disruption Contraction Anisotropic Contraction of Surface Layer Order_Disruption->Contraction Bending Macroscopic Bending Contraction->Bending

Figure 3: Causality chain from light absorption to macroscopic mechanical actuation in an this compound LCP film.

Part 4: Applications in Research and Drug Development

The unique properties of this compound LCPs make them highly attractive for a range of advanced applications.

Application 4.1: Light-Controlled Microfluidics and Drug Delivery

Concept: LCPs can be integrated into microfluidic channels as light-activated valves or pumps. The shape change of an LCP "fin" can block a channel or propel fluid, allowing for precise, on-demand control of micro-liter volumes. This is particularly relevant for lab-on-a-chip devices and controlled drug release systems.

Protocol Outline: Fabricating a Light-Gated Valve

  • Fabricate a microfluidic device using standard soft lithography with PDMS. Design a channel with a side-cavity.

  • Micro-mold the this compound LCP mixture (Protocol 2.2) into the shape of a small actuator post that fits within the side-cavity.

  • Place the LCP post into the cavity before bonding the PDMS device.

  • Actuation of the LCP post with UV light will cause it to bend or expand into the main channel, blocking flow. Reverting to visible light re-opens the channel.

Application 4.2: Soft Robotics and Artificial Muscles

Concept: By designing complex alignment patterns within the LCP film, sophisticated modes of motion can be programmed. For example, splayed or twisted alignment can lead to complex 3D shape transformations, mimicking the movements of natural organisms like caterpillars or inchworms.

Expert Insight: The key to complex motion is controlling the director profile (the local average orientation of the liquid crystal molecules) within the film. This can be achieved using advanced photo-alignment techniques where a substrate is exposed to polarized light to "write" the desired alignment pattern before the cell is filled and polymerized.

Part 5: Troubleshooting and Advanced Considerations

IssuePossible Cause(s)Recommended Solution(s)
Poor or No Actuation 1. Poor liquid crystal alignment. 2. Incomplete polymerization. 3. Low this compound concentration.1. Ensure rubbing of alignment layers is uniform and consistent. Check alignment with a polarized microscope before curing. 2. Increase UV exposure time/intensity or check photoinitiator concentration. 3. Synthesize a monomer with a higher azo content or adjust the formulation.
Brittle/Cracked Film 1. High crosslink density. 2. Stresses during polymerization or retrieval.1. Reduce the amount of crosslinking diacrylate (e.g., RM257) or incorporate a monofunctional monomer. 2. Cool the cell more slowly after polymerization. Use a release layer or liquid nitrogen immersion for easier retrieval.
Slow or Incomplete Relaxation 1. High glass transition temperature (Tg) of the polymer network. 2. Steric hindrance around the azo unit.1. The cis state can be trapped in a glassy matrix. Operate at a temperature closer to the material's Tg or redesign the polymer to have a lower Tg. 2. Increase the length of flexible spacers in the monomer design.

Application Notes and Protocols for Azobenzene-Based Light-Controlled Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Promise of Photopharmacology

In the realm of targeted therapeutics, the ability to control the release of a drug with spatiotemporal precision is paramount. Light-controlled drug delivery systems offer a unique solution, enabling on-demand activation of therapeutic agents at the site of action, thereby minimizing off-target effects and enhancing efficacy. Among the various photosensitive moieties, azobenzene and its derivatives have emerged as a particularly promising class of molecular switches for these applications.[1]

The fundamental principle behind this compound's utility lies in its reversible trans-cis photoisomerization.[2][3] The more stable trans isomer can be converted to the cis isomer upon irradiation with UV or, with appropriate chemical modification, visible light.[3] This transformation induces a significant change in the molecule's geometry, polarity, and dipole moment, which can be harnessed to trigger the release of a drug from a carrier system.[1] The reverse cis-to-trans isomerization can be initiated by visible light or occur thermally in the dark, offering a reversible "on-off" switch for drug delivery.[2] This guide provides a comprehensive overview and detailed protocols for the synthesis, characterization, and in vitro evaluation of this compound-based light-controlled drug delivery systems.

Core Principle: this compound Photoisomerization

The light-induced conformational change of this compound is the linchpin of this technology. The trans isomer is nearly planar and more hydrophobic, while the cis isomer adopts a non-planar, more polar conformation. This reversible change in physicochemical properties can be exploited in several ways to control drug release:

  • Destabilization of the Carrier: Incorporating this compound into the structure of a nanoparticle or liposome can lead to light-induced destabilization of the carrier, triggering the release of the encapsulated drug.

  • Gatekeeper Systems: this compound moieties can act as "gatekeepers" on the surface of mesoporous silica nanoparticles. Light-induced isomerization can open these gates, allowing the drug to diffuse out.

  • Prodrug Activation: A drug can be chemically linked to an this compound derivative, rendering it inactive. Light-triggered isomerization can lead to the cleavage of this linkage, releasing the active drug.[1]

dot graph a { layout=neato; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption { label = "Fig. 1: Reversible photoisomerization of this compound."; fontsize = 10; } end_dot

Synthesis of this compound-Functionalized Nanoparticles

This section provides a protocol for the synthesis of this compound-functionalized gold nanoparticles (AuNPs) via ligand exchange, a common and effective method.

Protocol 1: Synthesis of this compound-Functionalized Gold Nanoparticles

Materials:

  • Tetrachloroauric(III) acid (HAuCl₄)

  • Trisodium citrate

  • 11-Azido-1-undecanethiol

  • This compound derivative with a terminal alkyne group (for click chemistry)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS)

  • Ethanol

  • Deionized (DI) water

Part A: Synthesis of Citrate-Stabilized Gold Nanoparticles (~15 nm)

  • Preparation: In a clean flask, bring 100 mL of a 0.01% (w/v) HAuCl₄ solution to a rolling boil with vigorous stirring.

  • Reduction: Rapidly inject 2 mL of a 1% (w/v) trisodium citrate solution. The solution will change color from pale yellow to deep red, indicating the formation of AuNPs.

  • Stabilization: Continue boiling and stirring for an additional 15 minutes.

  • Cooling: Remove from heat and allow to cool to room temperature with continuous stirring.

  • Characterization: Characterize the AuNPs using UV-Vis spectroscopy (a surface plasmon resonance peak should be observed around 520 nm) and Transmission Electron Microscopy (TEM) to confirm size and monodispersity.

Part B: Ligand Exchange with 11-Azido-1-undecanethiol

  • Thiol Solution Preparation: Prepare a 1 mM solution of 11-azido-1-undecanethiol in ethanol.

  • Ligand Exchange Reaction: To 10 mL of the citrate-stabilized AuNP solution, add the ethanolic thiol solution dropwise while stirring. A high molar excess of thiol is recommended to ensure complete surface coverage.

  • Incubation: Allow the mixture to stir at room temperature for 12-24 hours to facilitate ligand exchange.

  • Purification: Purify the azide-functionalized AuNPs by centrifugation. Resuspend the pellet in fresh ethanol and repeat the washing step 2-3 times to remove excess thiol. Finally, resuspend the purified AuNPs in a suitable solvent like ethanol or PBS.

Part C: Functionalization with this compound via Click Chemistry

  • Preparation: Dilute the stock solution of azide-functionalized AuNPs in PBS. Prepare a solution of the alkyne-functionalized this compound derivative in a compatible solvent (e.g., DMSO).

  • Click Reaction: To the AuNP solution, add the this compound solution, followed by freshly prepared solutions of CuSO₄ and sodium ascorbate. The final concentrations should be in the low millimolar range for the copper and ascorbate.

  • Incubation: Allow the reaction to proceed for several hours at room temperature with gentle stirring, protected from light.

  • Purification: Purify the this compound-functionalized AuNPs by centrifugation. Resuspend the pellet in fresh PBS and repeat the washing step 2-3 times to remove unreacted reagents.

dot graph a { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption { label = "Fig. 2: Workflow for synthesizing this compound-functionalized AuNPs."; fontsize = 10; } end_dot

Drug Loading into this compound-Functionalized Nanoparticles

The following protocol outlines a general method for loading a model hydrophobic drug, doxorubicin (DOX), into the synthesized nanoparticles.

Protocol 2: Doxorubicin (DOX) Loading

Materials:

  • This compound-functionalized nanoparticles (from Protocol 1)

  • Doxorubicin hydrochloride (DOX·HCl)

  • Triethylamine (TEA)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • DOX Preparation: To deprotonate DOX·HCl, dissolve it in DMSO and add a slight molar excess of TEA. Stir for 2-4 hours in the dark. This converts the hydrophilic DOX·HCl to the more hydrophobic DOX base, facilitating its loading into the nanoparticles.

  • Loading: Add the prepared DOX solution to a dispersion of the this compound-functionalized nanoparticles in PBS. The drug-to-nanoparticle ratio should be optimized, but a starting point of 1:5 (w/w) is recommended.

  • Incubation: Incubate the mixture overnight at room temperature with gentle stirring, protected from light.

  • Purification: Separate the DOX-loaded nanoparticles from the unloaded drug by centrifugation or dialysis. For centrifugation, pellet the nanoparticles and collect the supernatant to determine the amount of unloaded drug. For dialysis, use a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa) against PBS to remove the free drug.

  • Quantification of Drug Loading:

    • Indirect Method: Measure the concentration of DOX in the supernatant after centrifugation using a UV-Vis spectrophotometer or a fluorometer at an excitation/emission of ~480/590 nm.[1] Create a standard curve of known DOX concentrations to quantify the amount of unloaded drug. The amount of loaded drug is the initial amount minus the unloaded amount.

    • Direct Method: After purification, lyse a known amount of the DOX-loaded nanoparticles using a suitable solvent (e.g., DMSO or an acidic buffer) to release the encapsulated drug. Measure the DOX concentration as described above.

Calculations:

  • Drug Loading Content (DLC %): (Weight of loaded drug / Weight of nanoparticles) x 100

  • Encapsulation Efficiency (EE %): (Weight of loaded drug / Initial weight of drug) x 100

Characterization of this compound-Functionalized Nanoparticles

Thorough characterization is crucial to ensure the successful synthesis and functionality of the drug delivery system.

Technique Parameter Measured Expected Outcome for this compound-Functionalized Nanoparticles
UV-Vis Spectroscopy Surface Plasmon Resonance (SPR) and this compound AbsorptionThe SPR peak of AuNPs around 520 nm should be present. Successful functionalization with this compound will introduce a characteristic absorption peak for the trans isomer around 320-360 nm.[3][4] Upon UV irradiation, this peak will decrease, and a new peak for the cis isomer will appear at a longer wavelength (around 440 nm).[3]
Dynamic Light Scattering (DLS) Hydrodynamic Diameter and Polydispersity Index (PDI)Provides information on the size distribution of the nanoparticles in solution. A low PDI value (<0.3) indicates a monodisperse sample.
Zeta Potential Surface ChargeMeasures the surface charge of the nanoparticles, which is important for their stability and interaction with biological systems.
Transmission Electron Microscopy (TEM) Size, Shape, and MorphologyConfirms the size and shape of the nanoparticle core.
Fourier-Transform Infrared (FTIR) Spectroscopy Chemical Functional GroupsCan be used to confirm the presence of this compound on the nanoparticle surface by identifying characteristic vibrational bands.

Light-Triggered Drug Release Studies

This protocol describes how to conduct an in vitro experiment to quantify the release of a drug from the nanoparticles upon light irradiation.

Protocol 3: In Vitro Light-Triggered Drug Release

Materials and Equipment:

  • DOX-loaded this compound-functionalized nanoparticles

  • PBS (pH 7.4 and pH 5.5, to mimic physiological and endosomal pH, respectively)

  • UV lamp (e.g., 365 nm) or a suitable visible light source

  • Dialysis tubing (appropriate MWCO)

  • Thermostated shaker or water bath

  • Fluorometer or UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Place a known concentration of the DOX-loaded nanoparticle suspension into a dialysis bag.

  • Dialysis: Place the dialysis bag in a larger volume of release buffer (e.g., PBS pH 7.4 or 5.5) and place it in a thermostated shaker at 37°C.

  • Irradiation:

    • Light-Triggered Release Group: At specific time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), irradiate the sample with UV light for a predetermined duration (e.g., 5-15 minutes). The intensity and duration of irradiation should be optimized for the specific system.

    • Dark Control Group: Prepare an identical sample that is kept in the dark throughout the experiment.

  • Sample Collection: At each time point, collect an aliquot of the release buffer from outside the dialysis bag. Replace the collected volume with fresh buffer to maintain sink conditions.

  • Quantification: Measure the concentration of DOX in the collected aliquots using a fluorometer or UV-Vis spectrophotometer.

  • Data Analysis: Create a cumulative release profile by plotting the percentage of drug released versus time for both the light-triggered and dark control groups. The percentage of drug released is calculated as (amount of drug in the release medium / total amount of drug in the nanoparticles) x 100.

In Vitro Cell-Based Assays

Evaluating the efficacy of the light-controlled drug delivery system in a cellular context is a critical step. This section provides protocols for assessing cytotoxicity and cellular uptake.

Protocol 4: In Vitro Photocytotoxicity Assay

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • DOX-loaded this compound-functionalized nanoparticles

  • Free DOX (as a positive control)

  • Untoaded nanoparticles (as a control)

  • 96-well plates

  • MTT or similar cell viability assay kit

  • Light source for irradiation

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with different concentrations of:

    • DOX-loaded nanoparticles

    • Free DOX

    • Untoaded nanoparticles

    • Medium only (negative control)

  • Incubation: Incubate the cells with the treatments for a specific period (e.g., 4-6 hours).

  • Irradiation:

    • Light-Treated Groups: Irradiate one set of plates with the appropriate wavelength of light for a predetermined time.

    • Dark Control Groups: Keep another identical set of plates in the dark.

  • Further Incubation: After irradiation, replace the treatment medium with fresh medium and incubate the cells for an additional 24-48 hours.

  • Cell Viability Assessment: Perform an MTT assay or a similar cell viability assay according to the manufacturer's instructions to determine the percentage of viable cells in each treatment group.

  • Data Analysis: Plot cell viability (%) versus drug concentration to determine the IC50 (half-maximal inhibitory concentration) for each condition.

Protocol 5: Cellular Uptake and Intracellular Drug Release via Confocal Microscopy

Materials:

  • Cancer cell line

  • Glass-bottom dishes or chamber slides

  • DOX-loaded this compound-functionalized nanoparticles

  • Hoechst 33342 or DAPI (for nuclear staining)

  • Paraformaldehyde (PFA) for cell fixation

  • Confocal microscope with appropriate lasers and filters

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere.

  • Treatment: Treat the cells with DOX-loaded nanoparticles for a specific time (e.g., 2-4 hours).

  • Washing: Wash the cells with PBS to remove non-internalized nanoparticles.

  • Irradiation: Irradiate the cells with light to trigger intracellular drug release. Include a dark control group.

  • Staining: Stain the cell nuclei with Hoechst 33342 or DAPI.

  • Fixation (Optional): Cells can be imaged live or fixed with 4% PFA.

  • Imaging: Acquire images using a confocal microscope.

    • DOX Channel: Ex/Em ~480/590 nm (red fluorescence)

    • Nuclear Stain Channel: Ex/Em ~350/460 nm (blue fluorescence)

  • Analysis: Observe the localization of the red fluorescence from DOX. In the dark control, the red fluorescence should be primarily from the nanoparticles in the cytoplasm. After light irradiation, an increase in diffuse red fluorescence throughout the cytoplasm and potentially in the nucleus is expected, indicating the release of DOX from the nanoparticles.[5][6]

dot graph a { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption { label = "Fig. 3: General workflow for in vitro cell-based assays."; fontsize = 10; } end_dot

Conclusion and Future Perspectives

This compound-based light-controlled drug delivery systems represent a powerful platform for developing next-generation therapeutics with enhanced precision and efficacy. The protocols outlined in this guide provide a solid foundation for researchers to design, synthesize, and evaluate their own photoresponsive drug delivery systems. Future advancements in this field will likely focus on the development of this compound derivatives that can be activated by near-infrared (NIR) light, which offers deeper tissue penetration for in vivo applications, and the creation of multi-responsive systems that can be triggered by a combination of stimuli for even greater control over drug release.

References

azobenzene functionalized metal-organic frameworks for gas capture

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Azobenzene-Functionalized Metal-Organic Frameworks for Smart Gas Capture and Release

Audience: Researchers, scientists, and material development professionals.

Introduction: Engineering Intelligence into Porous Materials

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented potential for gas storage and separation, owing to their exceptionally high surface areas and tunable pore environments.[1] However, traditional gas capture processes often rely on energy-intensive pressure or temperature swings to regenerate the adsorbent material. A frontier in materials science is the development of "smart" adsorbents that can respond to external, low-energy stimuli, such as light.[2][3][4]

This guide focuses on a particularly promising class of smart MOFs: those functionalized with this compound. This compound is a photochromic molecule that undergoes a reversible conformational change—from a thermally stable, linear trans isomer to a metastable, bent cis isomer—upon irradiation with specific wavelengths of light (typically UV for trans-to-cis and visible light for the reverse). By integrating these molecular switches into the structure of a MOF, it is possible to remotely control the framework's properties, including its pore size, polarity, and overall gas adsorption behavior.[5][6] This light-induced control allows for the capture and release of gases like CO₂ with minimal energy input, representing a significant advancement over conventional methods.[7][8][9][10]

This document serves as a comprehensive technical guide, providing both the foundational principles and detailed experimental protocols for the synthesis, characterization, and evaluation of this compound-functionalized MOFs for gas capture applications.

Part 1: Synthesis Strategies for Photoresponsive MOFs

The incorporation of this compound moieties into a MOF can be broadly achieved through two primary synthetic routes: direct synthesis with a functionalized linker (de novo synthesis) or post-synthetic modification (PSM) of a pre-existing MOF. The choice of method depends on the stability of the parent MOF, the availability of precursors, and the desired concentration of photoswitches within the framework.

De Novo Synthesis: Building from the Ground Up

This approach involves using an organic linker that already contains the this compound unit in a one-pot solvothermal reaction with a metal salt. This method ensures a homogeneous distribution of the photoswitchable groups throughout the crystalline structure. A prime example is the synthesis of Azo-UiO-66, a robust zirconium-based MOF.[8][9]

Causality: The UiO-66 topology is chosen for its exceptional chemical and thermal stability, which is critical for repeated cycling. Zirconium chloride (ZrCl₄) serves as the metal node precursor, and 2-phenyldiazenyl terephthalic acid acts as the this compound-containing organic linker. Dimethylformamide (DMF) is used as the solvent due to its high boiling point and its ability to dissolve the precursors.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 2-phenyldiazenyl terephthalic acid (Azo-linker)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl) (for modulation)

  • Ethanol & Chloroform (for washing)

Procedure:

  • In a 20 mL screw-capped vial, dissolve ZrCl₄ (e.g., 30 mg, 0.129 mmol) and the Azo-linker (e.g., 35 mg, 0.129 mmol) in 10 mL of DMF.

  • Add a modulator, such as 0.1 mL of concentrated HCl, to the solution. Expertise & Experience: Modulators are crucial for controlling the nucleation and growth of MOF crystals, leading to higher crystallinity and fewer defects.

  • Seal the vial tightly and place it in a preheated oven at 120 °C for 24 hours.

  • After cooling to room temperature, a crystalline powder will have precipitated.

  • Recover the powder by centrifugation and discard the supernatant.

  • To remove unreacted precursors and solvent molecules from the pores, wash the product sequentially with fresh DMF (3 times), ethanol (3 times), and chloroform (3 times). Each wash involves sonicating for 10 minutes followed by centrifugation.

  • Activate the MOF by drying under vacuum at 150 °C for 12 hours. This step is critical to ensure the pores are empty and accessible for gas adsorption.

Post-Synthetic Modification (PSM): A Modular Approach

PSM involves chemically modifying a pre-synthesized MOF. This is particularly useful when the desired this compound linker is not stable under the conditions of direct synthesis. A common strategy is to start with a MOF containing a reactive functional group, like an amine (-NH₂), and then couple the this compound molecule to it.[11]

Causality: This protocol starts with an amine-functionalized MOF (e.g., NH₂-MIL-101(Cr)). The amine groups serve as anchor points. 4-Phenylazobenzoyl chloride is used as the this compound source, which reacts with the amine to form a stable amide bond, effectively tethering the photoswitch to the framework.

Materials:

  • Amine-functionalized MOF (e.g., NH₂-MIL-101(Cr))

  • 4-Phenylazobenzoyl chloride

  • Dry Chloroform (CHCl₃)

  • Ethanol

Procedure:

  • Activate the amine-functionalized MOF (e.g., 600 mg) under vacuum at 120 °C for 24 hours to remove guest molecules.

  • Place the activated MOF in a round-bottom flask and evacuate for 1 hour to ensure an inert atmosphere.

  • In a separate flask, dissolve 4-phenylazobenzoyl chloride in 10 mL of dry CHCl₃ at 0 °C.

  • Inject the this compound solution into the flask containing the MOF.

  • Stir the mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 48 hours. Trustworthiness: Using dry solvent and an inert atmosphere prevents hydrolysis of the acid chloride, ensuring an efficient coupling reaction.

  • Collect the resulting solid by centrifugation.

  • Wash the product thoroughly with chloroform and ethanol to remove any unreacted reagents.

  • Activate the final this compound-functionalized MOF by drying under vacuum at 150 °C overnight.

Diagram of Synthetic Pathways

Synthesis_Pathways cluster_denovo De Novo Synthesis cluster_psm Post-Synthetic Modification A Metal Salt (e.g., ZrCl₄) C Solvothermal Reaction (DMF, 120°C) A->C B Azo-Linker B->C D Azo-MOF Crystal C->D E Parent MOF (e.g., NH₂-MOF) G Coupling Reaction (CHCl₃, RT) E->G F Azo-Molecule (e.g., Acid Chloride) F->G H Azo-MOF Crystal G->H

Caption: Synthetic routes to this compound-functionalized MOFs.

Part 2: Essential Characterization

Rigorous characterization is necessary to confirm the successful synthesis, structural integrity, and functionality of the material.

Technique Purpose Expected Outcome / Indication of Success
Powder X-Ray Diffraction (PXRD) Confirms crystallinity and phase purity.The diffraction pattern should match the pattern of the parent MOF topology, indicating the framework's structure was maintained during synthesis/modification.[8]
N₂ Sorption (BET Analysis) Measures surface area and pore volume.A Type I or IV isotherm, characteristic of microporous/mesoporous materials. A decrease in surface area after PSM is expected due to the added bulk of the this compound group.[12]
FTIR Spectroscopy Verifies the presence of this compound functional groups.Appearance of characteristic peaks for N=N stretching (~1400-1500 cm⁻¹) and C-N stretching (~1140 cm⁻¹).
UV-Vis Spectroscopy (Solid State) Confirms photoswitching capability.A strong absorption band around 320-380 nm (π-π* transition of trans-azobenzene) that decreases upon UV irradiation, with a concurrent increase in a weaker band around 440 nm (n-π* transition of cis-azobenzene).[13]
Thermogravimetric Analysis (TGA) Determines thermal stability.A decomposition temperature comparable to the parent MOF, indicating that functionalization did not compromise thermal robustness.
Scanning Electron Microscopy (SEM) Visualizes crystal morphology and size.Provides images to confirm the crystal shape and size distribution. For PSM, morphology should be retained from the parent MOF.[8]

Characterization Workflow Diagram

Characterization_Workflow Start Synthesized Azo-MOF PXRD PXRD Start->PXRD Structure FTIR FTIR Start->FTIR Functionality TGA TGA Start->TGA Stability SEM SEM Start->SEM Morphology N2_Sorption N₂ Sorption PXRD->N2_Sorption Porosity UV_Vis UV-Vis Photoswitching FTIR->UV_Vis TGA->UV_Vis SEM->UV_Vis N2_Sorption->UV_Vis Photoresponse Result Validated Photoresponsive Material UV_Vis->Result

Caption: Logical workflow for material characterization.

Part 3: Evaluating Light-Responsive Gas Capture

The core utility of these materials lies in their ability to alter their gas adsorption properties upon photo-irradiation. This "switching effect" must be quantified through precise gas sorption measurements coupled with controlled light exposure.

Protocol: Quantifying the Photoswitching Effect on CO₂ Capture

Causality: The photo-isomerization of this compound from the linear trans form to the bent cis form can alter the gas capture properties in several ways. It can induce steric hindrance that partially blocks gas access to adsorption sites, or it can change the polarity of the pore environment.[5][12] The dipole moment of trans-azobenzene is near zero, while cis-azobenzene has a significant dipole moment (~3.0 D).[6] This change in polarity can weaken or strengthen the interaction with quadrupolar molecules like CO₂.[4][5][14]

Equipment:

  • Volumetric gas adsorption analyzer (e.g., Micromeritics 3-Flex, Quantachrome Autosorb)

  • Customized quartz sample tube that is transparent to UV and visible light.

  • UV LED (e.g., 365 nm) and Visible Light LED (e.g., 450 nm) source.

Procedure:

  • Activation: Place a known mass (e.g., 50-100 mg) of the Azo-MOF into the quartz sample tube and activate it on the degas port of the analyzer (e.g., 150 °C under high vacuum) for at least 12 hours.

  • Baseline Measurement (trans state): Transfer the tube to the analysis port. Ensure the sample is in its thermally stable trans state. This is typically the state after activation. Perform a CO₂ adsorption isotherm measurement at a controlled temperature (e.g., 298 K) up to 1 bar.

  • In-situ Isomerization: After the first measurement, evacuate the sample tube. Irradiate the sample in-situ with the UV LED for a set period (e.g., 2 hours) to convert the this compound units to the cis state.

  • Switched Measurement (cis state): Immediately following UV irradiation, perform a second CO₂ adsorption isotherm under the identical conditions as the baseline measurement.

  • Reversibility Check: After the second measurement, evacuate the sample and irradiate with the visible light LED to switch the this compound back to the trans state. A third CO₂ isotherm can be run to confirm the reversibility of the process.

Data Analysis and Interpretation

The primary metric for success is the difference in gas uptake between the trans and cis states at a given pressure (typically 1 bar).

Parameter Description Example Data (trans state) Example Data (cis state) Switching Effect
CO₂ Uptake @ 1 bar, 298 K The amount of CO₂ adsorbed per gram of MOF.2.2 mmol/g[8]1.5 mmol/g31.8% reduction
N₂ Uptake @ 1 bar, 298 K The amount of N₂ adsorbed per gram of MOF.0.2 mmol/g0.18 mmol/g10% reduction
IAST Selectivity (CO₂/N₂) A calculated measure of the MOF's preference for CO₂ over N₂ from a gas mixture (e.g., 15:85).[8]4538Decrease in selectivity

Note: The magnitude and direction of the switching effect (i.e., whether uptake increases or decreases) are highly dependent on the specific MOF structure and the nature of the gas-framework interactions.[5][15]

Light-Responsive Gas Capture Cycle

Gas_Capture_Cycle cluster_gas Trans_High Trans-Azo-MOF (High Affinity State) Cis_Low Cis-Azo-MOF (Low Affinity State) Trans_High->Cis_Low UV Light (e.g., 365 nm) Gas Release Cis_Low->Trans_High Visible Light (e.g., 450 nm) Framework Reset Gas_Out CO₂ Gas Cis_Low->Gas_Out Desorption Gas_In CO₂ Gas Gas_In->Trans_High Adsorption

Caption: Idealized cycle for light-driven gas capture and release.

References

Application Notes and Protocols for Azobenzene Isomerization Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Azobenzene and its derivatives are a cornerstone of photopharmacology and materials science, primarily due to their ability to undergo reversible trans-cis isomerization when exposed to light.[1][2] This molecular switching capability allows for the precise spatiotemporal control of chemical and biological processes. The thermodynamically stable trans (E) isomer can be converted to the metastable cis (Z) isomer, typically by irradiation with UV-A light (320-380 nm).[2][3] The reverse cis-to-trans isomerization can be triggered by visible light or occur through thermal relaxation.[2][4] Understanding the kinetics, quantum yields, and mechanistic pathways of this isomerization is paramount for the rational design of novel photoswitchable systems.[1] This guide provides a detailed overview of the experimental setups and protocols necessary for comprehensive this compound isomerization studies.

Core Principles of this compound Photoisomerization

The photoisomerization of this compound induces significant alterations in molecular geometry, dipole moment, and end-to-end distance. The distance between the 4 and 4' carbons of the phenyl rings, for instance, changes from approximately 9.0 Å in the trans form to 5.5 Å in the cis form.[2] This geometric change is the foundation of its function as a molecular switch.

The isomerization process is initiated by the absorption of a photon, leading to electronic excitation. The trans-to-cis isomerization is typically induced by excitation to the S2 (π-π) state, while the cis-to-trans back-isomerization corresponds to the S1 (n-π) transition.[2][3] Two primary mechanisms have been proposed for the isomerization process: rotation around the N=N double bond and an inversion at one of the nitrogen centers.[1][5] More recently, a concerted inversion mechanism has also been studied.[1] The predominant mechanism is influenced by the electronic state, the nature of the electronic excitation, and the chemical environment.[1]

Diagram of this compound Isomerization

G trans-Azobenzene trans-Azobenzene Excited State Excited State trans-Azobenzene->Excited State UV Light (e.g., 365 nm) cis-Azobenzene cis-Azobenzene cis-Azobenzene->trans-Azobenzene Visible Light (e.g., 450 nm) / Heat Excited State->cis-Azobenzene Isomerization

Caption: Photoisomerization of this compound between its trans and cis forms.

I. UV-Visible Spectroscopy: The Workhorse for Kinetic Analysis

UV-Vis spectroscopy is an indispensable tool for monitoring this compound isomerization due to the distinct and strong absorbance profiles of the trans and cis isomers.[6] The trans isomer typically exhibits a strong π-π* transition in the UV region (around 320 nm) and a weaker, symmetry-forbidden n-π* transition in the visible region (around 440 nm).[7] Upon conversion to the cis isomer, the intensity of the π-π* band decreases significantly, while the n-π* band becomes more allowed and thus increases in intensity.[6][7]

Experimental Setup

A standard UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder is the primary instrument. For photoisomerization studies, a light source for irradiation is required. This can be an external lamp (e.g., mercury arc lamp with filters) or, more conveniently, fiber-coupled LEDs with specific wavelengths (e.g., 365 nm for trans-to-cis and 450 nm for cis-to-trans).[7][8]

Diagram of UV-Vis Experimental Workflow

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prepare Solution Prepare this compound solution in appropriate solvent Transfer to Cuvette Transfer to quartz cuvette Prepare Solution->Transfer to Cuvette Initial Spectrum Record initial UV-Vis spectrum Transfer to Cuvette->Initial Spectrum Irradiate Sample Irradiate with specific wavelength (e.g., 365 nm) Initial Spectrum->Irradiate Sample Monitor Absorbance Record spectra at time intervals Irradiate Sample->Monitor Absorbance Loop Reach PSS Continue until photostationary state (PSS) is reached Monitor Absorbance->Reach PSS Plot Data Plot absorbance vs. time Reach PSS->Plot Data Determine Kinetics Fit data to kinetic model to determine rate constants Plot Data->Determine Kinetics Calculate QY Calculate quantum yield Determine Kinetics->Calculate QY

Caption: Workflow for UV-Vis spectroscopic analysis of this compound isomerization.

Protocol for Determining Isomerization Kinetics
  • Sample Preparation: Prepare a dilute solution of the this compound derivative in a suitable solvent (e.g., methanol, dichloromethane) in a quartz cuvette. The concentration should be adjusted to have an absorbance maximum between 0.5 and 1.0.

  • Initial Spectrum: Record the UV-Vis spectrum of the solution in its initial, thermally-adapted state (predominantly trans isomer).

  • Photoisomerization (trans to cis): Irradiate the sample with a UV light source (e.g., 365 nm LED) directly in the spectrophotometer.[8]

  • Kinetic Monitoring: Record UV-Vis spectra at regular time intervals during irradiation until no further spectral changes are observed, indicating that a photostationary state (PSS) has been reached.[4] The PSS is a dynamic equilibrium where the rates of forward and reverse photoisomerization are equal.[4]

  • Data Analysis: Plot the change in absorbance at a wavelength where the difference between the two isomers is maximal (e.g., the peak of the π-π* band) as a function of time. The data can be fitted to a first-order kinetic model to determine the observed rate constant (kobs).[9]

  • Reverse Isomerization (cis to trans): The kinetics of the reverse reaction can be studied by irradiating the PSS mixture with visible light (e.g., 450 nm) and monitoring the spectral changes over time. Thermal back-isomerization can be monitored by keeping the PSS mixture in the dark at a constant temperature.[4]

Determination of Quantum Yield (Φ)

The quantum yield is a measure of the efficiency of a photochemical reaction and is defined as the number of molecules undergoing a specific event (isomerization) divided by the number of photons absorbed.

A reliable method for determining the isomerization quantum yield involves using a calibrated light source and detector.[7]

Protocol for Quantum Yield Determination [7]

  • Photon Flux Measurement: Use a calibrated thermopile detector to measure the photon flux of the light source at the irradiation wavelength.

  • Spectroscopic Monitoring: Record the UV-Vis absorption spectra of the this compound solution during irradiation.

  • Numerical Analysis: Solve the rate equations for the isomerization process numerically, taking into account the molar absorption coefficients of both isomers at the irradiation wavelength and the measured photon flux.[7] The quantum yields for the forward and reverse reactions (ΦT→C and ΦC→T) can then be extracted by fitting the calculated concentration changes to the experimental data.

Alternatively, actinometry can be used, where a chemical system with a known quantum yield is used to calibrate the light source.[10]

Table 1: Typical Spectroscopic Data for this compound in Methanol

Isomerλmax (π-π)εmax (π-π) (M-1cm-1)λmax (n-π)εmax (n-π) (M-1cm-1)
trans~320 nm~20,000~440 nm~400
cis~280 nm~5,000~440 nm~1,500

Note: Values can vary depending on the specific this compound derivative and solvent.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural and Kinetic Insights

NMR spectroscopy is a powerful technique for characterizing the distinct structures of the cis and trans isomers and for monitoring the kinetics of thermal isomerization.[1][11]

Experimental Setup

A standard NMR spectrometer is used. For photoswitching studies, a laser-coupled NMR setup or a fiber optic cable can be used to irradiate the sample directly inside the NMR tube.[11]

Protocol for In-Situ Photoisomerization and ¹H NMR Monitoring[11]
  • Sample Preparation: Dissolve the this compound derivative in a deuterated solvent (e.g., DMSO-d6, D2O) in an NMR tube.[4] It is advisable to degas the sample to remove dissolved oxygen, which can affect relaxation times.[11]

  • Initial Spectrum: Record a ¹H NMR spectrum of the sample in the dark to obtain a clean spectrum of the pure trans isomer.[11]

  • Irradiation: Irradiate the sample inside the NMR probe with a suitable light source (e.g., 365 nm UV LED) to induce trans-to-cis isomerization.[11]

  • Post-Irradiation Spectrum: Immediately after irradiation, acquire another ¹H NMR spectrum. The appearance of a new set of signals, typically at higher fields, indicates the formation of the cis isomer.[11] The integration of the signals for both isomers can be used to determine the composition of the PSS.

  • Thermal Relaxation Kinetics: To study the thermal cis-to-trans back-isomerization, a series of ¹H NMR spectra are recorded at set time intervals while the sample is kept at a constant temperature in the dark.[12] The change in the integration of the signals corresponding to the cis and trans isomers over time is then used to determine the first-order rate constant for thermal relaxation.[12]

III. Ultrafast Spectroscopy: Unraveling the Isomerization Mechanism

Femtosecond transient absorption spectroscopy provides invaluable insights into the ultrafast dynamics of the isomerization process, allowing for the observation of excited-state intermediates and the determination of relaxation pathways.[13][14]

Experimental Setup

This technique requires a sophisticated setup involving a femtosecond laser system to generate both a pump pulse to excite the sample and a delayed probe pulse to monitor the resulting changes in absorption.

Key Findings from Ultrafast Studies
  • Excited-State Lifetimes: Upon excitation to the S2(ππ) state, trans-azobenzene exhibits rapid internal conversion to the S1(nπ) state within hundreds of femtoseconds.[13][15]

  • Isomerization Pathway: The isomerization is believed to occur primarily from the S1 state, proceeding through a conical intersection with the ground state (S0) to facilitate efficient relaxation.[1][14]

  • Solvent Effects: The kinetics of isomerization generally show little dependence on solvent viscosity, which has been used as evidence against a purely rotational mechanism and in favor of an inversion-assisted or hula-twist mechanism.[14]

IV. Computational Modeling: A Predictive and Complementary Tool

Computational chemistry provides a powerful means to investigate the isomerization mechanism, predict the properties of novel this compound derivatives, and complement experimental findings.[1][16]

Typical Computational Workflow[1]
  • Ground State Geometry Optimization: The geometries of the trans and cis isomers are optimized in the ground electronic state (S0) using methods like Density Functional Theory (DFT).

  • Excited State Calculations: Time-dependent DFT (TD-DFT) or multireference methods like CASSCF are used to calculate the energies and properties of the excited states (S1, S2, etc.) and to simulate the UV-Vis absorption spectra.[16][17]

  • Potential Energy Surface Mapping: The potential energy surfaces of the ground and excited states are mapped along the isomerization coordinates (e.g., the CNNC dihedral angle for rotation, the NNC bond angle for inversion) to identify transition states and reaction pathways.[16][18]

Table 2: Comparison of Experimental Techniques for this compound Isomerization Studies

TechniqueInformation ProvidedTimescaleKey Advantages
UV-Vis Spectroscopy Isomer ratios, kinetics of photo and thermal isomerization, quantum yields.Milliseconds to hoursHigh sensitivity, quantitative, relatively simple setup.[6]
NMR Spectroscopy Structural confirmation of isomers, kinetics of slow thermal isomerization.Seconds to daysProvides detailed structural information, unambiguous isomer identification.[11]
Femtosecond Transient Absorption Excited-state dynamics, identification of intermediates, isomerization mechanism.Femtoseconds to picosecondsDirect observation of ultrafast processes.[13][14]
Computational Modeling Isomerization pathways, transition state structures, predicted spectra.TheoreticalPredictive power, detailed mechanistic insights.[1][16]

Conclusion

A multi-faceted approach combining steady-state and time-resolved spectroscopy with computational modeling is essential for a comprehensive understanding of this compound isomerization. UV-Vis spectroscopy remains the primary tool for kinetic and quantum yield measurements, while NMR provides crucial structural information. Ultrafast spectroscopy and computational studies are indispensable for elucidating the intricate details of the isomerization mechanism. The protocols and insights provided in this guide offer a robust framework for researchers and drug development professionals to effectively study and harness the power of this compound-based photoswitches.

References

Application Note: A Comprehensive Guide to the Kinetic Analysis of Azobenzene Photoisomerization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power and Promise of a Molecular Switch

Azobenzene and its derivatives represent a cornerstone of photopharmacology, smart materials, and molecular machinery, primarily due to their remarkable ability to undergo reversible photoisomerization.[1][2][3] This process involves a conformational change between two isomers, the thermodynamically stable trans (E) form and the metastable cis (Z) form, triggered by light.[2][4] The trans-to-cis isomerization is typically induced by UV light, while the reverse cis-to-trans process can be triggered by visible light or occurs thermally in the dark.[4][5] These two isomers possess distinct physical and chemical properties, including differences in dipole moment, geometry, and absorption spectra, which allows for the dynamic photocontrol of biological systems and material properties.[2][6]

A thorough understanding of the kinetics of this photoisomerization is paramount for the rational design and application of this compound-based photoswitches.[7] This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing and analyzing the kinetic studies of this compound photoisomerization. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights into data interpretation, ensuring a robust and reliable kinetic characterization of these versatile molecular switches.

The Photoisomerization Mechanism: A Tale of Two Pathways

The photoisomerization of this compound is an ultrafast process that occurs on the femtosecond to picosecond timescale.[8][9][10][11] Upon absorption of a photon, the this compound molecule is promoted to an electronically excited state. The subsequent relaxation back to the ground state can lead to either the original or the alternative isomer. The exact mechanism of isomerization has been a subject of extensive research, with two primary pathways being debated: rotation around the N=N double bond and inversion at one of the nitrogen atoms.[7] More recent studies also propose a concerted inversion mechanism.[7]

The quantum yield (Φ), which is the number of molecules isomerized per photon absorbed, is a critical parameter that quantifies the efficiency of the photoreaction.[12] The quantum yield is often wavelength-dependent, a violation of Kasha's rule, which adds another layer of complexity to the photochemistry of this compound.[1]

This compound Photoisomerization Mechanism cluster_trans trans-Azobenzene (E) cluster_cis cis-Azobenzene (Z) trans_S0 S₀ (trans) Excited_State Excited State (S₁ or S₂) trans_S0->Excited_State UV Light (π-π) cis_S0 S₀ (cis) cis_S0->trans_S0 Thermal Relaxation cis_S0->Excited_State Vis Light (n-π) Excited_State->trans_S0 Relaxation Excited_State->cis_S0 Isomerization

Caption: The E-Z photoisomerization mechanism of this compound.

Experimental Design and Methodologies

The kinetic analysis of this compound photoisomerization can be effectively performed using various spectroscopic techniques. The choice of method depends on the specific information required, the timescale of the process, and the available instrumentation.

UV-Visible Spectroscopy: The Workhorse for Kinetic Monitoring

UV-Vis absorption spectroscopy is the most common and accessible method for monitoring the kinetics of photoisomerization.[4][12][13] The trans and cis isomers of this compound have distinct absorption spectra. The trans isomer typically exhibits a strong π-π* transition in the UV region (around 320-350 nm) and a weaker n-π* transition in the visible region, while the cis isomer has a blue-shifted π-π* band and a more intense n-π* band.[12][14] By monitoring the change in absorbance at a wavelength where the two isomers have significantly different extinction coefficients, one can follow the isomerization process over time.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Perspective

NMR spectroscopy provides detailed structural information about the E and Z isomers and can be used to follow the kinetics of thermal isomerization.[15] The chemical shifts of the protons on the phenyl rings are different for the two isomers, allowing for their distinct identification and quantification.[16] In-situ irradiation of the sample within the NMR spectrometer allows for the real-time monitoring of the photoisomerization process.[17][18]

Femtosecond Transient Absorption Spectroscopy: Unraveling Ultrafast Dynamics

For studying the ultrafast dynamics of photoisomerization, femtosecond transient absorption spectroscopy is the technique of choice.[8][9][10][11][19] This method allows for the direct observation of the excited states and the isomerization process on the femtosecond to picosecond timescale, providing invaluable insights into the reaction mechanism.[8][9][10][11]

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for conducting kinetic analysis of this compound photoisomerization using UV-Vis and NMR spectroscopy.

Protocol 1: Kinetic Analysis using UV-Vis Spectroscopy

1. Sample Preparation:

  • Dissolve the this compound derivative in a spectroscopic grade solvent (e.g., methanol, acetonitrile, cyclohexane) to a concentration that gives a maximum absorbance of around 1-1.5 in a 1 cm cuvette.[12]

  • For sparingly soluble compounds, a stock solution in a solvent like DMSO can be prepared and then diluted into the desired solvent.[4]

2. Instrumentation:

  • A UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder is required.[12]

  • An external light source (e.g., UV lamp with filters, LED, or laser) is needed to irradiate the sample within the spectrophotometer.[12]

3. trans-to-cis Isomerization:

  • Record the initial absorption spectrum of the trans-azobenzene solution in the dark.[12]

  • Irradiate the sample with UV light (e.g., 365 nm) to induce trans-to-cis isomerization.[12]

  • Record absorption spectra at regular time intervals during irradiation until a photostationary state (PSS) is reached, where the rates of the forward and reverse photoisomerization are equal.[4][12]

4. cis-to-trans Isomerization (Photochemical):

  • After reaching the PSS enriched in the cis-isomer, irradiate the sample with visible light (e.g., >420 nm).[12]

  • Record absorption spectra at regular time intervals until the initial trans-isomer spectrum is recovered or a new PSS is reached.

5. cis-to-trans Isomerization (Thermal):

  • After enriching the sample with the cis-isomer using UV light, place the cuvette in the dark in the temperature-controlled holder.

  • Record absorption spectra at regular time intervals to monitor the thermal relaxation back to the trans-isomer.

Protocol 2: Kinetic Analysis using ¹H NMR Spectroscopy

1. Sample Preparation:

  • Prepare a solution of the this compound derivative in a deuterated solvent (e.g., DMSO-d6, CDCl₃) in an NMR tube.

  • For kinetic measurements, it is advisable to degas the sample to remove dissolved oxygen.[17]

2. In-Situ Photoisomerization:

  • Record a ¹H NMR spectrum of the sample in the dark to obtain the spectrum of the pure E-isomer.[17]

  • Use a laser-coupled NMR setup or a fiber-optic cable to deliver UV light (e.g., 365 nm) into the NMR tube inside the spectrometer.[17]

  • Irradiate the sample for a set period.

3. Data Acquisition and Analysis:

  • Immediately after irradiation, acquire another ¹H NMR spectrum.

  • The appearance of a new set of signals indicates the formation of the Z-isomer.[17]

  • The integration of the signals for both isomers can be used to determine the composition of the photostationary state.[17]

  • To monitor the kinetics, acquire a series of ¹H NMR spectra at different time points during irradiation or thermal relaxation.

Data Analysis: From Raw Data to Kinetic Insights

The analysis of the experimental data is crucial for extracting meaningful kinetic parameters. The photoisomerization process is typically modeled as a pseudo-first-order reaction.[12]

Kinetic Analysis Workflow Data_Acquisition Data Acquisition (Spectra vs. Time) Absorbance_Change Monitor Absorbance Change at a Specific Wavelength Data_Acquisition->Absorbance_Change Exponential_Fit Fit Data to an Exponential Function Absorbance_Change->Exponential_Fit Rate_Constant Determine Observed Rate Constant (k_obs) Exponential_Fit->Rate_Constant Quantum_Yield Calculate Quantum Yield (Φ) Rate_Constant->Quantum_Yield Thermodynamic_Parameters Determine Thermodynamic Parameters (for thermal isomerization) Rate_Constant->Thermodynamic_Parameters

Caption: Workflow for kinetic data analysis.

Determining the Observed Rate Constant (k_obs)

The observed rate constant (k_obs) for the photoisomerization process can be determined by fitting the time-dependent absorbance data to a single exponential function:

A(t) = A_∞ + (A₀ - A_∞) * exp(-k_obs * t)

where A(t) is the absorbance at time t, A₀ is the initial absorbance, and A_∞ is the absorbance at the photostationary state.[12]

Calculating the Quantum Yield (Φ)

The quantum yield (Φ) is a measure of the efficiency of the photoreaction and is calculated as the number of molecules isomerized per photon absorbed.[12] The determination of quantum yields requires knowledge of the photon flux of the light source, the molar absorption coefficients of the isomers, and the rate of isomerization.[20][21]

Practical Example: Synthesis of a Common this compound Derivative

To provide a complete workflow, a protocol for the synthesis of a simple this compound derivative, 4-hydroxythis compound, is provided below. For more complex derivatives, including those with red-shifted absorptions, various synthetic strategies have been developed.[22][23]

Protocol 3: Synthesis of 4-Hydroxythis compound

1. Diazotization of Aniline:

  • Dissolve aniline in a solution of hydrochloric acid and water, and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5 °C to form the diazonium salt.

2. Azo Coupling:

  • In a separate flask, dissolve phenol in an aqueous solution of sodium hydroxide.

  • Slowly add the cold diazonium salt solution to the phenol solution with vigorous stirring. A colored precipitate of 4-hydroxythis compound will form.

3. Isolation and Purification:

  • Filter the precipitate and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 4-hydroxythis compound.

Quantitative Data Summary

The kinetic parameters of this compound photoisomerization are highly dependent on the molecular structure and the surrounding environment.[12] The following table summarizes typical quantum yields for the photoisomerization of unsubstituted this compound in solution.

IsomerizationExcitation Wavelength (nm)Quantum Yield (Φ)Reference
trans → cis~313 (π-π)0.11 - 0.25[14][24]
cis → trans~436 (n-π)0.42 - 0.55[14][24]

Conclusion: A Versatile Tool for Advancing Science

The kinetic analysis of this compound photoisomerization is a critical step in the development of novel photoswitchable molecules for a wide range of applications. By carefully designing experiments, meticulously collecting data, and rigorously analyzing the results, researchers can gain a deep understanding of the photochemistry of these fascinating molecular machines. The protocols and insights provided in this application note serve as a comprehensive guide to empower scientists in their pursuit of harnessing the power of light to control biological and material systems at the molecular level.

References

Application Notes & Protocols: Employing Azobenzene in Molecular Motors and Machines

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the principles, synthesis, characterization, and application of azobenzene-based molecular motors and machines. It is designed to equip researchers with the necessary knowledge to design, build, and operate these fascinating light-driven nanosystems. The protocols and insights provided herein are grounded in established scientific literature and best practices in the field of molecular nanotechnology.

The this compound Photoswitch: A Light-Powered Engine

At the heart of many molecular machines lies the this compound moiety, a remarkable photoswitch that undergoes reversible isomerization upon irradiation with light of specific wavelengths.[1][2][3] This process, cycling between the more stable trans (E) and the less stable cis (Z) isomers, is the fundamental driving force for the mechanical work performed by these nanoscale devices.[4]

The trans isomer is typically more thermodynamically stable due to its linear geometry, which minimizes steric hindrance. Upon absorption of UV light (typically around 320-360 nm), the molecule undergoes a π-π* transition, leading to a rotation around the N=N double bond and formation of the bent cis isomer.[5] This process is remarkably efficient and occurs on a picosecond timescale. The reverse cis-to-trans isomerization can be triggered by visible light (typically > 400 nm) or can occur thermally, with the rate of thermal relaxation being highly dependent on the chemical environment and substitution pattern of the this compound core.[3][5] This photochemical behavior is the cornerstone of its utility in molecular machinery.

The structural change accompanying isomerization is significant. The distance between the 4 and 4' carbon atoms of the phenyl rings changes from approximately 9.0 Å in the trans form to 5.5 Å in the cis form. This substantial geometric change can be harnessed to induce macroscopic effects when azobenzenes are incorporated into larger molecular architectures.[6]

G cluster_trans trans-Azobenzene (Stable) cluster_cis cis-Azobenzene (Metastable) trans trans (E) cis cis (Z) trans->cis UV Light (~360 nm) cis->trans Visible Light (>400 nm) or Heat (Δ) G cluster_workflow UV-Vis Spectroscopy Workflow A Prepare this compound Solution B Record Initial Spectrum (trans-rich) A->B C Irradiate with UV Light (~365 nm) B->C D Monitor Spectral Changes to PSS (cis-rich) C->D E Irradiate with Visible Light (>420 nm) D->E F Monitor Spectral Changes to PSS (trans-rich) E->F G Analyze Kinetics and Isomer Ratios F->G G cluster_delivery Photocontrolled Drug Delivery A Drug Encapsulated in this compound-Lipid Vesicle (trans state - stable) B UV Light Irradiation (~365 nm) A->B C This compound Isomerization to cis-state B->C D Increased Membrane Permeability C->D E Drug Release at Target Site D->E

References

Application Notes and Protocols for Azobenzene-Based Systems in Reversible Energy Storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing Light to Store Heat

The global pursuit of sustainable energy solutions has intensified research into novel methods for capturing and storing solar energy. Among the most promising molecular approaches are solar thermal fuels, which utilize photochromic molecules to absorb solar energy, store it as chemical potential, and release it on demand as heat.[1][2][3] Azobenzene and its derivatives are at the forefront of this technology due to their robust and reversible photoisomerization capabilities.[2][4]

At the core of this technology is the trans-cis isomerization of the this compound molecule. The thermodynamically stable trans-isomer can be converted to the higher-energy, metastable cis-isomer upon irradiation with UV or specific wavelengths of visible light.[5][6] This process effectively "charges" the molecule with solar energy. The stored energy can be retained for extended periods, with half-lives ranging from hours to years depending on the molecular design and environment, and then released as heat upon application of a trigger, such as visible light or a catalyst.[5][7][8] This closed-loop, emission-free cycle makes this compound-based systems a compelling candidate for a variety of applications, from residential heating to portable energy storage devices.[1][9]

This guide provides a comprehensive overview of the principles, synthesis, characterization, and application of this compound-based systems for reversible energy storage. It is intended for researchers and professionals in materials science, chemistry, and drug development who are interested in exploring this innovative field.

The Photophysics of Energy Storage: The this compound Isomerization Cycle

The energy storage and release cycle in this compound is governed by its photo- and thermo-chemical properties. The process can be broken down into three key stages: charging, storage, and discharging.

Charging: Photoisomerization from trans to cis

The energy charging process is initiated by irradiating the stable trans-azobenzene with light of an appropriate wavelength, typically in the UV region (around 365 nm), which corresponds to the π-π* electronic transition.[5] This absorption of photons drives the isomerization to the sterically hindered and higher-energy cis-isomer. The efficiency of this process is described by the photoisomerization quantum yield.

Storage: The Metastable cis-Isomer

The cis-isomer is a metastable state, meaning it is kinetically trapped in a higher energy conformation. The energy barrier for thermal reversion to the trans-isomer determines the storage lifetime. Molecular engineering of the this compound scaffold, such as by introducing specific substituents, can significantly prolong this half-life, making long-term energy storage feasible.[10]

Discharging: Releasing Stored Thermal Energy

The release of the stored energy can be triggered in two primary ways:

  • Thermal Back-Isomerization: The cis-isomer will spontaneously relax back to the trans-isomer over time, releasing the stored energy as heat. This process can be accelerated by heating the material.[5]

  • Photo-induced Back-Isomerization: Irradiation with a different wavelength of light, often in the blue or green region of the visible spectrum (corresponding to the n-π* transition), can optically trigger the cis-to-trans isomerization, providing on-demand heat release.[5][11]

The energy storage and release cycle is a dynamic process governed by the interplay of light absorption, isomerization quantum yields, and thermal stability.

Energy_Storage_Cycle trans trans-Azobenzene (Low Energy, Stable) cis cis-Azobenzene (High Energy, Metastable) trans->cis Charging (UV Light, e.g., 365 nm) cis->trans Discharging (Visible Light or Heat) cis->cis Storage

Caption: The reversible energy storage and release cycle of this compound.

Synthesis of a Prototypical this compound Derivative

The versatility of this compound chemistry allows for the synthesis of a wide array of derivatives with tailored properties. Here, we provide a protocol for the synthesis of a common this compound derivative, 4-methoxythis compound, which serves as a foundational model for understanding the synthetic procedures involved.

Protocol: Synthesis of 4-Methoxythis compound

This protocol outlines a standard diazotization and coupling reaction.

Materials:

  • Aniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Phenol

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfate or methyl iodide

  • Ethanol

  • Diethyl ether

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Ice bath

Procedure:

  • Diazotization of Aniline:

    • Dissolve a known amount of aniline in a mixture of concentrated HCl and water in a beaker.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir continuously. The formation of the diazonium salt is indicated by a color change.

  • Azo Coupling:

    • In a separate beaker, dissolve phenol in an aqueous solution of sodium hydroxide.

    • Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the alkaline phenol solution with vigorous stirring. Maintain the temperature below 5 °C. A brightly colored azo dye (4-hydroxythis compound) will precipitate.

  • Methylation:

    • Isolate the 4-hydroxythis compound precipitate by filtration and wash with cold water.

    • Suspend the product in a suitable solvent (e.g., ethanol) and add a base (e.g., NaOH).

    • Add dimethyl sulfate or methyl iodide dropwise to the suspension while stirring. The reaction may require gentle heating to proceed to completion.

  • Purification:

    • After the reaction is complete, cool the mixture and isolate the crude 4-methoxythis compound by filtration.

    • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure crystals.

    • Dry the purified crystals under vacuum.

Rationale for Experimental Choices:

  • Low Temperatures: The diazotization reaction is performed at low temperatures to prevent the decomposition of the unstable diazonium salt.

  • Alkaline Conditions for Coupling: The azo coupling reaction is carried out under alkaline conditions to activate the phenol for electrophilic attack by the diazonium salt.

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_methylation Step 3: Methylation Aniline Aniline NaNO2_HCl NaNO₂ / HCl (0-5 °C) Aniline->NaNO2_HCl Diazonium Benzenediazonium Chloride NaNO2_HCl->Diazonium Phenol Phenol / NaOH Hydroxythis compound 4-Hydroxythis compound Diazonium->Hydroxythis compound Phenol->Hydroxythis compound Methylating_Agent Dimethyl Sulfate / Base Hydroxythis compound->Methylating_Agent Methoxythis compound 4-Methoxythis compound Methylating_Agent->Methoxythis compound

Caption: Workflow for the synthesis of 4-methoxythis compound.

Characterization of this compound-Based Systems

Thorough characterization is crucial to evaluate the performance of this compound-based materials for energy storage. The key techniques and the information they provide are outlined below.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is the primary tool for monitoring the photoisomerization process.[12][13] The trans and cis isomers have distinct absorption spectra. The trans-isomer typically shows a strong π-π* absorption band in the UV region and a weaker n-π* band in the visible region.[13] Upon isomerization to the cis form, the intensity of the π-π* band decreases, while the n-π* band intensity often increases.[13]

Protocol: Monitoring Photoisomerization by UV-Vis Spectroscopy

  • Prepare a dilute solution of the this compound derivative in a suitable solvent (e.g., dichloromethane, toluene).

  • Record the initial UV-Vis spectrum of the trans-isomer.

  • Irradiate the solution with a UV lamp (e.g., 365 nm) for a set period.

  • Record the UV-Vis spectrum again to observe the changes corresponding to the formation of the cis-isomer.

  • Continue irradiating and recording spectra at intervals until a photostationary state is reached, where no further spectral changes are observed.[12]

  • To observe the reverse isomerization, irradiate the solution with visible light (e.g., >420 nm) and record the spectra as the sample returns to the trans-isomer.

Differential Scanning Calorimetry (DSC)

DSC is used to quantify the amount of energy stored and released during the isomerization cycle.[13] By measuring the heat flow associated with the thermal cis-to-trans back-isomerization, the energy density of the material can be determined.

Protocol: Measuring Energy Release with DSC

  • Prepare a sample of the this compound material that has been converted to a high population of the cis-isomer by UV irradiation.

  • Place a known mass of the cis-enriched sample in a DSC pan.

  • Heat the sample in the DSC instrument at a controlled rate (e.g., 5-10 °C/min).

  • The thermal back-isomerization will appear as an exothermic peak in the DSC thermogram.

  • Integrate the area of this peak to determine the enthalpy of isomerization (ΔH_iso), which corresponds to the stored energy.[11]

Thermogravimetric Analysis (TGA)

TGA is essential for assessing the thermal stability of the this compound compounds.[13] It measures the change in mass of a sample as a function of temperature, indicating the decomposition temperature. For practical applications, the material must be stable well above the temperatures experienced during energy storage and release.[13]

Key Performance Metrics

The following table summarizes the critical parameters for evaluating this compound-based energy storage systems.

ParameterDescriptionTypical ValuesCharacterization Technique
Energy Density The amount of energy stored per unit mass or volume.100 - 400 J/g[9][14]DSC
Storage Half-life (τ₁/₂) The time it takes for half of the cis-isomer to revert to the trans-isomer thermally.Hours to years[5][7][8]UV-Vis Spectroscopy
Wavelength of Isomerization (λ_iso) The wavelength of light required to induce the trans-to-cis isomerization.320 - 400 nmUV-Vis Spectroscopy
Wavelength of Release (λ_release) The wavelength of light that triggers the cis-to-trans back-isomerization.>420 nmUV-Vis Spectroscopy
Quantum Yield (Φ) The efficiency of the photoisomerization process.0.1 - 0.3UV-Vis Spectroscopy
Cyclability The number of charging and discharging cycles a material can undergo without significant degradation.>200 cycles[8]UV-Vis Spectroscopy

Device Integration and Application

The transition from molecular design to practical application involves integrating the this compound material into a functional device. A common approach is to create a liquid-phase solar thermal fuel system.

Concept of a Liquid-Phase Solar Thermal Fuel Device

A liquid-phase system typically consists of a solar collector where the this compound-containing fluid is irradiated to charge it with energy. This "charged" fluid can then be stored in an insulated tank. When heat is needed, the fluid is passed through a catalytic reactor or exposed to a light source to trigger the energy release. The "discharged" fluid is then returned to the solar collector to be recharged.

Device_Workflow Solar_Collector Solar Collector (Charging with Sunlight) Storage_Tank Insulated Storage Tank (Charged Fluid) Solar_Collector->Storage_Tank Charged Fluid Heat_Exchanger Heat Exchanger / Catalyst (Energy Release) Storage_Tank->Heat_Exchanger On-Demand Discharged_Fluid Discharged Fluid Heat_Exchanger->Discharged_Fluid Heat Out Discharged_Fluid->Solar_Collector Recycle

Caption: Operational schematic of a liquid-phase this compound solar thermal fuel system.

Protocol: Fabrication of a Simple Proof-of-Concept Device

This protocol describes the assembly of a basic microfluidic device to demonstrate the energy storage and release cycle.[8]

Materials:

  • This compound derivative dissolved in a suitable solvent (e.g., toluene).

  • Microfluidic chip with transparent windows (e.g., PDMS bonded to glass).

  • Syringe pump.

  • UV LED (e.g., 365 nm) for charging.

  • Visible light LED (e.g., 455 nm) or a small catalytic bed for discharging.

  • Thermocouple or IR camera to measure temperature changes.

Procedure:

  • Fluid Preparation: Prepare a solution of the this compound derivative at a concentration suitable for efficient light absorption within the microfluidic channel.

  • Device Assembly: Connect the syringe pump to the inlet of the microfluidic chip. Place the UV LED above the initial section of the chip to create a "charging zone."

  • Charging: Pump the this compound solution through the charging zone at a controlled flow rate. The fluid should change color as it is enriched with the cis-isomer.

  • Storage: The charged fluid can be collected from the outlet and stored.

  • Discharging and Heat Release: To demonstrate energy release, pump the charged fluid through a "discharging zone" in the microfluidic chip. This zone can either be irradiated with the visible light LED or contain a fixed-bed catalyst.[8]

  • Temperature Measurement: Position a thermocouple or an IR camera at the outlet of the discharging zone to measure the temperature increase of the fluid as it releases the stored thermal energy.

Concluding Remarks and Future Outlook

This compound-based systems for reversible energy storage represent a highly promising avenue for the development of next-generation solar energy technologies. The ability to tailor the molecular structure of azobenzenes allows for the fine-tuning of their energy storage properties, including energy density, storage duration, and the wavelengths for charging and discharging.[2] While challenges such as improving energy density and ensuring long-term stability remain, ongoing research into novel this compound derivatives, including multichromophoric systems and integration with nanomaterials, is paving the way for more efficient and practical solar thermal fuels.[1][9][14] The protocols and methodologies outlined in this guide provide a solid foundation for researchers to contribute to this exciting and impactful field.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Photo-switching Efficiency of Azobenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with azobenzene derivatives. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions to help you enhance the photo-switching efficiency of your this compound-based systems. Drawing from established principles and field-proven insights, this resource aims to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Part 1: Foundational Principles of this compound Photo-switching

Before delving into troubleshooting, it's crucial to understand the core principles governing the photo-isomerization of this compound. This compound and its derivatives are remarkable molecular switches that can reversibly convert between two isomers: the thermodynamically stable trans (E) form and the metastable cis (Z) form, upon irradiation with light.[1][2][3] This transformation induces significant changes in molecular geometry, dipole moment, and end-to-end distance, which is the basis for their wide-ranging applications.[2]

The trans-to-cis isomerization is typically initiated by UV-A light (around 320-380 nm), which excites the molecule to the S2 (π-π) state.[2] The reverse cis-to-trans isomerization can be triggered by visible light (e.g., blue light, ~450 nm), corresponding to the S1 (n-π) transition, or it can occur thermally in the dark.[2][3][4]

G cluster_trans trans-Azobenzene (Stable) cluster_cis cis-Azobenzene (Metastable) trans trans Isomer (Planar) cis cis Isomer (Bent) trans->cis UV Light (e.g., 365 nm) π-π* transition cis->trans Visible Light (e.g., 455 nm) n-π* transition or Thermal Relaxation

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during experiments with this compound derivatives in a question-and-answer format.

Low trans-to-cis Isomerization Efficiency

Q1: I'm irradiating my this compound derivative with the recommended UV wavelength, but I'm observing very low conversion to the cis isomer. What could be the cause?

A1: Several factors can contribute to low trans-to-cis isomerization efficiency. Here’s a systematic approach to troubleshoot this issue:

  • Wavelength and Light Source Intensity:

    • Causality: The efficiency of photo-isomerization is highly dependent on the overlap between the light source's emission spectrum and the absorption spectrum of the trans isomer. An improper wavelength or insufficient light intensity will lead to poor excitation and, consequently, low conversion.

    • Troubleshooting Steps:

      • Verify Absorption Spectrum: Re-measure the UV-Vis absorption spectrum of your specific this compound derivative in the solvent you are using for the experiment to confirm the λmax of the π-π* transition.

      • Check Light Source: Ensure your light source (e.g., LED, lamp with a filter) is emitting at the correct wavelength and has sufficient power. The use of an actinometer can help in quantifying the photon flux of your setup.[5]

      • Optimize Irradiation Time: Incomplete conversion can be due to insufficient irradiation time. Monitor the isomerization process over time using UV-Vis spectroscopy until a photostationary state (PSS) is reached, where the concentrations of the trans and cis isomers no longer change.[6]

  • Solvent Effects:

    • Causality: The solvent environment can significantly influence the photo-isomerization quantum yield and the position of the absorption bands.[7][8] Polar solvents can stabilize the transition states differently than non-polar solvents, affecting the isomerization pathway.[9][10] For some "push-pull" azobenzenes, increasing solvent polarity can favor a non-isomerizing deactivation pathway, reducing the conversion to the cis form.[10]

    • Troubleshooting Steps:

      • Solvent Polarity: If you are using a highly polar solvent, consider switching to a less polar one (e.g., toluene, THF) to see if the isomerization efficiency improves.[8]

      • Viscosity: While polarity often has a more dominant effect, high solvent viscosity can sometimes hinder the conformational changes required for isomerization.[7]

  • Molecular Structure and Substituent Effects:

    • Causality: The electronic and steric properties of substituents on the this compound core have a profound impact on its photo-switching behavior.[1][3][11] Electron-donating and electron-withdrawing groups can alter the energy levels of the molecular orbitals, affecting both the absorption spectrum and the quantum yield.[12][13] Bulky ortho-substituents can sterically hinder the isomerization process.

    • Troubleshooting Steps:

      • Review Literature: Consult literature for this compound derivatives with similar substitution patterns to understand their expected photo-switching behavior.

      • Consider Alternative Derivatives: If your specific application allows, you might need to synthesize or procure a derivative with substituents that are more conducive to efficient photo-switching.

Rapid Thermal cis-to-trans Relaxation

Q2: My this compound derivative switches to the cis form, but it rapidly reverts to the trans isomer in the dark. How can I increase the thermal stability of the cis isomer?

A2: The thermal stability of the cis isomer is critical for many applications. A short thermal half-life means a constant light source is needed to maintain a significant population of the cis state.[14] Here are strategies to address this:

  • Molecular Design:

    • Causality: The rate of thermal relaxation is governed by the energy barrier between the cis and trans states.[9] Introducing specific substituents can increase this barrier. For instance, ortho-substituents can sterically destabilize the planar trans state, thereby increasing the relative stability of the cis isomer. Tetra-ortho-substituted azobenzenes are known for their exceptionally long cis-isomer half-lives.[13][14]

    • Troubleshooting Steps:

      • Incorporate Ortho-Substituents: If feasible, synthesize derivatives with bulky groups (e.g., methyl, fluoro) at the ortho positions.

      • Utilize Heteroaromatic Azobenzenes: Replacing one of the phenyl rings with a heteroaromatic ring, such as pyrazole, can lead to a more stable Z-isomer.[12]

  • Environmental Factors:

    • Causality: The surrounding environment can influence the rate of thermal relaxation. For example, incorporating azobenzenes into a rigid polymer matrix below its glass transition temperature can significantly slow down the cis-to-trans isomerization.[15]

    • Troubleshooting Steps:

      • Polymer Matrices: Consider embedding your this compound derivative in a polymer film (e.g., PMMA) to restrict its movement.[16]

      • Solvent Choice: While less impactful than molecular design, some studies have shown that solvent choice can modestly influence thermal relaxation rates.[17]

Photodegradation or "Photobleaching"

Q3: After several cycles of photo-switching, I notice a decrease in the overall absorbance, suggesting my compound is degrading. What can I do to minimize photodegradation?

A3: Photodegradation, or photobleaching, is an irreversible process that can limit the long-term utility of a photoswitch.[18] It often involves photo-oxidation.

  • Atmosphere Control:

    • Causality: Many photodegradation pathways involve reaction with molecular oxygen.[18]

    • Troubleshooting Steps:

      • Deoxygenate Solutions: Before and during your experiment, bubble an inert gas like nitrogen or argon through your solution to remove dissolved oxygen.[18]

      • Work in a Glovebox: For highly sensitive compounds, performing the experiment in an inert atmosphere glovebox can be beneficial.

  • Wavelength Selection:

    • Causality: Irradiation with high-energy UV light can sometimes lead to side reactions and degradation.

    • Troubleshooting Steps:

      • Red-Shifted Azobenzenes: Consider using this compound derivatives that can be switched with lower-energy visible light. This is particularly important for in vivo applications to minimize tissue damage.[14][19]

      • Filter Light Source: Ensure your light source is properly filtered to remove any unwanted high-energy wavelengths.

  • Structural Modifications:

    • Causality: The inherent photostability of the this compound core can be influenced by its substituents.

    • Troubleshooting Steps:

      • Increase Conjugation: In some cases, extending the π-conjugated system can enhance photostability.

      • Avoid Labile Groups: Be mindful of substituents that may be prone to photochemical reactions.

Part 3: Data Presentation and Experimental Protocols

Comparative Photophysical Properties of this compound Derivatives

The choice of this compound derivative is critical. The following table summarizes key photophysical properties of selected derivatives to guide your selection process.

Derivativetrans-Isomer λmax (π-π) (nm)cis-Isomer λmax (n-π) (nm)Photoisomerization Quantum Yield (Φtrans→cis)Thermal Half-life (t1/2) of cis-IsomerSolvent
This compound~320[20]~440[20]0.11[20]~41 hours[20]Methanol/Benzene
4-Methoxythis compound~348[20]~440[20]Not uniformly reported~6 days[20]Benzene
2,2',6,6'-Tetrafluorothis compound~305[20]~458[20]Not uniformly reported~700 days[20]Acetonitrile
4-Aminothis compound3754500.112 minutesEthanol
4,4'-bis(trifluoromethyl)this compound3154400.45320 daysAcetonitrile

Data compiled from various sources, including BenchChem.[20][21]

Experimental Protocol: Determining Photoisomerization Quantum Yield

The quantum yield (Φ) is a measure of the efficiency of a photochemical process. It is defined as the number of molecules that undergo a specific event (e.g., isomerization) for each photon absorbed.

Objective: To determine the trans-to-cis photoisomerization quantum yield (Φtrans→cis) of an this compound derivative.

Materials:

  • UV-Vis spectrophotometer

  • Calibrated light source (e.g., LED or lamp with a monochromator)

  • Quartz cuvette

  • Solution of the this compound derivative of known concentration

  • Chemical actinometer (e.g., ferrioxalate) for light source calibration

Methodology:

  • Light Source Calibration:

    • Determine the photon flux of your light source at the desired irradiation wavelength using a chemical actinometer. This is a critical step for accurate quantum yield determination.[22]

  • Sample Preparation:

    • Prepare a solution of the this compound derivative in the desired solvent with an absorbance of ~1 at the irradiation wavelength.

    • Ensure the solution is deoxygenated if the compound is susceptible to photodegradation.

  • Irradiation and Data Acquisition:

    • Place the cuvette in the spectrophotometer and record the initial absorption spectrum (this is your t = 0 spectrum, which should be predominantly the trans isomer).

    • Irradiate the sample for a short, known period.

    • Record the absorption spectrum again.

    • Repeat the irradiation and recording steps several times.

  • Data Analysis:

    • From the absorption spectra, calculate the change in the concentration of the cis isomer after each irradiation interval. This can be done by monitoring the change in absorbance at a wavelength where the cis and trans isomers have significantly different extinction coefficients.

    • The quantum yield can be calculated using the following formula: Φ = (Number of molecules isomerized) / (Number of photons absorbed)

    • A detailed description of the calculation can be found in the literature.[22]

G

References

troubleshooting low conversion in azobenzene isomerization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Azobenzene Isomerization

Welcome to the technical support center for this compound isomerization. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound photoswitches in their work. Here, we address common challenges, with a primary focus on troubleshooting low E→Z (or Z→E) conversion efficiencies. Our approach is rooted in explaining the causal mechanisms behind experimental outcomes to empower you to diagnose and resolve issues effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Foundational Issues - Is Your Setup Correct?

It is often the most fundamental parameters that are overlooked. Before delving into complex diagnostics, ensure your basic experimental setup is optimized for the specific this compound derivative you are working with.

Question 1: I'm seeing very low or no E→Z conversion upon UV irradiation. What's the first thing I should check?

Answer: The first and most critical parameter to verify is your irradiation wavelength . The E→Z isomerization is predominantly driven by the strong π→π* electronic transition. For unsubstituted this compound, this corresponds to an absorption maximum (λmax) around 320-350 nm.[1] Irradiating outside of this optimal window will result in inefficient photon absorption and, consequently, poor conversion.

  • Causality: The efficiency of photoisomerization is directly related to the probability of the molecule absorbing a photon. This probability is highest at the λmax of the target electronic transition. Substituents on the phenyl rings can significantly shift this λmax.[2][3] For example, "push-pull" systems with electron-donating and electron-withdrawing groups can red-shift the π→π* band into the visible spectrum.

  • Actionable Advice:

    • Confirm the λmax: Run a UV-Vis absorption spectrum of your E-azobenzene derivative in the exact solvent you are using for your experiment.

    • Match Your Light Source: Ensure your light source (e.g., LED, mercury lamp with filter) has a peak emission wavelength that maximally overlaps with the measured π→π* absorption band.[4][5][6]

Question 2: My E→Z conversion is successful, but I'm struggling to switch it back to the E isomer using visible light. Why?

Answer: The photochemical Z→E isomerization requires excitation of the n→π* transition, which is a much weaker, symmetry-forbidden transition compared to the π→π* band.[1][2] This band is typically found at longer wavelengths (around 440 nm for unsubstituted this compound) and has a significantly lower molar extinction coefficient.

  • Causality: A lower extinction coefficient means fewer photons are absorbed per unit of time and concentration, making the process inherently less efficient than the E→Z switch. You may need higher light intensity or longer irradiation times to drive the Z→E conversion effectively.[7]

  • Actionable Advice:

    • Identify the n→π* Band: After achieving a high Z-isomer concentration (the photostationary state, PSS), record the UV-Vis spectrum. The broad, low-intensity peak in the visible region (e.g., ~440-450 nm) is your n→π* band.[1][8]

    • Optimize Irradiation: Use a light source that targets this specific wavelength. Because the absorption is weak, ensure the light path is optimized and consider using reflective materials to maximize photon delivery to the sample.[4]

    • Consider Thermal Relaxation: Remember that the Z isomer will also thermally relax back to the more stable E isomer in the dark.[9] For some derivatives, this process can be fast, competing with your photochemical switching. We will address this in a later section.

Section 2: The Experimental Environment - Light, Solvent, and Temperature

The local environment of the this compound molecule plays a profound role in its photochemical behavior. If your basic setup is correct, the next step is to scrutinize the reaction conditions.

Question 3: I've matched my UV light source to the π→π* peak, but my conversion to the Z-isomer is still below 50%. What could be wrong with my light source?

Answer: Low conversion, even with the correct wavelength, often points to insufficient photon flux (light intensity) or improper sample illumination.[10] Photochemistry is a stoichiometric process where light acts as a reagent; if you don't provide enough photons, the reaction won't proceed to completion.[10]

  • Causality: The rate of isomerization is dependent on the intensity of the light source.[7] If the light intensity is too low, the rate of E→Z photoisomerization may be slow, and it might be competing with the reverse (Z→E) photoisomerization that can be induced by the same UV light, leading to a low photostationary state (PSS) concentration of the Z-isomer.

  • Actionable Advice:

    • Measure Irradiance: Do not rely solely on the wattage of your lamp. Use a radiometer or spectrometer to measure the irradiance (power per unit area, e.g., mW/cm²) at the sample position.[10]

    • Check Beam Geometry: Ensure the light beam is focused on and uniformly covers the entire sample. A diffuse or misaligned light source wastes significant energy.[4][10]

    • Rule out Lamp Aging: Mercury lamps degrade over time, leading to decreased output and spectral shifts. If you are using an older lamp, its performance may be compromised.[6] Modern LEDs offer more stable and consistent performance over their long lifetime.[5][6]

Question 4: I've noticed my conversion efficiency changes dramatically when I switch solvents. How does the solvent affect isomerization?

Answer: Solvent polarity is a critical factor that can alter both the absorption spectra and the stability of the isomers.[1][11]

  • Causality & Mechanisms:

    • Spectral Shifts: Polar solvents can stabilize the different electronic states of this compound to varying degrees, causing a shift in the λmax of the π→π* and n→π* transitions.[2][11] If you change solvents, you must re-measure your absorption spectrum to ensure your light source is still optimal.

    • Isomer Stability: The trans isomer is non-polar, while the cis isomer has a significant dipole moment (~3.0 Debye).[12] Polar solvents can stabilize the more polar cis isomer, which can influence the thermal back-relaxation rate. For some "push-pull" azobenzenes, polar solvents are known to accelerate the thermal Z→E isomerization, sometimes dramatically.[13][14]

    • Viscosity: While polarity is often the dominant factor, high solvent viscosity can physically hinder the large-scale geometric change required for isomerization, potentially reducing the quantum yield.[1][3]

  • Actionable Advice:

    • Be Deliberate in Solvent Choice: Select a solvent based on the desired properties. If you need a long-lived Z state, a non-polar solvent like hexane or toluene is often a good starting point.[1]

    • Beware of Chlorinated Solvents: Avoid using chlorinated solvents like dichloromethane (DCM) for UV irradiation experiments. UV light can cause these solvents to decompose, generating acidic byproducts (e.g., HCl) that can protonate the this compound and drastically alter its isomerization properties, often accelerating thermal relaxation.[15]

Question 5: Does temperature play a significant role in photoisomerization?

Answer: While the quantum yield of the initial photochemical event is often considered temperature-independent for simple azobenzenes in solution, the overall observed conversion can be affected by temperature due to its strong influence on the thermal back-relaxation (Z→E).[16]

  • Causality: The thermal isomerization from the metastable Z isomer to the stable E isomer is an activated process that follows Arrhenius-like behavior.[7][16] Increasing the temperature significantly increases the rate of this thermal decay. If you are performing a long irradiation, a higher temperature means you are fighting a faster back-reaction, which will lower the maximum achievable concentration of the Z isomer at the photostationary state.

  • Actionable Advice:

    • For applications requiring a stable Z state, conduct irradiations and subsequent experiments at controlled, and if necessary, reduced temperatures.

    • If you need to determine the thermal half-life of your Z-isomer, perform kinetic studies at several different temperatures to determine the activation energy of the process.[7]

Section 3: The Molecule Itself - Degradation, Aggregation, and Steric Effects

Sometimes, the problem lies not with the external conditions but with the intrinsic properties of the this compound compound or its behavior in solution.

Question 6: During a long experiment, I noticed the overall absorbance of my sample decreases, and I can't fully switch back to the original E-isomer spectrum. What is happening?

Answer: You are likely observing photodegradation .[17] this compound derivatives are robust, but they are not indestructible. Prolonged exposure to high-intensity UV light, especially in the presence of oxygen, can lead to irreversible chemical degradation of the chromophore.[15][17]

  • Causality: The excited state of the this compound molecule is highly reactive. While isomerization is the desired relaxation pathway, other non-productive pathways, such as reaction with dissolved oxygen or solvent molecules, can occur, leading to permanent bleaching of the dye.

  • Actionable Advice:

    • Minimize Unnecessary Exposure: Use the minimum irradiation time and intensity required to reach the desired photostationary state. Use shutters to block the light source when not actively irradiating.

    • Degas Your Solvent: To reduce the risk of photo-oxidation, degas your solvent by bubbling an inert gas (e.g., Argon or Nitrogen) through it before and during the experiment.

    • Monitor with UV-Vis: Keep an eye on the isosbestic points in your UV-Vis spectra during irradiation. If these points are not stable and clean, it is a strong indicator that a third species (a degradation product) is being formed.

Question 7: My this compound derivative is poorly soluble, and I suspect it's aggregating. How does this affect conversion?

Answer: Aggregation or operation above the critical micelle concentration (CMC) for amphiphilic azobenzenes can severely inhibit photoisomerization.[7][18]

  • Causality: In a packed state, such as an aggregate or micelle, the this compound molecules are sterically hindered.[2][18] The physical space required for the phenyl rings to rotate or invert during isomerization is restricted, which can dramatically lower or completely quench the isomerization quantum yield.[2] Furthermore, electronic coupling (exciton coupling) between adjacent chromophores can alter the absorption spectrum and open up new, non-productive relaxation pathways.[19]

  • Actionable Advice:

    • Work in Dilute Solutions: Ensure you are working at a concentration where the molecule is fully solvated.

    • Check for Concentration Dependence: If you suspect aggregation, measure the photoisomerization efficiency at several different concentrations. A sharp drop-off in efficiency above a certain concentration is a hallmark of aggregation-induced quenching.

    • Modify the Molecule: For applications requiring high concentrations, molecular design is key. Adding bulky spacer groups or designing the molecule to prevent π-stacking can reinstate photoswitching in condensed phases.[2]

Visual Troubleshooting & Workflows

To assist in diagnosing issues, the following diagrams illustrate a standard experimental workflow and a logical troubleshooting sequence.

G Diagram 1: this compound Isomerization Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep Prepare Sample (Known Concentration) Spectrum_E Record UV-Vis Spectrum of Pure E-isomer Prep->Spectrum_E Irradiate_UV Irradiate at π→π* λmax (Monitor Time/Intensity) Spectrum_E->Irradiate_UV Select λmax Spectrum_PSS1 Record UV-Vis Spectrum at Photostationary State (PSS) Irradiate_UV->Spectrum_PSS1 Irradiate_Vis Irradiate at n→π* λmax Spectrum_PSS1->Irradiate_Vis Spectrum_PSS2 Record Final Spectrum Irradiate_Vis->Spectrum_PSS2 Quantify Quantify Isomer Ratios & Conversion % Spectrum_PSS2->Quantify Check_Recovery Check for Degradation (Compare Final vs. Initial E-Spectrum) Quantify->Check_Recovery

Caption: A typical workflow for an this compound photo-switching experiment.

G Diagram 2: Troubleshooting Low Conversion box box start Low Conversion Observed q1 Is λ correct for π→π* transition? start->q1 q2 Is light intensity (photon flux) adequate? q1->q2 Yes sol1 ACTION: Measure spectrum & match light source. q1->sol1 No q3 Is solvent appropriate? (Polarity, Purity) q2->q3 Yes sol2 ACTION: Measure irradiance. Optimize beam geometry. Check lamp age. q2->sol2 No q4 Is photodegradation occurring? q3->q4 Yes sol3 ACTION: Test different solvents. Avoid chlorinated solvents. Check for impurities. q3->sol3 No q5 Is aggregation a possibility? q4->q5 No sol4 ACTION: Degas solvent. Reduce irradiation time/intensity. q4->sol4 Yes sol5 ACTION: Lower concentration. Test concentration dependence. q5->sol5 Yes end_node Problem Likely Complex/Molecular (e.g., steric hindrance) q5->end_node No a1_yes Yes a1_no No a2_yes Yes a2_no No a3_yes Yes a3_no No a4_yes Yes a4_no No a5_yes Yes a5_no No

Caption: A logical flowchart for diagnosing low photoisomerization conversion.

Quantitative Data Summary & Protocols

Table 1: Typical Photophysical Properties of Unsubstituted this compound
ParameterE (trans) IsomerZ (cis) IsomerReference
λmax (π→π) ~320-350 nm~280 nm[1]
λmax (n→π) ~440 nm~430 nm[1]
Quantum Yield (ΦE→Z) 0.1 - 0.2 (at π→π* excitation)-[20][21]
Quantum Yield (ΦZ→E) -0.4 - 0.5 (at n→π* excitation)[21]
Thermal Half-life (τ1/2) Thermally StableHours to Days (solvent dependent)[8][22]
Dipole Moment ~0 D~3.0 D[12]

Note: These values are highly dependent on the solvent and molecular substitution. This table should be used as a general guideline only.

Protocol 1: Monitoring Isomerization Kinetics using UV-Vis Spectroscopy

This protocol describes the standard method for quantifying the percentage of E and Z isomers in a solution.

Objective: To determine the conversion efficiency and/or the rate of thermal back-relaxation.

Materials:

  • Dual-beam UV-Vis spectrophotometer

  • Quartz cuvette (1 cm path length)

  • Volumetric flasks and pipettes

  • Your this compound compound

  • Appropriate spectroscopic-grade solvent

  • Calibrated light source (e.g., filtered lamp or LED) with shutter

Procedure:

  • Prepare a Stock Solution: Prepare a stock solution of your this compound compound at a known concentration. The concentration should be chosen such that the absorbance at the π→π* λmax is between 0.8 and 1.2.

  • Record Initial Spectrum: Fill the cuvette with the solution. Place it in the spectrophotometer and record the full absorption spectrum. This spectrum represents nearly 100% E-isomer.

  • Irradiate for E→Z Conversion:

    • Remove the cuvette from the spectrophotometer.

    • Place it in a fixed position in front of your calibrated UV light source.

    • Irradiate the sample for a set amount of time (e.g., 30 seconds).

    • Return the cuvette to the spectrophotometer and record the spectrum again.

    • Repeat this process until no further significant changes in the spectrum are observed. This final state is the photostationary state (PSS).

  • Monitor Thermal Back-Relaxation (Z→E):

    • After reaching the PSS (high Z concentration), place the cuvette in the spectrophotometer holder in the dark (turn off the spectrophotometer's lamp between measurements if possible).

    • Record a spectrum at regular time intervals (e.g., every 5 minutes for a fast reaction, or every hour for a slow one).

    • Continue until the spectrum returns to its original E-isomer state.

  • Data Analysis:

    • The fraction of the Z-isomer at any given time can be calculated using the absorbance change at the λmax of the π→π* band, according to the formula: %Z = (A0 - At) / (A0 - APSS) * 100 Where:

      • A0 is the initial absorbance of the pure E-isomer.

      • At is the absorbance at time t.

      • APSS is the absorbance at the photostationary state.

    • Plot the concentration of the Z-isomer versus time. For thermal relaxation, a plot of ln([Z]) vs. time should yield a straight line, the slope of which can be used to determine the first-order rate constant.

References

preventing photodegradation of azobenzene during experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with azobenzene photoswitches. This guide is designed to provide you with a deep understanding of the causes of this compound photodegradation and to offer practical, field-tested solutions to ensure the integrity of your experiments. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and maintain the highest standards of scientific rigor.

Frequently Asked Questions (FAQs)

Q1: What is this compound photodegradation, and how is it different from photoswitching?

A1: Photoswitching is the desired, reversible photoisomerization of an this compound molecule between its trans and cis states upon irradiation with specific wavelengths of light.[1] This process is typically rapid and repeatable. Photodegradation, conversely, is an irreversible chemical breakdown of the this compound chromophore.[2] This process leads to a loss of photoswitchable molecules in your sample, resulting in diminished performance and the potential formation of confounding byproducts.[3] The primary mechanism of photodegradation is often photo-oxidation, where the excited this compound molecule reacts with oxygen.[4][5]

Q2: What are the tell-tale signs of photodegradation in my experiment?

A2: The most common indicator of photodegradation is a change in the sample's absorption spectrum that is not characteristic of simple trans-cis isomerization. You may observe:

  • A gradual decrease in the peak absorbance of the main π-π* transition band (typically in the UV region for the trans isomer) that does not recover with back-isomerization.[4]

  • The appearance of new, undefined absorption bands.

  • A visible color change or bleaching of the solution that is irreversible.

  • Inconsistent photoswitching performance over multiple cycles.

Q3: Why is molecular oxygen so problematic for this compound experiments?

A3: Molecular oxygen, particularly in its excited singlet state (¹O₂), is a primary culprit in photodegradation.[4][6] Upon light absorption, the this compound molecule can enter an excited triplet state. This excited molecule can then transfer its energy to ground-state triplet oxygen (³O₂), generating highly reactive singlet oxygen.[6][7] Singlet oxygen can then attack the N=N double bond or the phenyl rings of the this compound, leading to irreversible oxidative cleavage and degradation of the chromophore.[4][5]

Q4: Does the choice of solvent affect the stability of my this compound compound?

A4: Yes, the solvent environment plays a critical role. Solvent polarity can influence both the rate of photoisomerization and the stability of the this compound. While no universal rule applies to all derivatives, photo-oxidation pathways can be accelerated in certain solvents. For instance, polar solvents can stabilize charge-separated states that may be more susceptible to degradation.[8][9] It is crucial to assess stability in your specific solvent system. Some studies have noted that nonpolar environments can increase the quantum yield of cis-trans photoisomerization, which could indirectly affect the overall light exposure time needed.[10]

Troubleshooting Guide: Common Experimental Issues

Issue 1: Rapid sample bleaching is observed even when using appropriate wavelengths for switching.
Potential Cause Underlying Science Recommended Solution
Oxygen Contamination The most frequent cause. Even small amounts of dissolved oxygen can lead to significant degradation over time via the generation of singlet oxygen.[6][11]Implement rigorous deoxygenation. Use solvents that have been thoroughly degassed via methods like freeze-pump-thaw cycles or sparging with an inert gas (e.g., argon or nitrogen). Perform experiments in a sealed cuvette or a glovebox.
High Light Intensity Excessive photon flux can increase the population of excited states, accelerating degradation pathways.Reduce light intensity. Use the minimum light power necessary to achieve efficient photoswitching. Neutral density filters can be used to attenuate your light source.
Solvent Impurities Peroxides or other reactive impurities in solvents can initiate degradation.Use high-purity solvents. Use freshly opened bottles of HPLC-grade or spectrophotometric-grade solvents. Avoid using old solvents that may have been exposed to air and light.
Issue 2: The cis isomer lifetime is much shorter than expected, or thermal back-relaxation is uncontrollably fast.
Potential Cause Underlying Science Recommended Solution
Acidic Contamination Protonation of the azo bridge can drastically lower the energy barrier for thermal cis-to-trans isomerization, accelerating the process.[5]Control the pH. Ensure your solvent is neutral. If working in aqueous solutions, use a buffered system. Be mindful of acidic impurities in your reagents or on glassware.
Solvent Polarity The polarity of the solvent can significantly impact the kinetics of thermal isomerization. Polar solvents can stabilize the transition state of the isomerization pathway, speeding up the relaxation.Test different solvents. If a long cis half-life is critical, screen a range of solvents with varying polarities to find an optimal system for your specific this compound derivative.[12]
Molecular Structure The inherent electronic properties of your this compound derivative dictate its thermal relaxation rate. Electron-donating or -withdrawing groups can have a profound effect.[13]Consider molecular design. For applications requiring long cis lifetimes, derivatives with ortho-substituents, such as fluorine atoms, are known to significantly slow thermal relaxation.[14]

Key Experimental Protocols & Methodologies

Protocol 1: Degassing Solvents by Inert Gas Sparging

This protocol is essential for removing dissolved oxygen from your experimental solvent.

Objective: To create an oxygen-free environment to minimize photo-oxidation.

Materials:

  • High-purity solvent

  • Inert gas source (Argon or Nitrogen, >99.99% purity) with a regulator

  • Sparging needle (long, stainless steel)

  • Solvent reservoir with a septum-sealed cap

Procedure:

  • Fill the solvent reservoir with the desired volume of solvent, ensuring the vessel is clean and dry.

  • Securely cap the reservoir with a septum.

  • Insert a venting needle through the septum to allow displaced gas to exit.

  • Insert the long sparging needle through the septum, ensuring its tip is well below the solvent surface.

  • Begin bubbling the inert gas gently through the solvent. A slow, steady stream of bubbles is more effective than vigorous bubbling.

  • Sparg for at least 30-60 minutes for most common organic solvents.

  • After sparging, remove the venting needle first, then the sparging needle, while maintaining a positive pressure of inert gas to prevent air from re-entering.

  • The solvent is now ready for use. Transfer it to your experimental vessel (e.g., a cuvette) using a gas-tight syringe under a positive pressure of inert gas.

Protocol 2: Employing Triplet State Quenchers

In some advanced applications, triplet states can be involved in degradation. Triplet quenchers can help mitigate this, but their use requires careful consideration as they can also interfere with triplet-sensitized isomerization.

Objective: To deactivate the excited triplet state of this compound before it can react with oxygen.

Background: Triplet state quenchers work by accepting energy from the excited triplet this compound, returning it to the ground state while the quencher itself becomes excited and dissipates the energy non-destructively. This process competes with energy transfer to oxygen.

Considerations:

  • Energy Levels: The triplet energy of the quencher must be lower than the triplet energy of the this compound derivative to allow for efficient energy transfer.

  • Concentration: The concentration of the quencher must be optimized. Too little will be ineffective, while too much could interfere with the desired photochemistry or absorb light.

  • Compatibility: The quencher must be soluble and stable in the chosen solvent and not react with the this compound in its ground state.

Common Triplet Quenchers:

  • Bis(methylthio)methane has been used as an oxygen scavenger in studies involving triplet sensitizers.[15]

  • Specific triplet quenchers must be chosen based on the triplet energy of the this compound derivative being studied.

Experimental Workflow:

  • Prepare a stock solution of the chosen triplet quencher in the degassed solvent.

  • Add the quencher to your this compound solution to achieve the desired final concentration.

  • Perform photoswitching experiments as usual, comparing the photostability of the sample with and without the quencher.

  • Monitor the absorption spectrum over multiple cycles to quantify the reduction in photodegradation.

Visualizing Degradation and Prevention

Understanding the pathways involved is key to prevention. The following diagrams illustrate the core concepts.

Photodegradation Pathway via Singlet Oxygen

G cluster_1 Solution 1: Inert Atmosphere cluster_2 Solution 2: Triplet Quenching Azo_T1_1 Excited Triplet State O2_T_1 ³O₂ (Triplet Oxygen) Azo_T1_1->O2_T_1 Pathway Blocked (O₂ Removed) NoRxn No Reaction Azo_T1_2 Excited Triplet State Quencher Triplet Quencher (Q) Azo_T1_2->Quencher Energy Transfer Azo_GS_2 Ground State Azo Quencher->Azo_GS_2 Quencher_T1 Excited Quencher

References

Technical Support Center: Optimizing Solvent Conditions for Azobenzene Photoswitching

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for azobenzene photoswitching. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound derivatives. As Senior Application Scientists, we have structured this resource to not only offer solutions but also to explain the underlying chemical principles governing the observed phenomena.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental aspects of this compound photoswitching and the influence of the solvent environment.

Q1: How does solvent polarity affect the UV-Vis absorption spectra of my this compound derivative?

A1: The polarity of the solvent can significantly influence the absorption maxima (λmax) of both the π-π* and n-π* electronic transitions of this compound derivatives. Generally, an increase in solvent polarity can lead to a shift in the absorption bands. For the intense π-π* transition of the trans-isomer, a red-shift (bathochromic shift) is often observed in more polar solvents. This is because the excited state is typically more polar than the ground state and is therefore stabilized to a greater extent by polar solvent molecules, reducing the energy gap for the transition.[1] Conversely, the lower intensity n-π* transition may exhibit a blue-shift (hypsochromic shift) with increasing solvent polarity. Protic solvents, which can form hydrogen bonds, can have a particularly pronounced effect.[1]

Q2: What is the photostationary state (PSS) and why is my trans-to-cis conversion incomplete?

A2: Incomplete conversion upon irradiation is a common and expected outcome due to the establishment of a photostationary state (PSS). The PSS is a dynamic equilibrium reached under continuous irradiation where the rate of the trans-to-cis photoisomerization is equal to the rate of the competing cis-to-trans back-isomerization.[2][3] This back-isomerization is induced because the absorption spectrum of the cis-isomer often overlaps with that of the trans-isomer at the excitation wavelength. The final ratio of [cis]/[trans] isomers at the PSS is dependent on several factors including the excitation wavelength, light intensity, temperature, and solvent-solute interactions.[3]

Q3: Why does the thermal relaxation (cis-to-trans) rate of my this compound change so dramatically between different solvents?

A3: The rate of thermal cis-to-trans isomerization is highly sensitive to the solvent environment because the solvent can preferentially stabilize the transition state of one of the two possible isomerization mechanisms: rotation or inversion.[3] The rotational pathway is thought to proceed through a more polar, charge-separated transition state. Consequently, polar solvents tend to accelerate thermal relaxation by stabilizing this transition state.[4][5][6] In contrast, non-polar solvents may favor the inversion pathway, which generally has a higher energy barrier, leading to slower thermal relaxation. The specific substituents on the this compound core also play a crucial role in determining which mechanism is favored.[3]

Q4: What is the general influence of solvent viscosity on photoswitching kinetics?

A4: The effect of solvent viscosity on this compound photoswitching is a complex topic with some debate in the literature. While it might be intuitive to assume that a more viscous solvent would slow down the isomerization process due to increased friction, some studies have shown that solvent polarity has a much more dominant effect on both photoisomerization and thermal isomerization rates.[4][5][6] However, other reports suggest that for some this compound derivatives, particularly those undergoing large conformational changes, high viscosity can hinder the isomerization process to some extent.[6] It is important to consider that in many experimental setups, changes in viscosity are often accompanied by changes in polarity, making it challenging to isolate the effect of viscosity alone.

Q5: What is the difference between using a protic versus an aprotic solvent?

A5: Protic solvents are capable of donating hydrogen bonds (e.g., water, methanol, ethanol), while aprotic solvents cannot (e.g., THF, DMSO, dichloromethane).[7][8] This difference is critical for this compound photoswitching. Protic solvents can form hydrogen bonds with the nitrogen atoms of the azo group, which can significantly alter the electronic properties and isomerization pathways.[1][9] This can lead to changes in absorption spectra, quantum yields, and thermal relaxation rates. For instance, hydrogen bonding can stabilize the ground state of the cis-isomer, potentially slowing down thermal relaxation in some cases. The pH of aqueous solutions can also have a profound effect on the isomerization rates of this compound derivatives with ionizable groups.[9][10]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Inconsistent or irreproducible thermal isomerization rates in chlorinated solvents.
  • Question: I am observing highly variable and irreproducible thermal relaxation rates for my azopyridine derivative when using dichloromethane (DCM) as a solvent. Why is this happening?

  • Answer: This is a known issue when studying the kinetics of molecular photoswitches in chlorinated solvents like DCM.[11] UV irradiation of your sample to induce trans-to-cis isomerization can also cause photodecomposition of the DCM solvent, generating acidic byproducts.[11] For basic azobenzenes, such as azopyridines, these acidic species can protonate the molecule. This protonation can dramatically accelerate the thermal isomerization rate, leading to inconsistent and spurious results.[11] It is strongly recommended to avoid chlorinated solvents for kinetic studies of basic photoswitches, especially when UV light is used.[11] Consider using alternative polar aprotic solvents like THF or acetonitrile.

Problem 2: Low cis-isomer content at the photostationary state (PSS).
  • Question: I am not achieving a high percentage of the cis-isomer after irradiating my sample. How can I improve the cis-isomer population at the PSS?

  • Answer: A low population of the cis-isomer at the PSS can be due to several factors.

    • Wavelength Selection: The choice of irradiation wavelength is crucial. Ideally, you should use a wavelength that is strongly absorbed by the trans-isomer but minimally absorbed by the cis-isomer. This will maximize the forward reaction rate while minimizing the back-isomerization.

    • Solvent Effects: The solvent can influence the PSS. In some cases, less polar solvents have been shown to favor a higher cis-isomer content.[6]

    • Thermal Relaxation: If your this compound has a fast thermal relaxation rate, the back-isomerization to the trans-form will compete with the photo-induced forward reaction, leading to a lower steady-state concentration of the cis-isomer. Cooling the sample can sometimes help to slow down the thermal relaxation.

    • Light Intensity: The intensity of the light source can also affect the PSS.

Problem 3: My this compound derivative shows poor solubility in the desired solvent.
  • Question: My this compound compound is not dissolving well in the solvent I need to use for my application. What are my options?

  • Answer: Poor solubility can lead to aggregation, which can significantly alter the photoswitching behavior.

    • Solvent Screening: A systematic screening of solvents with varying polarities is the first step.

    • Co-solvents: Using a mixture of solvents can sometimes improve solubility. For example, for poorly water-soluble compounds, adding a small amount of a water-miscible organic solvent like DMSO or ethanol can be effective.[2]

    • Chemical Modification: If solubility remains an issue, chemical modification of the this compound scaffold may be necessary. Introducing solubilizing groups, such as polyethylene glycol (PEG) chains or charged moieties, can enhance solubility in aqueous or polar environments. The Z isomer of this compound is generally more polar and has a higher intrinsic solubility in polar solvents compared to the E isomer.[12]

Problem 4: Photodegradation of the sample upon prolonged irradiation.
  • Question: I am observing a decrease in the overall absorbance of my sample after multiple photoswitching cycles. Is my compound degrading?

  • Answer: Photodegradation can be a concern, especially with high-energy UV light and in the presence of oxygen.

    • Solvent Purity: Ensure you are using high-purity, spectroscopy-grade solvents. Impurities can sometimes act as photosensitizers, leading to degradation.

    • Deoxygenation: For sensitive compounds, deoxygenating the solvent by bubbling with an inert gas (e.g., argon or nitrogen) or using freeze-pump-thaw cycles can minimize photo-oxidative damage.[13]

    • Wavelength and Intensity: Use the lowest possible light intensity and the longest possible wavelength that still efficiently induces isomerization. Using red-shifted azobenzenes that can be switched with visible light can significantly reduce photodamage.[14]

    • Filter Solutions: Use appropriate filters to cut off high-energy UV light if it is not necessary for the isomerization.

Quantitative Data Summary

The following table summarizes the influence of solvent polarity on the thermal half-life of a specific azobenzazole derivative, illustrating the significant impact of the solvent environment.

SolventDielectric Constant (approx.)Thermal Half-life (Z→E) of Compound 1 (seconds)
Toluene2.4100
Acetonitrile37.5520
Data adapted from Chalmers University of Technology Research.[15]

Experimental Protocols & Workflows

Protocol: Monitoring this compound Photoswitching using UV-Vis Spectroscopy

This protocol outlines the standard procedure for monitoring the photoisomerization of an this compound derivative.

  • Sample Preparation:

    • Prepare a dilute solution of the this compound derivative in the desired solvent in a quartz cuvette. The concentration should be adjusted to have a maximum absorbance of approximately 1.0 in the spectral region of interest.

    • Ensure the cuvette is clean and free of any contaminants.

  • Initial Spectrum:

    • Record the initial UV-Vis absorption spectrum of the solution in the dark. This spectrum represents the predominantly trans-isomer.

  • Trans-to-Cis Isomerization:

    • Irradiate the sample with a light source at a wavelength corresponding to the π-π* transition of the trans-isomer (typically in the UV-A or near-visible region).

    • Periodically record the UV-Vis spectrum during irradiation until no further changes are observed, indicating that the photostationary state (PSS) has been reached.

  • Cis-to-Trans Isomerization (Thermal):

    • Place the cuvette containing the PSS mixture in the dark at a constant temperature.

    • Record the UV-Vis spectrum at regular time intervals to monitor the thermal back-isomerization to the trans-form.

  • Cis-to-Trans Isomerization (Photochemical):

    • Irradiate the PSS mixture with a light source at a wavelength corresponding to the n-π* transition of the cis-isomer (typically in the visible region).

    • Record the UV-Vis spectrum periodically until the original spectrum of the trans-isomer is recovered.

Workflow for Solvent Optimization

The following diagram illustrates a logical workflow for selecting the optimal solvent for an this compound photoswitching experiment.

SolventOptimization cluster_screening Initial Screening cluster_characterization Detailed Characterization cluster_selection Final Selection start Define Experimental Requirements (e.g., desired thermal half-life, switching wavelength) solubility Test Solubility in a Range of Solvents (Polar Protic, Polar Aprotic, Non-polar) start->solubility uv_vis Record UV-Vis Spectra in Soluble Candidates solubility->uv_vis pss Determine Photostationary State (PSS) in Promising Solvents uv_vis->pss kinetics Measure Thermal Relaxation Kinetics pss->kinetics quantum_yield Determine Photoisomerization Quantum Yields (Optional) kinetics->quantum_yield compare Compare Experimental Data with Requirements quantum_yield->compare select Select Optimal Solvent compare->select IsomerizationPathways cluster_pathways Isomerization Pathways cis_isomer Cis Isomer rotation_ts Rotational Transition State (More Polar) cis_isomer->rotation_ts Rotation inversion_ts Inversional Transition State (Less Polar) cis_isomer->inversion_ts Inversion trans_isomer Trans Isomer rotation_ts->trans_isomer inversion_ts->trans_isomer polar_solvent Polar Solvent polar_solvent->rotation_ts Stabilizes nonpolar_solvent Non-polar Solvent nonpolar_solvent->inversion_ts Favors

References

overcoming aggregation issues in azobenzene solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Azobenzene Solutions

A Senior Application Scientist's Guide to Overcoming Aggregation

Welcome to the technical support center for this compound and its derivatives. As a Senior Application Scientist, I've frequently collaborated with researchers navigating the unique challenges posed by these powerful photoswitchable molecules. One of the most common hurdles is managing their tendency to aggregate in solution, which can compromise experimental reproducibility and outcomes.

This guide is structured to provide rapid solutions through our FAQs and offer deeper, mechanism-based strategies in our in-depth troubleshooting sections. Our goal is to empower you to not only solve aggregation issues but also to understand the underlying principles governing this compound behavior in solution.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common aggregation-related issues.

Q1: I dissolved my this compound derivative in DMSO, but it precipitated immediately when I diluted it into my aqueous buffer (e.g., PBS). What happened?

A1: You've encountered a classic issue known as antisolvent precipitation . This compound and many of its derivatives are inherently hydrophobic due to their aromatic rings.[1][2] While they dissolve readily in an organic solvent like DMSO, this environment is highly favorable. When you introduce this stock solution into an unfavorable aqueous environment, the compound rapidly "crashes out" as it is no longer soluble.[1] The final concentration in the buffer, even after dilution, likely exceeds its maximum aqueous solubility.

Q2: My this compound solution was perfectly clear when I prepared it, but after a few hours at room temperature, it has become cloudy. Why?

A2: This is likely due to one of two reasons:

  • Supersaturation: Your initial clear solution may have been supersaturated, a thermodynamically unstable state. Over time, the system moves towards equilibrium, causing the excess solute to crystallize or aggregate out of the solution.[1]

  • Temperature Fluctuations: The solubility of many compounds is temperature-dependent. A slight decrease in ambient temperature can be enough to lower the solubility limit, causing a compound dissolved at a higher temperature to precipitate.[1]

Q3: How can I tell if my this compound is aggregating, even if I don't see a visible precipitate?

A3: The most direct method is UV-Vis Spectroscopy . When this compound molecules stack in a face-to-face arrangement (known as H-aggregation), it causes a characteristic blue-shift (hypsochromic shift) in the π-π* absorption band (typically around 320-360 nm for the trans-isomer) compared to the monomeric state.[3][4] Monitoring this spectral shift is a reliable way to diagnose aggregation.

Part 2: In-Depth Troubleshooting Guides

Guide 1: The Central Role of the Solvent System

The choice of solvent is the single most critical factor in preventing aggregation. The solvent environment directly influences the intermolecular forces that drive molecules to either stay solvated or to self-associate.[5]

The Causality: Aggregation is often a consequence of strong π-π stacking interactions between the aromatic rings of this compound molecules.[6][7] In non-polar or poorly solvating environments, it is energetically more favorable for the this compound molecules to interact with each other than with the solvent, leading to aggregation. The planar structure of the trans-isomer is particularly prone to efficient stacking.[8]

Below is a logical workflow for troubleshooting solvent-related aggregation.

G start Problem: Solution is Cloudy or Precipitated check_conc Step 1: Verify Concentration Is it below known solubility limit? start->check_conc lower_conc Action: Lower Concentration Prepare a more dilute solution. check_conc->lower_conc No solvent_issue Step 2: Assess Solvent System Is the solvent polarity appropriate? check_conc->solvent_issue Yes success Result: Clear, Stable Solution lower_conc->success cosolvent Action: Introduce Co-Solvent (e.g., add small % of DMSO, DMF, or Ethanol to aqueous buffer) solvent_issue->cosolvent Aqueous Buffer change_solvent Action: Change Primary Solvent (See Table 1 for options) solvent_issue->change_solvent Organic Solvent sonicate Step 3: Apply Physical Energy (For existing aggregates) cosolvent->sonicate change_solvent->sonicate sonicate_action Action: Sonicate Solution (See SOP 2 for protocol) sonicate->sonicate_action sonicate_action->success

Caption: A workflow for troubleshooting this compound aggregation.

Data Presentation: Solvent Selection Table

The table below summarizes common solvents used for this compound derivatives, categorized by polarity. A solvent's polarity affects not only solubility but also the kinetics of photoisomerization.[9]

Solvent Class Examples Polarity Index (approx.) Typical Use Case & Considerations
Non-Polar Toluene, Hexane2.4, 0.1Good for dissolving unsubstituted, hydrophobic azobenzenes. May promote π-π stacking.
Polar Aprotic DMSO, DMF, Acetone7.2, 6.4, 5.1Excellent for creating concentrated stock solutions.[2] Use minimal amounts as co-solvents in aqueous media.
Polar Protic Ethanol, Methanol5.2, 6.6Good for dissolving derivatives with polar groups (e.g., -OH, -NH2). Can be used as a co-solvent.
Aqueous Buffer PBS, Tris9.0 (Water)Generally poor solvents for azobenzenes unless the molecule is chemically modified for water solubility.[1][10]
Guide 2: Understanding the Aggregation Mechanism

Aggregation is primarily driven by non-covalent interactions, especially π-π stacking. The diagram below illustrates how individual, soluble this compound molecules (monomers) can self-assemble into aggregates.

G cluster_0 Favorable Conditions high_conc High Concentration poor_solvent Poor Solvent Polarity monomer Soluble this compound Monomers low_temp Low Temperature aggregate Insoluble Aggregates (π-π Stacked) monomer->aggregate Self-Assembles aggregate->monomer Re-dissolves G trans Trans Isomer (Planar, More Stable) cis Cis Isomer (Bent, Less Stable) trans->cis UV Light (e.g., 365 nm) cis->trans Vis Light (e.g., 450 nm) or Heat (Δ)

References

unexpected results in azobenzene spectroscopy troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for azobenzene spectroscopy. As a Senior Application Scientist, I've designed this guide to address the nuanced and often unexpected challenges you may encounter during your experiments. This resource moves beyond simple checklists to provide in-depth, cause-and-effect explanations and validated protocols to ensure the integrity of your results.

Section 1: Fundamental Spectral & Isomerization Issues

This section addresses the most common deviations from expected spectroscopic behavior, from incorrect absorption maxima to poor isomerization performance.

FAQ 1: My trans-azobenzene π→π* absorption maximum (λmax) is significantly shifted from the literature value. What's going on?

The Problem: You have dissolved your carefully synthesized this compound derivative, but the main absorption band is blue-shifted (hypsochromic) or red-shifted (bathochromic) by 10-20 nm or more compared to published data.

Potential Causes & Scientific Rationale:

This is a classic case of solvatochromism , where the polarity of the solvent interacts with the dipole moment of the solute, altering the energy gap between the ground and excited states.[1][2]

  • π→π* Transition: This transition, typically the high-intensity band around 320-360 nm in simple azobenzenes, involves promoting an electron from a bonding (π) to an anti-bonding (π*) orbital.[3] This excited state is generally more polar than the ground state. Polar solvents will stabilize this polar excited state more than the ground state, reducing the energy gap and causing a bathochromic (red) shift .[1][4]

  • n→π* Transition: This is the much weaker, visible-light absorption band (~440 nm) corresponding to the promotion of an electron from a non-bonding (n) orbital on a nitrogen atom to the π* orbital.[5] In this case, the ground state is more stabilized by hydrogen bonding in protic solvents than the excited state. This increases the energy gap, leading to a hypsochromic (blue) shift in polar, protic solvents like ethanol or water.

Substituents on the this compound rings dramatically alter these effects. Electron-donating (e.g., -NH2, -OCH3) and electron-withdrawing (e.g., -NO2) groups create "push-pull" systems that have large ground-state dipole moments and are thus extremely sensitive to solvent polarity.[6][7]

Systematic Troubleshooting Protocol:

  • Verify the Solvent: Confirm the identity and purity of your solvent. Was the correct solvent used as specified in the literature method you are comparing against?

  • Check Polarity: If the solvent is different, assess its polarity. Use a solvent polarity scale (e.g., Reichardt's dye) to compare it to the literature solvent. The data below illustrates this trend.

  • Run a Control: If possible, run a spectrum of unsubstituted this compound in your solvent system. This will help you distinguish between a systemic solvent effect and an issue specific to your derivative.

  • Consider Aggregation: At high concentrations, especially in aqueous or poorly solvating environments, this compound derivatives can form H- or J-aggregates, which dramatically alter the absorption spectrum.[8][9] Dilute your sample 10-fold or 100-fold and re-measure. If the λmax shifts or the peak shape changes, aggregation is likely occurring.

Data Presentation: Solvent Effects on this compound λmax

SolventPolarity (ET(30))Typical π→π* λmax (nm)Typical n→π* λmax (nm)
Hexane31.0~315~445
Toluene33.9~320~443
Chloroform39.1~325~438
Ethanol51.9~322~435
Acetonitrile45.6~320~430
DMSO45.1~328~432

Note: These are representative values for unsubstituted this compound. Your specific derivative will vary.

FAQ 2: I'm irradiating my sample, but I'm seeing very little trans-to-cis conversion and my isosbestic points are messy.

The Problem: Upon irradiation at the π→π* band, the absorbance decreases, but the characteristic cis-isomer peaks do not grow in as expected. The spectra do not cross at a single, sharp isosbestic point.

Potential Causes & Scientific Rationale:

This issue points to one of three culprits: an inefficient photochemical reaction, a competing process, or sample degradation.

  • Low Quantum Yield (Φ): The quantum yield is the efficiency of the photoisomerization process.[5][10] While many azobenzenes switch efficiently, certain substitution patterns or environmental factors can suppress it. For instance, intramolecular hydrogen bonding can "lock" the trans isomer, increasing the energy barrier for rotation.[11]

  • Photodegradation: Azobenzenes, particularly donor-acceptor substituted ones, can be susceptible to photodegradation, where the molecule is irreversibly damaged by light.[12][13] This often occurs in the presence of oxygen and results in a general loss of absorbance across the spectrum rather than a clean conversion, thus destroying any isosbestic points.[13]

  • Extremely Fast Thermal Relaxation: For some derivatives, especially those with hydroxy groups in the ortho- or para-positions, the thermal cis-to-trans back-isomerization can be extremely fast (milliseconds to seconds).[14][15] If the rate of thermal relaxation is comparable to the rate of photochemical conversion, you will never accumulate a high concentration of the cis isomer, reaching a photostationary state (PSS) with a low cis percentage.

Troubleshooting Workflow Diagram:

G start Poor Isomerization & Messy Isosbestic Points q1 Is total absorbance decreasing over time? start->q1 res1 Likely Photodegradation q1->res1 Yes q2 Is your this compound a hydroxy derivative? q1->q2 No a1_yes Yes a1_no No res2 Possible Fast Thermal Relaxation. Consider low-temp or flash photolysis experiments. q2->res2 Yes res3 Possible Low Quantum Yield or Environmental Inhibition (e.g., aggregation, viscosity). q2->res3 No a2_yes Yes a2_no No G cluster_0 Data Acquisition cluster_1 Data Analysis A 1. Irradiate to PSS B 2. Place in Spectrometer A->B C 3. Record Spectra vs. Time B->C D 4. Extract Absorbance at λmax(trans) C->D E 5. Plot ln[(A∞-At)/(A∞-A0)] vs. Time D->E F 6. Calculate Slope = -k E->F G 7. Half-life = ln(2)/k F->G

References

Technical Support Center: Enhancing Thermal Stability of cis-Azobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-02

Introduction

Azobenzene and its derivatives are paramount in the development of light-responsive materials, molecular machines, and photopharmacology due to their robust and reversible trans-cis photoisomerization.[1][2] The thermodynamically stable trans isomer can be converted to the metastable, higher-energy cis isomer upon irradiation with UV or specific wavelengths of visible light. However, the utility of the cis isomer is often limited by its thermal instability, as it spontaneously relaxes back to the trans form.[1] This guide provides researchers, scientists, and drug development professionals with in-depth technical information, troubleshooting advice, and proven protocols to enhance the thermal half-life of cis-azobenzene, thereby expanding its applicability in advanced technologies.

Frequently Asked Questions (FAQs)

Q1: What is meant by the "thermal stability" of cis-azobenzene?

A1: Thermal stability refers to the persistence of the cis-isomer in the dark before it reverts to the more stable trans-isomer. This process is known as thermal relaxation or thermal isomerization. A higher thermal stability corresponds to a slower rate of cis-to-trans isomerization and, consequently, a longer thermal half-life (t1/2).[3]

Q2: Why is enhancing the thermal stability of cis-azobenzene important?

A2: Many applications require the cis state to be long-lived to perform a specific function. For example, in solar thermal fuels, the cis isomer stores solar energy, which should be released on demand, not prematurely through thermal decay.[4] In photopharmacology, a drug might be active only in its cis form, requiring it to remain in that state long enough to exert its therapeutic effect. Enhanced stability ensures that the "switched" state is maintained for a functionally relevant period.

Q3: What are the primary mechanisms of thermal cis-to-trans isomerization?

A3: The two primary mechanisms are rotation and inversion .[4]

  • Rotation: Involves a 180° rotation around the N=N double bond. This pathway often involves a polar transition state.

  • Inversion: Proceeds through a planarization of one of the nitrogen atoms, involving a linear or near-linear transition state.

The operative mechanism is influenced by the substitution pattern on the this compound core and the solvent polarity.[4][5] For most simple azobenzenes, the inversion pathway is dominant.[4][6]

Q4: What are the main strategies to increase the thermal half-life of the cis-isomer?

A4: The most effective strategy is chemical modification of the this compound scaffold. The key approaches involve:

  • Steric Hindrance: Introducing bulky substituents, particularly at the ortho positions relative to the azo group, can sterically destabilize the planar transition state required for isomerization, thereby increasing the energy barrier for relaxation.[7]

  • Electronic Effects: Placing electron-withdrawing groups (EWGs) at the ortho positions can stabilize the cis isomer by lowering the energy of the nitrogen lone pair (n) orbitals.[8][9][10] This effect is particularly pronounced with fluorine atoms.

Troubleshooting Guide

Q5: My synthesized ortho-substituted this compound shows only a minor improvement in cis-isomer stability. What could be wrong?

A5:

  • Incorrect Substitution Pattern: Ensure that the substituents are indeed at the ortho positions (2, 2', 6, 6'). Substituents at meta or para positions can have different, and sometimes opposite, electronic effects that may not enhance stability.[11] For instance, push-pull systems with donor and acceptor groups in the para positions are known to have very fast thermal relaxation.[2]

  • Insufficient Steric Bulk or Electronegativity: A single methyl group may offer insufficient steric hindrance.[12] Similarly, the electronic effect is highly dependent on the substituent. Halogens like fluorine and chlorine are particularly effective due to their high electronegativity.[8][9] Tetra-ortho-fluoro or tetra-ortho-chloro substitutions are known to produce exceptionally long half-lives.[3][8][13]

  • Isomerization Mechanism: Your substituent choice might inadvertently favor the rotational isomerization pathway, especially in polar solvents, which can sometimes be faster than the inversion pathway you are trying to block.[4][5] Characterize the isomerization kinetics in solvents of varying polarity to investigate this possibility.

Q6: I observe rapid degradation of my this compound compound during photoswitching cycles. How can I improve its photostability?

A6:

  • Wavelength Selection: Ensure you are using the correct wavelength for trans-to-cis isomerization (typically in the n-π* band) and avoiding prolonged exposure to high-energy UV light, which can cause photodegradation. Many modern, stabilized azobenzenes are designed to be switched with visible light (e.g., green or blue light), which is less damaging.[9][10][13]

  • Purity of Compound: Impurities from the synthesis can act as photosensitizers or participate in side reactions. Re-purify your compound using column chromatography or recrystallization.

  • Solvent Choice: Ensure your solvent is degassed. Dissolved oxygen can lead to photo-oxidative side reactions.

  • Molecular Design: Certain substitution patterns are inherently more robust. For instance, combining halogenation for stability with alkoxylation for functionalization can yield highly performant and stable photoswitches.[14]

Q7: The thermal half-life of my cis-azobenzene is highly variable between experiments. What is causing this inconsistency?

A7:

  • Temperature Control: The rate of thermal isomerization is highly temperature-dependent.[15] Ensure your sample holder is precisely thermostatted during measurements. Even small fluctuations in ambient temperature can significantly alter the measured half-life.

  • Solvent Polarity and Purity: The isomerization rate can be sensitive to the solvent environment.[5][16] Use high-purity, anhydrous solvents and be consistent with the solvent choice across all experiments. The presence of trace amounts of acid or base can also catalyze the isomerization.

  • Concentration Effects: At high concentrations, aggregation or π–π stacking can occur, which may alter the isomerization kinetics.[4] Perform a concentration-dependent study to determine if this is a factor.

Methodologies and Protocols

Protocol 1: Synthesis of a Tetra-ortho-Fluorothis compound for Enhanced Thermal Stability

This protocol is adapted from methodologies for synthesizing highly stable ortho-halogenated azobenzenes.[8][9] Tetra-ortho-fluorothis compound is known for its exceptional thermal stability, with a cis-isomer half-life of up to two years.[8]

Objective: To synthesize 1,2-bis(2,6-difluorophenyl)diazene (a tetra-ortho-fluorothis compound).

Materials:

  • 2,6-difluoroaniline

  • Oxidizing agent (e.g., manganese dioxide, MnO₂)

  • Anhydrous solvent (e.g., dichloromethane, DCM)

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve 2,6-difluoroaniline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Oxidation: Add activated manganese dioxide (MnO₂, ~10 eq) to the solution in portions. The reaction is typically exothermic.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed. This may take several hours to overnight.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂ solid. Wash the filter cake with additional DCM.

  • Purification: Combine the filtrates and remove the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography using a non-polar eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure tetra-ortho-fluorothis compound as a crystalline solid.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹⁹F NMR, and mass spectrometry.

Protocol 2: Measuring the Thermal Isomerization Kinetics

This protocol describes how to measure the thermal half-life of a cis-azobenzene using UV-Vis spectrophotometry.

Objective: To determine the first-order rate constant (k) and half-life (t1/2) of the thermal cis-to-trans isomerization.

Equipment:

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Light source for photoisomerization (e.g., LED or filtered lamp) corresponding to the n→π* absorption band of your trans-isomer.

  • Quartz cuvette

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound derivative in a suitable solvent (e.g., DMSO, acetonitrile) with a concentration that gives a maximum absorbance of ~1.0 in the trans state.

  • Initial Spectrum: Record the UV-Vis spectrum of the thermally equilibrated solution (pure trans isomer).

  • Photoisomerization: Irradiate the solution in the cuvette with the appropriate wavelength of light to convert the trans isomer to the cis isomer. Monitor the spectral changes until a photostationary state (PSS) is reached (i.e., no further change in the spectrum is observed). This enriches the sample in the cis isomer.

  • Kinetic Measurement: Immediately place the cuvette in the dark in the thermostatted sample holder of the spectrophotometer. Record the absorbance at the λmax of the trans isomer at regular time intervals.[15]

  • Data Analysis: The thermal cis-to-trans conversion follows first-order kinetics.[15] Plot ln(A∞ - At) versus time (t), where At is the absorbance at time t and A∞ is the absorbance after the reaction is complete (i.e., back to the pure trans state).

  • Calculation: The slope of the resulting linear plot is equal to -k, where k is the first-order rate constant. The half-life (t1/2) is then calculated using the equation: t1/2 = ln(2) / k .[3]

Data Summary

The choice of ortho-substituent has a dramatic impact on the thermal stability of the cis-isomer. The following table summarizes the half-lives of representative this compound derivatives.

CompoundSubstitution PatternHalf-life (t1/2)SolventTemperature (°C)Reference
This compoundUnsubstituted~3.2 hoursToluene25N/A (General Lit. Value)
Tetra-ortho-fluoro-azobenzene2,2',6,6'-tetrafluoro~2 yearsDMSO25[8]
Tetra-ortho-chloro-azobenzene2,2',6,6'-tetrachloro~11 daysDichloromethane25[13]
Tetra-ortho-methoxy-azobenzene2,2',6,6'-tetramethoxy~16 hoursDMSO37[3]
2',6'-Dimethyl-azobenzene2',6'-dimethylSignificantly improvedN/AN/A[12]

Note: Half-life values can vary significantly with solvent and temperature.

Visualization of Stabilization Strategies

Logical Workflow for Enhancing cis-Azobenzene Stability

The following diagram outlines the decision-making process for selecting a stabilization strategy based on experimental goals.

workflow start Define Application Requirement (e.g., half-life, switching wavelength) strategy Select Stabilization Strategy start->strategy steric Steric Hindrance (e.g., -CH3, -tBu) strategy->steric Goal: Moderate stability electronic Electronic Effects (e.g., -F, -Cl, -CN) strategy->electronic Goal: Extreme stability Visible light switching synthesis Synthesize Derivative steric->synthesis electronic->synthesis characterize Characterize Kinetics (Protocol 2) synthesis->characterize evaluate Evaluate Performance characterize->evaluate success Meets Requirements: Deploy in Application evaluate->success Yes optimize Optimize Further: (e.g., add para-groups, combine strategies) evaluate->optimize No optimize->strategy

Caption: Decision workflow for selecting and validating a cis-azobenzene stabilization strategy.

Impact of Ortho-Substitution on Isomerization Energy Profile

This diagram illustrates how ortho-substituents increase the activation energy for thermal cis-to-trans isomerization.

energy_profile cluster_0 a b c d e Y_axis Potential Energy X_axis Reaction Coordinate (Isomerization Pathway) trans_unsub trans (unsubstituted) cis_unsub cis (unsubstituted) trans_unsub->cis_unsub  ΔG‡ ts_unsub TS (unsub.) trans_unsub->ts_unsub Unsubstituted ts_unsub->cis_unsub Unsubstituted ts_sub TS (sub.) ts_unsub->ts_sub Increased Activation Energy trans_sub trans (ortho-substituted) cis_sub cis (ortho-substituted) trans_sub->cis_sub  ΔG‡ (stabilized) trans_sub->ts_sub Ortho-Substituted ts_sub->cis_sub Ortho-Substituted

Caption: Ortho-substituents raise the transition state (TS) energy, increasing the half-life.

References

Technical Support Center: Strategies for Red-Shifting Azobenzene Absorption Spectra

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with azobenzene-based photoswitches. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the bathochromic (red) shift of this compound absorption spectra. Achieving a red-shifted absorption is crucial for applications in biological systems and materials science, as it allows for the use of longer, less damaging, and deeper-penetrating wavelengths of light.[1][2]

Troubleshooting Guide: Experimental Strategies to Induce a Red-Shift

This section is designed to help you diagnose and resolve issues related to achieving a sufficient red-shift in your this compound's absorption spectrum for your specific application.

Problem: The π→π absorption of my this compound is in the UV region (~320-360 nm), but my application requires visible light activation.*

Solution Overview: The most effective and widely used strategy is to chemically modify the this compound scaffold to decrease the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can be accomplished primarily through the strategic placement of substituents on the phenyl rings.

Question: How can I rationally design a "push-pull" system to maximize the red-shift?

Answer: A "push-pull" system is created by placing an electron-donating group (EDG) on one phenyl ring and an electron-withdrawing group (EWG) on the other, typically at the para (4 and 4') positions.[3][4] This arrangement delocalizes the chromophore, destabilizes the HOMO with the EDG, and stabilizes the LUMO with the EWG.[5][6] The combined effect significantly reduces the HOMO-LUMO energy gap, resulting in a substantial red-shift of the π→π* transition, often by ~100 nm or more.[3][7]

  • Common EDGs: Amino (-NH2), Dimethylamino (-N(CH3)2), Hydroxyl (-OH), Methoxy (-OCH3).[4]

  • Common EWGs: Nitro (-NO2), Cyano (-CN), Carbonyl groups (-CO2Me).[4][8]

The strength of the push-pull effect, and thus the magnitude of the red-shift, can be tuned by varying the electron-donating and -withdrawing strength of the substituents.[9]

Question: Besides push-pull systems, how else can I modify the core structure to absorb at longer wavelengths?

Answer: Extending the π-conjugated system of the molecule lowers the energy of the π and π* orbitals, reducing the energy gap between them.[10] The more extensive the conjugation, the longer the wavelength of light the molecule will absorb.[11] This can be achieved by fusing the this compound core with other aromatic systems or by adding conjugated substituents. For instance, replacing a phenyl ring with a π-electron-rich system like N-methylpyrrole can cause a significant bathochromic shift.[12]

Question: I need to achieve photoswitching with two different visible wavelengths. How can I better separate the trans and cis isomer absorption bands?

Answer: While para-substitution is excellent for red-shifting the main π→π* band, it can sometimes lead to very fast thermal relaxation of the cis isomer back to the trans form, which is not ideal for applications requiring a stable cis state.[13][14] An alternative strategy involves substitution at all four ortho positions (2, 6, 2', 6').

Introducing substituents like methoxy (-OCH3) or halogen atoms (e.g., fluorine, chlorine) at these positions can lead to a significant separation of the n→π* absorption bands of the cis and trans isomers.[15][16] For example, tetra-ortho-fluoro substitution enables the use of blue and green light for switching, which is highly beneficial for biological applications.[17] This strategy works by sterically twisting the molecule and altering the orbital energies, allowing for more selective excitation of each isomer.[18]

Problem: My chemically modified this compound still doesn't absorb at the desired wavelength. Can I tune it further without additional synthesis?

Solution Overview: Yes, the absorption spectrum of an this compound derivative is not static and can be influenced by its immediate environment. Solvent polarity and pH can be powerful tools for fine-tuning the λ_max.

Question: How does solvent choice impact the absorption spectrum of my this compound?

Answer: The polarity of the solvent can significantly shift the absorption maxima of this compound derivatives, a phenomenon known as solvatochromism.[19][20] For many push-pull azobenzenes, which have a larger dipole moment in the excited state than in the ground state, increasing the solvent polarity causes a bathochromic (red) shift.[3][21]

  • Practical Tip: To test this, dissolve your compound in a range of solvents with varying polarities (e.g., cyclohexane, dichloromethane, ethanol, DMSO) and record the UV-Vis spectrum in each.[21] A bathochromic shift is often observed in solvents with high dipolarity, polarizability, and proton acceptor ability.[19][22]

Question: Can I use pH to shift the absorption into the red or near-infrared region?

Answer: Yes, particularly for azobenzenes containing basic groups like amino substituents. Protonation of the azo-bridge (-N=N-) by a strong acid creates a positively charged "azonium" ion.[23] This azonium species absorbs strongly at much longer wavelengths, often shifting the λ_max well into the red or even near-infrared part of the spectrum.[13][14]

  • Mechanism: Protonation breaks the symmetry of the azo bond, which promotes the n→π* transition and results in a significant red-shift.[23][24]

  • Experimental Consideration: This effect is dependent on the pKa of the this compound and the strength of the acid used. The stability of the azonium ion can be enhanced by placing electron-donating groups on the phenyl rings.[14][23] This strategy is particularly powerful for in vivo applications where local pH changes can be used as a trigger.[25]

Data Summary: Substituent Effects on this compound λ_max

The following table summarizes the typical absorption maxima (λ_max) for the π→π* transition of the trans isomer of various para-substituted azobenzenes to illustrate the principles described above.

Substituent (Position 4)Substituent (Position 4')Typical λ_max (nm)Effect
-H-H~320Unsubstituted Reference
-NH2 (EDG)-H~370Red-Shift
-NO2 (EWG)-H~330Slight Red-Shift
-NH2 (EDG)-NO2 (EWG)~420-470Strong Red-Shift (Push-Pull)[3]

Visualizing the Red-Shift Mechanism & Workflow

Mechanism of a Push-Pull System

The diagram below illustrates how electron-donating and -withdrawing groups modify the frontier molecular orbitals (HOMO and LUMO) to cause a red-shift in the absorption spectrum.

G cluster_0 Unsubstituted this compound cluster_1 Push-Pull this compound LUMO_un LUMO (π*) HOMO_un HOMO (π) LUMO_un->HOMO_un   ΔE_large HOMO_pp HOMO (π) Destabilized by EDG LUMO_pp LUMO (π*) Stabilized by EWG LUMO_pp->HOMO_pp ΔE_small Energy Energy Workflow cluster_synthesis Synthetic Modification start Goal: Red-shift λ_max for visible light activation synthesis Can the molecular structure be modified? start->synthesis push_pull Implement Push-Pull System (para-EDG + para-EWG) synthesis->push_pull Yes environment Tune Environment synthesis->environment No check Is red-shift sufficient? push_pull->check conjugation Extend π-Conjugation conjugation->check ortho_sub Use ortho-substituents to separate n->π* bands ortho_sub->check solvent Screen Solvents of Varying Polarity environment->solvent ph Test pH Dependence (Azonium Formation) environment->ph solvent->check ph->check check->synthesis No, needs more shift finish Optimized System check->finish Yes

References

minimizing side reactions in azobenzene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for azobenzene synthesis. This guide is designed for researchers, scientists, and professionals in drug development to provide expert advice and troubleshooting for common challenges encountered during the synthesis of this compound and its derivatives. Here, we address specific experimental issues in a direct question-and-answer format, grounded in mechanistic principles to ensure scientific integrity and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing unsymmetrical azobenzenes?

A1: The two most classical and widely used methods are the Baeyer-Mills reaction and the diazonium coupling reaction[1]. The Baeyer-Mills reaction involves the condensation of a substituted aniline with a nitrosobenzene, typically in an acidic medium like acetic acid[2][3]. Diazonium coupling, on the other hand, is an electrophilic aromatic substitution where an aryldiazonium salt reacts with an electron-rich aromatic compound, such as a phenol or an aniline[4][5][6]. More recent methods also include the oxidative coupling of anilines[7].

Q2: I've noticed a significant amount of a byproduct with a slightly different polarity from my desired this compound. What is it likely to be?

A2: In many cases, particularly with the Baeyer-Mills reaction, the most common byproduct is the corresponding azoxybenzene[1]. Azoxybenzenes are formed when the nitrosoarene starting material is reduced, a reaction often facilitated by electron-rich anilines. This reduction product then condenses with another molecule of the nitrosoarene to form the azoxy linkage (-N=N(O)-)[8].

Q3: My reaction is not proceeding to completion, and I have a low yield of the desired this compound. What are the general first steps for troubleshooting?

A3: Low yields can stem from several factors. First, verify the purity of your starting materials, as impurities can interfere with the reaction. Stoichiometry is also critical; ensure accurate measurement of your reactants. For diazonium coupling, maintaining a low temperature (0-5 °C) is crucial to prevent the decomposition of the unstable diazonium salt[4][5]. In the Baeyer-Mills reaction, reaction time and temperature can significantly impact conversion, so monitoring the reaction by Thin Layer Chromatography (TLC) is recommended[2][9].

Troubleshooting Guide: The Baeyer-Mills Reaction

The Baeyer-Mills reaction is a cornerstone of unsymmetrical this compound synthesis, but it is often plagued by the formation of azoxybenzene.

Problem 1: My reaction yields primarily azoxybenzene instead of the desired this compound.

Cause: This is a common issue when using an electron-rich aniline as a reactant. These anilines are readily oxidized and can reduce the nitrosobenzene starting material. This leads to a cascade of reactions that form the azoxybenzene byproduct, consuming two equivalents of your nitrosoarene and drastically reducing the yield of your target this compound.

Solutions:

  • Modulate the Electronic Properties of the Aniline: The most effective way to mitigate this side reaction is to decrease the electron-donating ability of the aniline. This can be achieved by introducing a temporary electron-withdrawing protecting group, such as a tert-butyloxycarbonyl (Boc) group, onto the aniline. This modification increases the oxidation potential of the aniline, making it less likely to reduce the nitrosobenzene.

    • Protocol: Boc Protection of an Electron-Rich Aniline [10][11][12][13]

      • Dissolve the aniline (1.0 equiv.) in a suitable solvent like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

      • Add a base, such as triethylamine (1.5 equiv.) or 4-dimethylaminopyridine (DMAP) for less reactive anilines.

      • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.5 equiv.) portion-wise to the stirred solution at room temperature.

      • Monitor the reaction by TLC until the starting aniline is consumed.

      • Work up the reaction by washing with aqueous sodium bicarbonate and brine.

      • Dry the organic layer, concentrate it, and purify the N-Boc-aniline by column chromatography or recrystallization.

      • The resulting N-Boc-aniline can then be used in the Baeyer-Mills reaction. The Boc group can be removed later under acidic conditions if desired.

  • Adjust Reaction Temperature: Higher temperatures (e.g., 80-90 °C) can sometimes favor the formation of azoxybenzene[9]. Running the reaction at room temperature or slightly below may help to suppress this side reaction, although it may require longer reaction times.

Problem 2: The reaction is sluggish and gives a low conversion.

Cause: This often occurs when using an electron-deficient aniline, which is a poor nucleophile.

Solutions:

  • Increase Reaction Temperature: Gently heating the reaction mixture can increase the rate of reaction. However, be mindful that this may also promote side reactions, so careful optimization is necessary.

  • Use a More Activating Solvent: While glacial acetic acid is standard, exploring other protic solvents or additives could potentially enhance the reactivity of the aniline.

Visualizing the Baeyer-Mills Reaction and its Side Reaction

Baeyer_Mills cluster_main Desired Pathway: this compound Formation cluster_side Side Reaction: Azoxybenzene Formation Aniline Aniline (Ar-NH2) Intermediate Intermediate Aniline->Intermediate Nucleophilic Attack Nitrosobenzene Nitrosobenzene (Ar'-N=O) Nitrosobenzene->Intermediate This compound This compound (Ar-N=N-Ar') Intermediate->this compound Dehydration Aniline_side Electron-Rich Aniline Hydroxylamine Aryl Hydroxylamine (Ar'-NHOH) Aniline_side->Hydroxylamine Reduces Nitrosobenzene_side Nitrosobenzene (2 equivalents) Nitrosobenzene_side->Hydroxylamine Azoxybenzene Azoxybenzene (Ar'-N=N(O)-Ar') Nitrosobenzene_side->Azoxybenzene Hydroxylamine->Azoxybenzene Condensation Diazonium_Coupling start Start: Aromatic Amine diazotization Diazotization (NaNO2, HCl, 0-5 °C) start->diazotization diazonium_salt Aryldiazonium Salt (Unstable Intermediate) diazotization->diazonium_salt azo_coupling Azo Coupling (Controlled pH) diazonium_salt->azo_coupling coupling_partner Coupling Partner (e.g., Phenol, Aniline) coupling_partner->azo_coupling azo_dye This compound Product azo_coupling->azo_dye purification Purification (Filtration, Recrystallization) azo_dye->purification final_product Pure Azo Dye purification->final_product

References

Validation & Comparative

A Comparative Analysis of Azobenzene and Other Molecular Photoswitches: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Molecular photoswitches, molecules that undergo reversible structural changes in response to light, are at the forefront of innovation in fields ranging from materials science to photopharmacology.[1] Their ability to control biological processes and material properties with high spatiotemporal precision makes them invaluable tools for researchers.[1] Among these, azobenzene has been a dominant player, but a range of other photoswitches with distinct properties have emerged, offering a diverse toolkit for various applications. This guide provides an objective comparison of this compound and other key molecular photoswitches, supported by experimental data and detailed methodologies.

The Central Role of this compound: A Versatile Photoswitch

This compound and its derivatives are characterized by an N=N double bond that can isomerize from a thermally stable trans (E) form to a metastable cis (Z) form upon irradiation with UV-A or visible light.[2][3] The reverse cis-to-trans isomerization can be triggered by visible light or occurs spontaneously through thermal relaxation.[2][3] This reversible process induces a significant change in the molecule's geometry and dipole moment, which can be harnessed to modulate the function of biomolecules or the properties of materials.

The photophysical properties of azobenzenes are highly tunable through chemical modifications. For instance, substitution at the ortho-positions of the phenyl rings can dramatically alter the absorption spectra and thermal half-life of the cis-isomer. This tunability is a key reason for this compound's widespread use.

Expanding the Toolkit: A Comparative Look at Other Photoswitch Classes

While this compound is a powerful tool, other classes of molecular photoswitches offer unique advantages for specific applications. Here, we compare this compound with three other major classes: spiropyrans, diarylethenes, and hemithioindigos.

Spiropyrans: These molecules undergo a light-induced cleavage of a C-O bond, converting from a colorless, non-planar spiropyran (SP) form to a colorful, planar merocyanine (MC) form.[3][4] This transformation is accompanied by a large change in polarity and fluorescence, making them excellent candidates for imaging and sensing applications.

Diarylethenes: Diarylethenes are known for their exceptional thermal stability in both isomeric states, a property that makes them ideal for applications requiring long-term data storage or persistent switching states.[5][6] They undergo a reversible 6π-electrocyclization reaction upon irradiation with UV and visible light, switching between an open, colorless form and a closed, colored form.[5]

Hemithioindigos: This class of photoswitches is gaining attention due to its absorption in the visible region for both switching directions, making it particularly suitable for biological applications where UV light can be damaging.[7][8] They exhibit E/Z isomerization around a central C=C double bond, similar to azobenzenes, but with a different molecular scaffold that offers distinct photophysical properties.[8][9]

Performance Comparison of Key Molecular Photoswitches

The utility of a molecular photoswitch is defined by several key performance indicators, including its absorption wavelengths (λmax), the efficiency of the light-induced conversion (quantum yield, Φ), and the stability of its isomers (thermal half-life, t1/2). The choice of a photoswitch for a specific application, particularly in biological systems, also hinges on its biocompatibility and solubility in aqueous environments.

The following tables summarize the key photophysical properties of this compound and three other major classes of molecular photoswitches. These values represent typical ranges and can be significantly altered by chemical modifications and the solvent environment.

Table 1: General Photophysical Properties of Major Photoswitch Classes

Photoswitch ClassIsomerization Typeλmax (Forward)λmax (Backward)Quantum Yield (Φ)Thermal Half-life (t1/2) of Metastable IsomerKey AdvantagesKey Disadvantages
Azobenzenes E/Z Isomerization320-380 nm (π-π)400-500 nm (n-π)0.1 - 0.5 (E→Z)Milliseconds to YearsHigh tunability, robust switchingOften requires UV light for E→Z isomerization
Spiropyrans Ring Opening/Closing290-380 nm> 450 nm0.1 - 0.7Seconds to HoursLarge change in polarity and fluorescenceLower fatigue resistance, thermal instability
Diarylethenes Electrocyclization250-400 nm> 400 nm0.2 - 0.6YearsHigh thermal stability, high fatigue resistanceOften requires UV light, smaller structural change
Hemithioindigos E/Z Isomerization400-500 nm450-550 nm0.1 - 0.9Hours to YearsVisible light switching, high quantum yieldsSynthesis can be more complex

Table 2: Photophysical Properties of Selected Photoswitch Derivatives

CompoundClassSolventλmax (Forward) (nm)Φ (Forward)λmax (Backward) (nm)Φ (Backward)t1/2 (Metastable)
This compoundThis compoundHexane3140.114430.244.7 hours[10]
4-methoxythis compoundThis compoundHexane3450.144300.451.8 hours
SpiropyranSpiropyranToluene3380.65555-7 minutes
1,2-Bis(2,4-dimethyl-5-phenyl-3-thienyl)perfluorocyclopenteneDiaryletheneHexane3450.495350.003>1 year[5]
HemithioindigoHemithioindigoToluene4800.254900.221.5 years[8]

Experimental Protocols for Characterization

Accurate characterization of molecular photoswitches is essential for their effective application. The following are standard methodologies for key experiments.

Protocol 1: Determination of Photoisomerization Quantum Yield (Φ)

The photoisomerization quantum yield is a measure of the efficiency of a light-induced isomerization. It is defined as the number of molecules that isomerize per photon absorbed.

Materials:

  • Solution of the photoswitch in a suitable solvent (e.g., DMSO, methanol, hexane).

  • Quartz cuvette (1 cm path length).

  • UV-Vis spectrophotometer.

  • Calibrated light source (e.g., LED or laser) with a known photon flux.

  • Actinometer solution (e.g., potassium ferrioxalate) for light source calibration (optional, if photon flux is not known).

Procedure:

  • Prepare the Sample: Prepare a dilute solution of the photoswitch with an absorbance of approximately 0.1 at the irradiation wavelength.

  • Initial Spectrum: Record the initial absorption spectrum of the solution, which typically represents the thermally stable isomer.

  • Irradiation: Irradiate the sample in the cuvette with the calibrated light source for a short, defined period. The irradiation time should be short enough to ensure that the conversion is less than 10% to simplify the calculations.

  • Final Spectrum: Immediately after irradiation, record the absorption spectrum again.

  • Calculate Absorbed Photons: The number of photons absorbed by the sample can be calculated from the photon flux of the light source, the irradiation time, and the absorbance of the sample.

  • Calculate Isomerized Molecules: The change in the concentration of the isomers can be determined from the changes in the absorption spectrum using the Beer-Lambert law.

  • Calculate Quantum Yield: The quantum yield is calculated using the following formula: Φ = (Number of molecules isomerized) / (Number of photons absorbed)

A more detailed method involves monitoring the absorbance change over time and fitting the data to a kinetic model, which can also account for the back-reaction.[11]

Protocol 2: Measurement of Thermal Half-Life (t1/2)

The thermal half-life of the metastable isomer is a measure of its stability in the dark.

Materials:

  • Solution of the photoswitch in a suitable solvent.

  • Quartz cuvette.

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

  • Light source to generate the metastable isomer.

Procedure:

  • Generate Metastable Isomer: Irradiate the solution of the photoswitch until a significant population of the metastable isomer is generated, as confirmed by UV-Vis spectroscopy.

  • Monitor Thermal Relaxation: Place the cuvette in the temperature-controlled holder of the spectrophotometer in the dark.

  • Record Spectra: Record the absorption spectrum at regular time intervals as the metastable isomer thermally relaxes back to the stable form.

  • Kinetic Analysis: Plot the absorbance at a wavelength where the metastable isomer has a strong absorption as a function of time. Fit the data to a first-order exponential decay to obtain the rate constant (k).

  • Calculate Half-Life: The thermal half-life is calculated from the rate constant using the formula: t1/2 = ln(2) / k

Visualizing the Mechanisms

The following diagrams, generated using Graphviz, illustrate the fundamental switching mechanisms of the discussed photoswitch classes.

G Photoswitching Mechanisms cluster_this compound This compound (E/Z Isomerization) cluster_spiropyran Spiropyran (Ring Opening/Closing) cluster_diarylethene Diarylethene (Electrocyclization) cluster_hemithioindigo Hemithioindigo (E/Z Isomerization) A_trans trans-Azobenzene (E) A_cis cis-Azobenzene (Z) A_trans->A_cis hv (UV) A_cis->A_trans hv (Vis) or Δ S_sp Spiropyran (SP) Colorless S_mc Merocyanine (MC) Colored S_sp->S_mc hv (UV) S_mc->S_sp hv (Vis) or Δ D_open Open Form Colorless D_closed Closed Form Colored D_open->D_closed hv (UV) D_closed->D_open hv (Vis) H_E E-Isomer H_Z Z-Isomer H_E->H_Z hv (Vis) H_Z->H_E hv (Vis) or Δ

Caption: Fundamental isomerization mechanisms of key molecular photoswitch classes.

Synthesis Considerations

The accessibility of different photoswitch scaffolds is a crucial factor for their application.

  • Azobenzenes: A variety of synthetic methods for azobenzenes are well-established, including the Mills reaction and oxidative coupling of anilines. This allows for the straightforward synthesis of a wide range of derivatives with tailored properties.

  • Spiropyrans and Diarylethenes: The synthesis of these molecules can be more complex, often requiring multi-step procedures. However, established synthetic routes are available in the literature.

  • Hemithioindigos: The synthesis of hemithioindigos can also be challenging, but recent advances have made their preparation more accessible.

Conclusion and Future Outlook

This compound remains a highly versatile and widely used molecular photoswitch due to its tunable properties and well-established chemistry.[1] However, the unique characteristics of other photoswitches like spiropyrans, diarylethenes, and hemithioindigos offer significant advantages for specific applications. The large structural and electronic changes in spiropyrans are beneficial for sensing, while the exceptional thermal stability of diarylethenes is ideal for data storage. The visible-light responsiveness of hemithioindigos opens new avenues for in vivo applications.

The continued development of novel photoswitches with improved properties, such as red-light activation, enhanced water solubility, and increased fatigue resistance, will further expand their utility in materials science, nanotechnology, and medicine. As our understanding of the structure-property relationships in these fascinating molecules grows, so too will our ability to design and synthesize next-generation photoswitches for increasingly sophisticated applications.

References

A Researcher's Guide to Computational Methods for Azobenzene Isomerization

Author: BenchChem Technical Support Team. Date: January 2026

Azobenzene and its derivatives represent the cornerstone of photoswitchable molecular systems, enabling precise spatiotemporal control over a vast array of chemical and biological processes.[1][2] This remarkable functionality stems from the reversible trans-cis (or E/Z) isomerization of the central N=N double bond, a transformation that can be precisely manipulated by light and heat.[2] For researchers, scientists, and drug development professionals, accurately predicting and understanding this switching behavior is paramount for the rational design of novel photoswitchable technologies.[3]

Computational chemistry has emerged as an indispensable tool for dissecting the intricate mechanisms of this process. It allows us to visualize potential energy surfaces, identify transition states, and simulate the ultrafast dynamics that are often inaccessible to direct experimental observation. This guide provides an in-depth, objective comparison of the principal computational methods employed to study this compound isomerization, grounded in field-proven insights and supported by experimental validation.

The Isomerization Landscape: Rotation vs. Inversion

The journey of an this compound molecule from its planar, thermodynamically stable trans isomer to the non-planar, metastable cis isomer is not a simple one. Decades of computational and experimental work have primarily focused on two competing mechanisms that govern its transformation in the ground and excited electronic states.[4]

  • Rotation: This pathway involves the twisting of the C-N=N-C dihedral angle. For photoisomerization, excitation to the first excited singlet state (S₁) often leads to a barrierless rotational pathway, facilitating an efficient decay back to the ground state through a conical intersection.[4][5][6][7]

  • Inversion: This mechanism proceeds through a planar transition state where one of the N=N-C bond angles linearizes towards 180°. The inversion pathway is generally the favored mechanism for the thermal relaxation from the cis back to the trans isomer in the ground electronic state (S₀).[4][6][7]

While rotation and inversion are the most discussed pathways, other mechanisms, such as concerted inversion, have also been proposed and investigated.[4][7]

G cluster_trans trans (E) Isomer cluster_cis cis (Z) Isomer Trans_S0 S₀ (Ground State) Trans_S1 S₁ (n→π*) Trans_S0->Trans_S1 UV Light (Photoexcitation) CI_Rotation Conical Intersection (Twisted) Trans_S1->CI_Rotation Rotation (Barrierless) Cis_S0 S₀ (Ground State) TS_Inversion Inversion TS (Planar) Cis_S0->TS_Inversion Heat (Thermal Isomerization) Cis_S1 S₁ (n→π*) TS_Inversion->Trans_S0 CI_Rotation->Cis_S0 Relaxation

Caption: Key isomerization pathways for this compound.

A Comparative Analysis of Computational Methods

The choice of computational method is a critical decision that balances the need for accuracy against the constraints of computational cost. No single method is perfect for all aspects of the isomerization problem. The following sections provide a comparative overview of the most common approaches.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)
  • Expertise & Experience: DFT is the workhorse of computational chemistry for ground-state (S₀) properties. It offers an excellent balance of cost and accuracy for optimizing the geometries of the trans and cis isomers and for locating the transition state of the thermal back-reaction.[4][8][9] Its extension, TD-DFT, is the most common method for calculating vertical excitation energies, which are used to simulate UV-Visible absorption spectra and explore the potential energy surfaces of excited states (S₁, S₂).[4][8][10] The choice of the exchange-correlation (xc) functional (e.g., B3LYP, PBE, M06-2X) is crucial and can significantly impact the accuracy of the results.[4][8][10]

  • Trustworthiness: While powerful, TD-DFT has known limitations. It can struggle to accurately describe charge-transfer states and, most critically for photoisomerization, the topology around conical intersections where the ground and excited states become degenerate.[10] For qualitative insights and initial exploration, DFT and TD-DFT are invaluable, but their quantitative predictions for excited-state dynamics should be treated with caution. An alternative approach, Δ-self-consistent field (ΔSCF), can sometimes offer a more robust description of potential energy surface crossings at a similar computational cost.[10][11]

Multireference Methods (CASSCF and CASPT2)
  • Expertise & Experience: When the highest accuracy is required for excited-state processes, multireference methods are the gold standard.[4] Methods like the Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2) are explicitly designed to handle the complex electronic structures of excited states and, crucially, the degeneracies at conical intersections.[12][13][14] They provide the most reliable description of the potential energy surfaces governing photochemical reactions.

  • Trustworthiness: The high accuracy of multireference methods comes at a significant computational cost, limiting their application to smaller systems or specific points of interest on the potential energy surface. The selection of the "active space"—the set of orbitals and electrons included in the high-level calculation—requires chemical intuition and expertise, and an improper choice can lead to erroneous results.

Non-Adiabatic Molecular Dynamics
  • Expertise & Experience: To truly simulate the isomerization process as it happens in time, one must turn to dynamics simulations. Methods like ab initio molecular dynamics (AIMD) and trajectory surface hopping (TSH) simulate the real-time evolution of the molecule's atoms after photoexcitation.[1][15] These simulations can predict isomerization quantum yields, excited-state lifetimes, and the branching ratios between different reaction pathways, providing a direct link to experimental observables from techniques like ultrafast transient absorption spectroscopy.[16][17][18]

  • Trustworthiness: These simulations are the most computationally demanding of all, often requiring thousands of trajectory calculations. The accuracy of the dynamics is fundamentally limited by the electronic structure method used to calculate the forces on the atoms at each time step. Therefore, dynamics run "on-the-fly" with high-level methods like CASSCF are the most predictive but are also the most expensive.[18]

Data Summary: Method Performance

The following tables summarize the qualitative performance of these methods and present a compilation of calculated energy barriers from the literature.

Table 1: Qualitative Comparison of Computational Methods

MethodAccuracyComputational CostPrimary Application
DFT Good (S₀)LowGeometry optimization, thermal barriers, vibrational frequencies.[4][8]
TD-DFT Moderate (Excited States)Low-MediumUV-Vis spectra, excited-state PES exploration.[4][10]
ΔSCF Moderate (Excited States)Low-MediumAlternative to TD-DFT, better for some state crossings.[10][11]
CASSCF/CASPT2 High (Excited States, CIs)Very HighBenchmarking, accurate description of CIs and reaction paths.[4][12][14]
AIMD/Surface Hopping Method-DependentExtremely HighReal-time dynamics, quantum yields, lifetimes.[1][15][17]

Table 2: Calculated Energy Barriers for this compound Isomerization (kcal/mol)

Isomerization PathwayMethodFunctional/Basis SetEnergy Barrier (kcal/mol)Reference
Ground State (S₀) Thermal (cis → trans)
InversionDFTB3LYP~25.8[4]
InversionDFTGGA-PBE35.1[10]
RotationDFTB3LYP36.2[4]
RotationDFTGGA-PBE41.7[10]
Excited State (S₁) Photoisomerization (trans → cis)
InversionCASSCF-Substantial barrier[4]
RotationCASSCF-Essentially barrierless[4]

Note: These values are illustrative and can vary based on the specific functional, basis set, and solvent model used.

Protocols for Computational and Experimental Validation

Reproducibility and validation are the cornerstones of scientific integrity. Here, we outline a standard computational workflow and the key experimental techniques used to corroborate theoretical predictions.

Standard Computational Workflow

A robust computational investigation of this compound isomerization typically follows a multi-step process, increasing in complexity and computational cost at each stage.

G cluster_TS Thermal cluster_CI Photochemical A Step 1: Ground State Geometry Optimization (DFT) B Step 2: Vertical Excitation Energy Calculation (TD-DFT) A->B Simulate Spectrum C Step 3: Potential Energy Surface Scan (DFT/TD-DFT) B->C Explore Pathways D Step 4: Transition State / Conical Intersection Search C->D TS Transition State (DFT) D->TS CI Conical Intersection (CASSCF) D->CI E Step 5: Non-Adiabatic Dynamics (AIMD) CI->E Simulate Dynamics

Caption: A typical computational workflow for studying this compound isomerization.

  • Ground State Geometry Optimization: The geometries of the trans and cis isomers are fully optimized in the ground electronic state (S₀) using DFT with a suitable functional and basis set (e.g., B3LYP/6-31G(d)).[4]

  • Vertical Excitation Energy Calculation: At the optimized ground-state geometries, vertical excitation energies are calculated using TD-DFT or a higher-level method to simulate the absorption spectrum and identify the bright excited states (e.g., S₁ (n→π) and S₂ (π→π)).[4]

  • Potential Energy Surface (PES) Scanning: To map the isomerization pathways, relaxed PES scans are performed. This involves systematically changing a key coordinate (like the C-N=N-C dihedral angle for rotation or an N=N-C angle for inversion) and optimizing all other degrees of freedom at each step.[4][19]

  • Locating Critical Points: For thermal reactions, a transition state search is performed to find the saddle point on the S₀ surface.[4] For photochemical reactions, the critical point is the conical intersection between the excited and ground states, which often requires multireference methods for accurate localization.[4][14]

  • Non-adiabatic Dynamics (Optional): To model the system's time evolution, non-adiabatic dynamics simulations can be initiated from the Franck-Condon region of the excited state.[17]

Key Experimental Validation Techniques

Computational findings must be anchored in reality. The following experimental techniques are crucial for validating theoretical models of this compound behavior.

  • UV-Visible Spectroscopy: This is the primary technique for monitoring the isomerization process. The distinct absorption spectra of the trans and cis isomers allow for the determination of photostationary states and quantum yields.[3][4]

  • NMR Spectroscopy: ¹H NMR is used to unambiguously characterize the structure of the two isomers and to follow the kinetics of the slow thermal cis-to-trans relaxation, from which the thermal half-life can be determined.[2][4]

  • Ultrafast Transient Absorption Spectroscopy: This powerful technique provides real-time information on the excited-state dynamics with femtosecond resolution.[2] It allows for the direct observation of excited-state lifetimes and the rates of decay through different pathways, providing the most direct comparison with AIMD simulations.[4][17]

Experimental Protocol: Determining Photoisomerization Quantum Yield (Φ)

The quantum yield is a measure of the efficiency of a photochemical reaction. A common method for its determination is chemical actinometry, comparing the reaction rate of the sample to that of a reference compound with a known quantum yield.

  • Actinometer Preparation: Prepare a solution of a chemical actinometer (e.g., potassium ferrioxalate) with a known concentration and absorbance at the desired irradiation wavelength.

  • Sample Preparation: Prepare a solution of the this compound sample in the same solvent, ensuring its absorbance at the irradiation wavelength is similar to the actinometer to ensure equal photon absorption.[2]

  • Irradiation: Irradiate both the actinometer and the sample solutions under identical conditions (light source, wavelength, geometry, time).

  • Analysis:

    • For the actinometer, follow the established protocol to determine the number of photons absorbed.

    • For the this compound sample, use UV-Vis or NMR spectroscopy to determine the number of moles of the isomerized product.[2]

  • Calculation: The quantum yield (Φ_sample) is calculated using the following formula: Φ_sample = Φ_actinometer × (moles_isomerized_sample / moles_reacted_actinometer)

Conclusion

The computational study of this compound isomerization is a multi-faceted challenge that requires a judicious selection of theoretical methods. DFT and TD-DFT provide an accessible and powerful entry point for exploring ground-state properties and qualitatively mapping excited-state surfaces. However, for quantitative accuracy in photochemical pathways, the use of more sophisticated and computationally expensive multireference methods like CASSCF/CASPT2 is non-negotiable. Ultimately, the most robust and trustworthy insights are gained when these theoretical predictions are rigorously validated against key experimental data from techniques like ultrafast spectroscopy and NMR. This synergistic approach, blending high-level computation with precise experimentation, continues to drive the design of the next generation of light-responsive molecules and materials.

References

A Senior Application Scientist's Guide to the Performance of Substituted Azobenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Azobenzene and its derivatives are at the forefront of innovation in photopharmacology and materials science.[1][2] Their defining characteristic is a light-induced, reversible isomerization between two states—a thermally stable trans (E) isomer and a metastable cis (Z) isomer.[2][3] This transformation allows for unparalleled spatiotemporal control over molecular geometry, which can be harnessed to modulate biological activity or alter material properties.[4][5]

The performance of these molecular switches is not monolithic; it is exquisitely sensitive to the chemical substituents appended to the this compound core.[3][6] Understanding how these modifications dictate photoswitching behavior is paramount for designing effective molecules for a given application. This guide provides an in-depth comparison of substituted this compound derivatives, explaining the causality behind their performance differences and detailing the experimental protocols required for their rigorous characterization.

The Engine of Change: Understanding this compound Photoisomerization

The switch between the E and Z states is driven by the absorption of photons, which promotes the molecule to an excited electronic state. The two key electronic transitions are the lower-energy n→π* transition and the higher-energy π→π* transition.[7]

  • E Isomer: The E isomer typically displays a strong π→π* absorption band in the UV region (~320 nm) and a much weaker, symmetry-forbidden n→π* band in the visible region (~440 nm).[8] Irradiation into the π→π* band is the most common way to trigger the E→Z isomerization.

  • Z Isomer: The bent Z isomer has different spectral properties, with its n→π* transition becoming more allowed and thus more intense.[9] The Z→E back-isomerization can be triggered with a different wavelength of light (often visible light) or can occur thermally in the dark.[3]

The isomerization mechanism itself can proceed via two main pathways: a rotation around the N=N double bond or an in-plane inversion at one of the nitrogen atoms.[10][11] The operative pathway depends on the specific electronic state accessed and the substitution pattern of the molecule.[8][10]

Caption: The reversible photoisomerization and thermal relaxation pathway of this compound.

The Impact of Substitution: A Performance Comparison

The true power of this compound chemistry lies in the ability to tune its properties through chemical modification.[6][12] Substituents dramatically alter the electronic landscape of the molecule, affecting key performance metrics like absorption wavelengths, thermal stability of the Z isomer, and isomerization quantum yield.[3] this compound derivatives are often categorized into three main classes based on their spectral properties.[3]

ClassSubstituent PatternKey CharacteristicsTypical Z Isomer Half-Life
Class I Unsubstituted or simple alkyl/halogenWell-separated n→π* and π→π* bands. Requires UV light for E→Z switching.Hours to Days
Class II Electron-Donating Groups (e.g., -NH₂, -OMe)Overlapping n→π* and π→π* bands. Red-shifted absorption.Minutes to Hours
Class III "Push-Pull" (Electron-Donating + Withdrawing)Strongly red-shifted π→π* band into the visible spectrum.Milliseconds to Seconds
Push-Pull Azobenzenes: Enabling Visible-Light Switching

For applications in biology and medicine, UV light is often undesirable due to its poor tissue penetration and potential for cellular damage.[5][13] "Push-pull" systems, which feature an electron-donating group (the "push") on one phenyl ring and an electron-withdrawing group (the "pull") on the other, are a solution to this problem.[5][14] This arrangement significantly lowers the energy of the π→π* transition, shifting its absorption maximum well into the visible or even near-infrared range.[5][11]

This red-shift comes at a cost: the thermal stability of the Z isomer is drastically reduced.[5][15] The increased polarity of the Z isomer in push-pull systems lowers the energy barrier for thermal relaxation back to the more stable E form. While this rapid relaxation can be a drawback for some applications, it is highly desirable for systems requiring fast recovery, such as in molecular actuators or high-speed optical switching.[16]

Ortho-Substitution: Engineering Stability and Wavelength

Placing substituents at the positions adjacent to the azo group (ortho-positions) provides another powerful handle for tuning performance.

  • Ortho-Halogenation: Introducing fluorine or chlorine atoms at all four ortho-positions can significantly red-shift the n→π* transition, allowing for E→Z switching with green or even red light.[16][17] A key advantage of this strategy is that it dramatically increases the thermal half-life of the Z isomer, in some cases to hundreds of days, by sterically hindering the isomerization pathway.[17][18] This combination of visible-light addressability and high bistability is ideal for applications like data storage or long-term drug activation.[17]

  • Ortho-Amination/Thiolation: Combining ortho-fluorination with ortho-amination can produce switches with strong visible-light absorption and exceptionally long cis-lifetimes (e.g., 72 hours).[19] Similarly, introducing S-ethyl groups at all four ortho-positions enhances absorptivity in the blue-green region and allows for switching with red light, while maintaining thermal relaxation on a timescale of minutes.[20]

Quantitative Performance Metrics: A Comparative Data Summary

The selection of an this compound derivative is a quantitative exercise. The table below summarizes typical performance data for representative substituted azobenzenes, highlighting the trade-offs inherent in their design.

CompoundSubstituent(s)λmax (E isomer)λmax (Z isomer)Z Isomer Thermal Half-life (t1/2)Key Feature
This compoundNone~320 nm (π-π)~430 nm (n-π)~3.2 days[15]Baseline, high Z stability
4-Methoxythis compound4-OMe (EDG)~350 nm~440 nm~8.5 hours[7]Modest red-shift, good stability
4-CO₂Me-azobenzene4-CO₂Me (EWG)~331 nm~440 nm~9.5 hours[7]Bathochromic shift, slightly increased stability
"Push-Pull" Derivative4-NMe₂, 4'-NO₂~480 nm~380 nmMilliseconds to seconds[5]Red-shifted, fast relaxation
Tetra-ortho-fluoro2,2',6,6'-F₄~320 nm~490 nm~700 days[17]Extreme Z stability, visible light switching
Tetra-ortho-iodo2,2',6,6'-I₄~400 nm~600 nmHours to Days[16]Near-IR switching capability[16][21]

Note: Values are approximate and can vary significantly with solvent and specific molecular structure.

Experimental Protocols for Performance Characterization

Trustworthy comparison requires robust and standardized characterization. The following protocols outline the essential experiments for evaluating this compound performance.

Protocol 1: UV-Visible Spectrophotometry for Isomerization Analysis

Causality: This is the primary technique to monitor the photoisomerization process. The significant difference in the absorption spectra of the E and Z isomers allows for the direct observation of the population shift upon irradiation.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the this compound derivative in a spectroscopic-grade solvent (e.g., acetonitrile, ethanol) in a quartz cuvette. The concentration should yield a maximum absorbance between 0.8 and 1.2.

  • Initial Spectrum: Record the UV-Vis absorption spectrum of the solution in the dark. This spectrum represents the thermally equilibrated state, which is >99% E-isomer.

  • E→Z Isomerization:** Irradiate the sample with a light source corresponding to the π→π* or n→π* transition of the E-isomer (e.g., a 365 nm LED). Record spectra at regular intervals until no further changes are observed. This final state is the photostationary state (PSS).

  • Z→E Isomerization:** Following PSS achievement, irradiate the sample with a wavelength absorbed primarily by the Z-isomer (e.g., a >450 nm LED) to drive the back-isomerization.

Protocol 2: Determination of Thermal Relaxation Half-Life (t₁/₂)

Causality: The thermal half-life is a critical measure of the stability of the energy-storing Z-isomer. It quantifies the rate of spontaneous reversion to the E-form, which is crucial for applications requiring either long-term stability or rapid resetting.

Methodology:

  • Achieve PSS: Irradiate the sample as described in Protocol 1, Step 3, to generate a high population of the Z-isomer.

  • Monitor in Dark: Place the cuvette in the spectrophotometer's sample holder, maintained at a constant temperature (e.g., 25°C), and shield it from light.

  • Time-Course Measurement: Record the absorbance at the λmax of the E-isomer at regular time intervals.

  • Data Analysis: The thermal relaxation from Z to E follows first-order kinetics. Plot ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the absorbance after full relaxation. The slope of the resulting line is -k, where k is the rate constant. The half-life is calculated as t₁/₂ = ln(2)/k.[15]

Caption: Workflow for determining the thermal relaxation half-life of an this compound derivative.

Protocol 3: Relative Quantum Yield (Φ) Measurement

Causality: The quantum yield quantifies the efficiency of the photoisomerization process—it is the ratio of molecules that isomerize to the number of photons absorbed. A high quantum yield is critical for applications where light dosage must be minimized.

Methodology:

  • Actinometry: This protocol relies on a chemical actinometer or a calibrated light source to precisely determine the photon flux of the irradiation source.[22]

  • Sample Irradiation: Irradiate a sample of known concentration and absorbance for a short, defined period, ensuring that the conversion is low (typically <10%) to simplify kinetic analysis.

  • Quantify Isomerization: Use UV-Vis or ¹H NMR spectroscopy to determine the change in the concentration of the E and Z isomers.

  • Calculation: The quantum yield (ΦE→Z) is calculated by dividing the number of molecules converted to the Z isomer by the number of photons absorbed by the sample during the irradiation period.[22][23] This can be done by comparing the sample to a reference standard with a known quantum yield under identical conditions.[24][25]

Conclusion

The performance of substituted this compound derivatives is a rich and tunable landscape. For researchers in drug development and materials science, a deep understanding of the structure-property relationships is not merely academic—it is the foundation for rational design. By selecting appropriate electron-donating, electron-withdrawing, or sterically demanding substituents, one can precisely engineer photoswitches that operate with visible light, exhibit thermal half-lives from milliseconds to years, and isomerize with high efficiency. The protocols and comparative data provided in this guide serve as a foundational toolkit for the characterization and selection of the optimal this compound derivative for any light-driven application.

References

A Researcher's Guide to Assessing the Biocompatibility of Different Azobenzene Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The reversible photoisomerization of azobenzene derivatives has positioned them as invaluable tools in photopharmacology and materials science.[1][2][3] Their ability to change conformation in response to light allows for the precise spotiotemporal control of biological activity. However, the translation of these promising molecules from the bench to the clinic is critically dependent on a thorough understanding of their biocompatibility. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the biocompatibility of different this compound compounds, integrating established protocols with expert insights to ensure robust and reliable data.

The Dichotomy of this compound: Functionality vs. Toxicity

Azobenzenes, at their core, are aromatic compounds characterized by a diazene (-N=N-) functional group.[3] Their utility lies in the distinct properties of their trans and cis isomers, which can be reversibly triggered by specific wavelengths of light.[3] This photochromic behavior has been harnessed to modulate the activity of ion channels, enzymes, and therapeutic agents.

However, the very nature of these compounds presents potential biocompatibility challenges. The introduction of an azo bond, particularly in aromatic systems, has long been associated with potential carcinogenicity, as exemplified by some azo dyes. The reductive cleavage of the azo bond in vivo can lead to the formation of aromatic amines, some of which are known carcinogens. Furthermore, the photoswitching process itself can generate reactive oxygen species (ROS), inducing phototoxicity.

Therefore, a rigorous assessment of biocompatibility is not merely a regulatory hurdle but a fundamental aspect of rational drug design and material development involving this compound scaffolds.

Experimental Framework for Biocompatibility Assessment

A multi-pronged approach is essential to comprehensively evaluate the biocompatibility of this compound compounds. This typically involves a tiered strategy, starting with in vitro assays and progressing to more complex cellular and in vivo models as warranted.

Tier 1: In Vitro Cytotoxicity Assays

The initial step in any biocompatibility assessment is to determine the inherent cytotoxicity of the compound.[4] These assays are relatively high-throughput and provide a baseline understanding of the concentration at which the compound elicits a toxic response.

1. MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

This colorimetric assay is a stalwart of cytotoxicity testing, measuring the metabolic activity of cells.[5][6] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, which can be solubilized and quantified spectrophotometrically.

Experimental Protocol: MTT Assay for this compound Compounds

  • Cell Seeding: Plate cells (e.g., HeLa, HEK293, or a cell line relevant to the intended application like MCF-7 or MDA-MB231) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[7]

  • Compound Treatment: Prepare a serial dilution of the this compound compound in a suitable vehicle (e.g., DMSO, ensuring the final concentration does not exceed 0.5% v/v). Treat the cells with varying concentrations of the compound for 24, 48, or 72 hours. Include vehicle-only and untreated controls.[6]

  • MTT Incubation: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

2. Lactate Dehydrogenase (LDH) Assay

The LDH assay provides a complementary perspective to the MTT assay by quantifying membrane integrity. Lactate dehydrogenase is a cytosolic enzyme that is released into the culture medium upon cell lysis.

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Sample Collection: After the treatment period, collect the cell culture supernatant.

  • LDH Reaction: Use a commercially available LDH cytotoxicity kit, following the manufacturer's instructions. This typically involves mixing the supernatant with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent) and an untreated control.

Diagram: Workflow for In Vitro Cytotoxicity Assessment

G cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement & Analysis cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_data Data Interpretation start Start: this compound Compound Synthesis & Characterization cells Select & Culture Relevant Cell Line start->cells compound_prep Prepare Serial Dilutions of this compound Compound cells->compound_prep seeding Seed Cells in 96-well Plates compound_prep->seeding treatment Treat Cells with Compound Dilutions seeding->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add ldh_sample Collect Supernatant incubation->ldh_sample mtt_sol Solubilize Formazan mtt_add->mtt_sol mtt_read Read Absorbance (570 nm) mtt_sol->mtt_read viability Calculate % Cell Viability mtt_read->viability ldh_react Perform LDH Reaction ldh_sample->ldh_react ldh_read Read Absorbance (490 nm) ldh_react->ldh_read ldh_release Calculate % LDH Release ldh_read->ldh_release ic50 Determine IC50 Value viability->ic50 ldh_release->ic50 end End: Biocompatibility Profile ic50->end

Caption: Workflow for assessing this compound cytotoxicity using MTT and LDH assays.

Tier 2: Assessing Phototoxicity

A critical consideration for photoswitchable this compound compounds is their potential for phototoxicity. The absorption of light, particularly in the UV-A and blue regions, can lead to the generation of ROS, which can damage cellular components.[1]

Experimental Protocol: Phototoxicity Assessment

  • Cell Seeding and Treatment: Follow the same initial steps as the standard cytotoxicity assays.

  • Irradiation: After the initial incubation with the compound, irradiate the cells with the appropriate wavelength of light to induce isomerization (trans to cis or cis to trans).[3] A control group should be kept in the dark. The light dose (J/cm²) should be carefully controlled and measured.

  • Post-Irradiation Incubation: Incubate the cells for a further 24-48 hours.

  • Cytotoxicity Measurement: Perform an MTT or LDH assay as described above.

  • Data Analysis: Compare the viability of the irradiated cells to the non-irradiated cells treated with the same compound concentration. A significant decrease in viability in the irradiated group indicates phototoxicity.

Tier 3: Genotoxicity Assays

Genotoxicity assays are crucial for evaluating the potential of a compound to damage DNA, which can lead to mutations and carcinogenesis.[8]

1. Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[5] Damaged DNA migrates further in an electric field, creating a "comet tail" that can be visualized and quantified.

2. Ames Test (Bacterial Reverse Mutation Assay)

The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine operon.[8][9] It assesses the ability of a compound to cause mutations that revert the bacteria to a histidine-producing state. This assay is often performed with and without the addition of a liver extract (S9 fraction) to account for metabolic activation of the compound.[10]

Tier 4: In Vivo Biocompatibility

While in vitro assays provide valuable initial data, in vivo studies are essential for understanding the systemic effects of this compound compounds.[11] These studies are typically conducted in animal models (e.g., mice or rats) and are subject to strict ethical guidelines.[12]

Key in vivo assessments include:

  • Acute Toxicity Studies: Determine the short-term adverse effects of a single high dose of the compound.[12]

  • Sub-chronic Toxicity Studies: Evaluate the effects of repeated exposure to the compound over a longer period.

  • Histopathology: Microscopic examination of tissues to identify any pathological changes.[11]

  • Blood Chemistry and Hematology: Analysis of blood samples to assess organ function and overall health.

Comparative Biocompatibility of this compound Derivatives

The biocompatibility of an this compound compound is not a monolithic property but is highly dependent on its specific chemical structure. The nature and position of substituents on the aromatic rings can significantly influence its toxicity.[13][14][15]

Compound ClassKey Structural FeaturesGeneral Biocompatibility ProfileKey Considerations
Simple Azobenzenes Unsubstituted or minimally substituted (e.g., methyl, halogen).Generally exhibit higher cytotoxicity and potential for genotoxicity.[9][16]Reductive cleavage can produce toxic anilines.
This compound Photoswitches with Bulky Substituents Introduction of bulky groups (e.g., tert-butyl) at the ortho positions.Often show reduced cytotoxicity due to steric hindrance, which can inhibit metabolic activation.May have altered photochemical properties.[17]
Water-Soluble Azobenzenes Incorporation of hydrophilic groups (e.g., quaternary ammonium salts, sulfonates, polyethylene glycol).Improved biocompatibility due to increased aqueous solubility and reduced non-specific interactions with cell membranes.The nature of the solubilizing group can influence toxicity.
Red-Shifted Azobenzenes Push-pull substitution patterns to shift absorption to longer, less damaging wavelengths.[18][19]Potentially lower phototoxicity due to the use of visible light for isomerization.The specific chromophores used can have their own toxicity profiles.

Diagram: Factors Influencing this compound Biocompatibility

G cluster_compound This compound Compound Properties cluster_biological Biological Response Structure Chemical Structure (Substituents, Isomer) Cytotoxicity Cytotoxicity (MTT, LDH) Structure->Cytotoxicity Metabolism Metabolic Fate (Azo Reduction) Structure->Metabolism Solubility Solubility Solubility->Cytotoxicity Photochemistry Photochemical Properties (λmax, Quantum Yield) Phototoxicity Phototoxicity (ROS Generation) Photochemistry->Phototoxicity Biocompatibility Overall Biocompatibility Cytotoxicity->Biocompatibility Phototoxicity->Biocompatibility Genotoxicity Genotoxicity (Comet, Ames) Genotoxicity->Biocompatibility Metabolism->Genotoxicity

Caption: Interplay of chemical properties and biological responses in determining this compound biocompatibility.

Conclusion and Future Directions

The assessment of this compound biocompatibility is a multifaceted process that requires a carefully considered experimental approach. By moving beyond simple cytotoxicity assays to include evaluations of phototoxicity, genotoxicity, and in vivo effects, researchers can develop a comprehensive understanding of the safety profile of their compounds.

Future research in this area should focus on:

  • Developing predictive models: Correlating structural features with biocompatibility to enable the in silico design of safer this compound derivatives.[20][21]

  • Standardizing testing protocols: Establishing consensus guidelines for the biocompatibility assessment of photoswitchable compounds.

  • Investigating long-term effects: Conducting chronic toxicity studies to understand the implications of long-term exposure to this compound-containing materials and drugs.[22]

By embracing a rigorous and holistic approach to biocompatibility testing, the scientific community can unlock the full therapeutic and technological potential of this compound compounds while ensuring their safe application.

References

A Senior Application Scientist's Guide to Photostability: Azobenzene vs. Diarylethene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular photoswitches, the ability to repeatedly and reliably control molecular function with light is paramount. This guide provides an in-depth, objective comparison of the photostability of two of the most prominent classes of photoswitches: azobenzenes and diarylethenes. As a senior application scientist, my goal is to move beyond simple descriptions and delve into the causal relationships that govern their performance, providing you with the technical insights and experimental frameworks necessary to select the optimal photoswitch for your research and development endeavors, particularly in the demanding field of photopharmacology.

Foundational Principles: Understanding the Isomerization Mechanisms

The photostability of a molecular switch is intrinsically linked to its mechanism of action. The fundamental differences in how azobenzenes and diarylethenes respond to light dictate their stability, fatigue resistance, and thermal behavior.

Azobenzene: A Tale of Two Geometries (E/Z Isomerization)

This compound and its derivatives operate via a reversible E/Z (or trans/cis) isomerization around the central nitrogen-nitrogen double bond (–N=N–).[1][2][3]

  • trans-to-cis Isomerization: The thermodynamically stable trans isomer, which is nearly planar, absorbs UV light (typically 320-380 nm). This excites the molecule, leading to a rapid rotation or inversion around the N=N bond to form the metastable, non-planar cis isomer. This geometric shift dramatically alters the molecule's end-to-end distance, from approximately 9.0 Å in the trans form to 5.5 Å in the cis form.[4]

  • cis-to-trans Isomerization: The return journey can be triggered by visible light (e.g., blue light, ~450 nm) or, critically, can occur spontaneously through thermal relaxation in the dark.[1][2] This classifies most azobenzenes as T-type (thermally reversible) photoswitches.[5]

G cluster_Azo This compound E/Z Isomerization A trans-Azobenzene (Planar, Thermally Stable) B cis-Azobenzene (Bent, Metastable) A->B UV Light (e.g., 365 nm) B->A Visible Light (e.g., 450 nm) or Thermal Relaxation

Caption: E/Z photoisomerization pathway of this compound.

Diarylethene: An Open and Shut Case (Electrocyclization)

Diarylethenes function through a photoinduced 6π-electrocyclization reaction.[6][7] This process involves the formation and cleavage of a covalent bond, leading to a more profound change in the electronic structure compared to this compound's geometric shift.

  • Ring-Opening to Ring-Closing: The "open" isomer, typically colorless, possesses two aromatic rings (often thiophenes) connected by an ethene bridge. Upon irradiation with UV light, a conrotatory ring-closure occurs, forming a new single bond and creating a "closed" isomer.[6][7] This closed form has a fully conjugated π-system, resulting in strong absorption in the visible spectrum and thus, a distinct color.[6]

  • Ring-Closing to Ring-Opening: The reverse reaction, breaking the newly formed bond, is induced by irradiating the closed isomer with visible light of a specific wavelength.[8] Crucially, the Woodward-Hoffmann rules forbid a thermal ring-opening for many common diarylethene derivatives, rendering both the open and closed isomers thermally stable.[9] This makes diarylethenes quintessential P-type (photochemically reversible) photoswitches.[10]

G cluster_DAE Diarylethene Electrocyclization C Open Isomer (Colorless, Thermally Stable) D Closed Isomer (Colored, Thermally Stable) C->D UV Light D->C Visible Light

Caption: Pericyclic photoisomerization of diarylethene.

Head-to-Head Comparison: Key Photostability Metrics

The choice between these two classes of photoswitches hinges on their performance under operational stress. Here, we dissect the critical parameters that define their photostability.

Performance Metric This compound Diarylethene Expert Insight & Causality
Thermal Stability Metastable cis Isomer: The photo-induced cis state is thermally unstable and reverts to the trans form in the dark.[1][11] The half-life (t1/2) is highly tunable via substitution, ranging from seconds to hours, and in some engineered cases, days.[1][12]Bistable Isomers: Both open and closed isomers are generally thermally stable, with negligible conversion in the dark at room temperature.[10][13] The half-life of the closed form can be thousands of years.[10]The cis-azobenzene isomer is a higher-energy state with a relatively low thermal barrier for relaxation.[9] In contrast, the electrocyclic ring-opening of diarylethenes is a symmetry-forbidden thermal process, creating a very high activation barrier and locking the molecule in its photo-induced state.[9]
Photofatigue Resistance (Cyclability) Moderate: Susceptible to degradation over repeated cycles, especially under high-energy UV irradiation.[14] The number of cycles before significant degradation is often in the hundreds to low thousands.Excellent: Exhibits high resistance to photofatigue.[13][15] Well-designed derivatives can undergo more than 10,000 to 100,000 switching cycles with minimal degradation.[10][16]Photofatigue arises from irreversible photochemical side reactions.[17] For diarylethenes, a key degradation pathway—oxidation of the closed form—has been effectively eliminated by substituting the reactive carbon positions (e.g., with methyl groups), greatly enhancing stability.[6] Azobenzenes lack such a straightforward "fix" for all potential degradation pathways.
Photoconversion Efficiency (Quantum Yield, Φ) Moderate: The trans→cis quantum yield (ΦT→C) is typically in the range of 0.1-0.3.[18][19]High to Excellent: The ring-closing quantum yield (ΦO→C) can be very high, often approaching 1.0 (100%).[10][13] The ring-opening quantum yield (ΦC→O) is generally lower.The high quantum yield of diarylethene's cyclization reflects an efficient excited-state relaxation pathway that leads directly to the closed-ring product. The isomerization of this compound involves more complex excited-state potential energy surfaces with multiple relaxation pathways, not all of which lead to successful isomerization, thus lowering the overall efficiency.[1][20]

Experimental Protocol: Quantifying Photofatigue Resistance

Trustworthy data is the bedrock of scientific integrity. The following is a self-validating protocol to quantitatively assess and compare the photofatigue resistance of photoswitches using UV-Vis spectroscopy. The objective is to determine the number of switching cycles a compound can endure before its photochromic performance degrades by 50%.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a solution of the photoswitch (e.g., this compound or Diarylethene derivative) in a spectroscopic-grade solvent (e.g., acetonitrile, THF) at a concentration that yields a maximum absorbance between 0.8 and 1.2 in a 1 cm cuvette.

    • Transfer the solution to a quartz cuvette and place it in a temperature-controlled spectrophotometer.

  • Initial State Characterization (Cycle 0):

    • Record the full UV-Vis absorption spectrum of the initial, thermodynamically stable isomer (trans for this compound, open-ring for diarylethene). This is your baseline.

  • Initiate Photoswitching Cycle (Cycle n):

    • Step 3a (Forward Isomerization): Irradiate the sample with the appropriate wavelength to induce the forward reaction (e.g., ~365 nm UV light). Continue irradiation until the photostationary state (PSS) is reached, indicated by no further change in the absorption spectrum.

    • Step 3b (Record PSS-1): Record the full UV-Vis spectrum of this photo-induced state (cis or closed-ring). Note the absorbance maximum (λmax) and its value (Amax,n).

    • Step 3c (Reverse Isomerization): Irradiate the sample with the wavelength required for the reverse reaction (e.g., >450 nm visible light) until the spectrum returns to the initial state.

    • Step 3d (Record PSS-2): Record the spectrum to confirm the return to the baseline state.

  • Repetitive Cycling:

    • Repeat Step 3 for a large number of cycles (N > 1000, or until significant degradation is observed).

  • Data Analysis and Validation:

    • Extract the absorbance value at the λmax of the photo-induced isomer for each cycle (Amax,n).

    • Normalize this absorbance against the value from the first cycle: Normalized Absorbance = Amax,n / Amax,1.

    • Plot the Normalized Absorbance versus the cycle number.

    • The fatigue resistance can be quantified by the number of cycles required for the normalized absorbance to decrease to 50%.[17]

G cluster_Workflow Photofatigue Analysis Workflow A 1. Prepare Sample (Solvent, Concentration) B 2. Record Initial Spectrum (Cycle 0) A->B C 3. Start Cycle n: Irradiate (e.g., UV) B->C D 4. Record Spectrum (Photo-induced State) C->D E 5. Revert: Irradiate (e.g., Vis) D->E F 6. Record Spectrum (Initial State) E->F G 7. Repeat for N Cycles F->G G->C n < N H 8. Plot Absorbance vs. Cycle # & Analyze Degradation G->H n = N

Caption: Experimental workflow for quantifying photofatigue.

Field-Proven Insights: Implications for Drug Development

The choice between this compound and diarylethene is not merely academic; it has profound consequences for practical applications.

  • This compound in Photopharmacology: Azobenzenes have been the workhorse in photopharmacology, used to create light-activated drugs.[21][22][23] Their T-type nature can be a feature, not a bug; a drug can be activated with a pulse of light and will then automatically deactivate over time, preventing overdose. However, the reliance on UV light for activation and their moderate photostability can be limiting factors due to UV's poor tissue penetration and potential for cellular damage.[23]

  • Diarylethene in Advanced Materials and Bio-applications: The exceptional thermal stability and fatigue resistance of diarylethenes make them ideal for applications requiring long-term, reliable switching, such as optical data storage and smart materials.[10][13] In the biological realm, their bistability is advantageous for creating systems that can be switched "on" or "off" and remain in that state until a second, distinct light signal is applied.[24][25] The development of diarylethenes that can be switched entirely with visible or even near-infrared light is rapidly expanding their viability for in vivo applications.[13]

Conclusion

The photostability of a molecular photoswitch is a multi-faceted property defined by its thermal behavior, resistance to fatigue, and photochemical efficiency.

  • Diarylethenes are the clear front-runners in terms of raw stability. Their thermally bistable nature and outstanding resistance to photofatigue make them the superior choice for applications demanding high-fidelity, repeatable switching and long-term state retention.

  • Azobenzenes , while less robust, offer a different set of advantages. Their inherent thermal relaxation provides a built-in "off" switch, and their properties are highly tunable, making them a versatile and accessible tool, particularly in the foundational research of photopharmacology.

Ultimately, the optimal choice is dictated by the specific demands of the application. For a system requiring a persistent "on" state and thousands of reliable cycles, a diarylethene is the logical selection. For a system where transient activation and automatic deactivation are desired, an this compound may be perfectly suited. This guide equips you with the foundational knowledge and experimental framework to make that decision with confidence.

References

A Senior Application Scientist's Guide to Evaluating the Quantum Yield of Azobenzene Photoswitches

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the realm of photopharmacology and smart materials, the azobenzene scaffold represents a cornerstone of molecular photoswitching. The ability of these molecules to undergo reversible isomerization between their trans (E) and cis (Z) forms upon light irradiation offers unprecedented spatiotemporal control over biological and chemical systems. Central to the efficiency of this process is the photoisomerization quantum yield (Φ) , a critical parameter that dictates the number of molecules isomerized per photon absorbed.[1]

This guide provides an in-depth, objective comparison of the quantum yields of various this compound photoswitches, grounded in experimental data and established methodologies. We will delve into the causality behind experimental choices, ensuring that the protocols described are self-validating and supported by authoritative references.

The Significance of Quantum Yield in Photoswitch Performance

The quantum yield of photoisomerization is a direct measure of a photoswitch's light sensitivity. A high quantum yield is desirable for applications requiring rapid and efficient switching with minimal light dosage, thereby reducing the potential for phototoxicity in biological systems and minimizing energy consumption in materials science applications.[2] Conversely, a lower quantum yield might be acceptable or even advantageous in scenarios where a slower, more controlled response is needed.

The overall switching behavior of an this compound derivative is not solely determined by the quantum yield of the forward (trans-to-cis, ΦT→C) isomerization. The quantum yield of the reverse (cis-to-trans, ΦC→T) process, as well as the thermal half-life (t1/2) of the metastable cis-isomer, are equally crucial in defining the photostationary state (PSS) and the overall performance profile of the photoswitch.[3][4] The PSS is the equilibrium mixture of trans and cis isomers reached under continuous irradiation at a specific wavelength.[3]

Isomerization Pathways of this compound

The photoisomerization of this compound involves distinct electronic transitions. The thermodynamically more stable trans-isomer exhibits a strong π→π* absorption band in the UV region (around 320-360 nm) and a weaker, often forbidden, n→π* band in the visible region (around 440 nm).[5][6] The cis-isomer also has a π→π* band, typically blue-shifted, and a more allowed n→π* transition.[6] Irradiation within these absorption bands triggers the isomerization process. The reverse isomerization from the metastable cis-isomer back to the stable trans-form can be initiated by light (photoisomerization) or occur spontaneously through thermal relaxation.[7][8]

G cluster_trans trans-Azobenzene (E) cluster_cis cis-Azobenzene (Z) trans trans (E) (Thermally Stable) cis cis (Z) (Metastable) trans->cis  UV Light (π→π)  Φ(T→C) cis->trans  Visible Light (n→π)  Φ(C→T) cis->trans  Thermal Relaxation  (Δ) G cluster_actinometry Part 1: Photon Flux Determination (Actinometry) cluster_photoisomerization Part 2: this compound Isomerization cluster_calculation Part 3: Quantum Yield Calculation A1 Prepare actinometer solution (e.g., potassium ferrioxalate) A2 Irradiate actinometer in cuvette with monochromatic light source A1->A2 A3 Measure change in absorbance of actinometer at specific intervals A2->A3 A4 Calculate photon flux (I₀) based on known quantum yield of actinometer A3->A4 C3 Calculate number of photons absorbed from photon flux and sample absorbance A4->C3 Photon Flux (I₀) B1 Prepare this compound solution with known concentration B2 Record initial UV-Vis spectrum (pure trans-isomer) B1->B2 B3 Irradiate this compound solution under identical conditions as actinometry B2->B3 B4 Monitor absorbance change at λ_max of trans-isomer over time B3->B4 C1 Determine initial rate of isomerization from the absorbance vs. time data B4->C1 Isomerization Data C2 Calculate number of molecules isomerized using Beer-Lambert law C1->C2 C2->C3 C4 Calculate Quantum Yield (Φ) (molecules isomerized / photons absorbed) C3->C4

References

Safety Operating Guide

A Guide to the Safe Disposal of Azobenzene for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Researchers and scientists working with azobenzene are at the forefront of innovation. Ensuring operational excellence extends to the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. Our aim is to empower your laboratory with the knowledge to manage this compound waste streams confidently and responsibly, ensuring the safety of your team and the protection of our environment.

Understanding the Hazards: Why Proper Disposal is Critical

This compound is not a benign substance. It is classified as a hazardous material with multiple risk factors that necessitate meticulous handling and disposal procedures. Understanding these hazards is fundamental to appreciating the importance of the protocols outlined in this guide.

This compound is recognized as being:

  • Harmful if swallowed or inhaled [1][2][3][4].

  • A suspected carcinogen and mutagen, with the potential to cause genetic defects[1][2][3][4].

  • Capable of causing damage to organs, specifically the liver and spleen, through prolonged or repeated exposure[1][4][5].

  • Very toxic to aquatic life with long-lasting effects, making its release into the environment a significant concern[1][2][3][4][5].

Furthermore, this compound's metabolism can lead to the formation of other hazardous compounds. Studies have shown that azo dyes can be degraded into potentially genotoxic compounds[6]. The reduction of azo dyes can produce aromatic amines, some of which are known carcinogens[6][7][8]. Given these properties, this compound waste must be managed as hazardous waste in accordance with local, regional, and national regulations[1][3][4][5].

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This is your first and most critical line of defense against exposure.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[9][10].Protects against accidental splashes and airborne dust particles.
Hand Protection Wear appropriate protective gloves. Inspect gloves prior to use[2][9].Prevents skin contact. Proper glove removal technique is crucial to avoid cross-contamination[2].
Body Protection A lab coat or other appropriate protective clothing to prevent skin exposure[9].Minimizes the risk of skin contact with spills or dust.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required when dusts are generated or if exposure limits are exceeded[9][10].Protects against the inhalation of harmful this compound dust.

Always work in a well-ventilated area, preferably under a chemical fume hood, to minimize the risk of inhalation[5][9].

Step-by-Step this compound Waste Disposal Protocol

This protocol outlines the immediate steps for the collection, storage, and preparation of this compound waste for final disposal by a licensed waste management company.

Step 1: Waste Segregation and Collection

  • Principle of Segregation: Never mix this compound waste with other waste streams. Keep it separate to avoid unintended chemical reactions and to ensure proper disposal classification. This compound is incompatible with strong oxidizing agents[5][10].

  • Solid Waste:

    • Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, paper towels), in a dedicated, clearly labeled, and sealable container.

    • Minimize dust generation during collection[9]. If necessary, lightly moisten the waste with a compatible solvent (e.g., ethanol) to reduce airborne particles.

  • Liquid Waste:

    • Collect liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled container.

    • Ensure the container is made of a material compatible with the solvents used.

Step 2: Container Labeling and Storage

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Carcinogen," "Marine Pollutant")

    • The date the waste was first added to the container.

  • Storage:

    • Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials[2][9].

    • Keep containers tightly closed when not in use[2][9].

    • Store containers in a secondary containment tray to prevent the spread of material in case of a leak.

Step 3: Arranging for Disposal

  • Engage a Licensed Professional: The final disposal of this compound waste must be handled by a licensed and approved hazardous waste disposal company[1][2][3][5][11].

  • Provide Documentation: Be prepared to provide the waste disposal company with a Safety Data Sheet (SDS) for this compound and an accurate description of the waste composition.

  • Follow Transportation Regulations: this compound is classified for transport as an environmentally hazardous substance, solid, n.o.s. (UN 3077)[3][5]. Your disposal vendor will ensure compliance with all transportation regulations.

Step 4: Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation[5].

  • Control the Spill:

    • For small spills, carefully sweep up the solid material and place it in a suitable container for disposal. Avoid generating dust[5].

    • Prevent the spilled material from entering drains or waterways[2][3].

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your institution's environmental health and safety officer.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

AzobenzeneDisposalWorkflow cluster_prep Waste Generation & Preparation cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate collect_solid Collect Solid Waste in Labeled Container segregate->collect_solid Solid collect_liquid Collect Liquid Waste in Labeled Container segregate->collect_liquid Liquid store Store in Designated Secure Area collect_solid->store collect_liquid->store secondary_containment Use Secondary Containment store->secondary_containment contact_vendor Contact Licensed Waste Disposal Vendor secondary_containment->contact_vendor provide_sds Provide SDS and Waste Information contact_vendor->provide_sds schedule_pickup Schedule Waste Pickup provide_sds->schedule_pickup end_disposal Proper Disposal by Vendor (e.g., Incineration) schedule_pickup->end_disposal

Caption: Workflow for the safe disposal of this compound waste.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By adhering to these guidelines, you not only ensure compliance with regulatory requirements but also foster a culture of safety and environmental stewardship within your organization. This commitment to excellence in chemical handling, from acquisition to disposal, is the hallmark of a leading scientific institution.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Azobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with azobenzene. Our goal is to move beyond a simple checklist and provide a framework for thinking about chemical safety, grounded in scientific principles and field-proven practices. By understanding the "why" behind each recommendation, you can build a self-validating system of safety in your laboratory.

Understanding the Adversary: this compound's Hazard Profile

Before we can select the appropriate armor, we must first understand the nature of the threat. This compound (CAS No. 103-33-3) is not a benign laboratory chemical; it is an orange-red crystalline solid that presents significant health and environmental hazards.[1] A thorough risk assessment is the foundational step of any experimental plan involving this compound.

This compound is classified as a hazardous substance that poses multiple risks through various exposure routes.[2] It is harmful if swallowed or inhaled.[3][4] More critically, it is a suspected carcinogen and is suspected of causing genetic defects.[3][4][5][6] Prolonged or repeated exposure may lead to organ damage.[3][4][5][7] Beyond its human health effects, this compound is very toxic to aquatic life with long-lasting effects, making environmental containment a primary concern.[3][5][7]

Table 1: GHS Hazard Classification for this compound

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3][4]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[3][4]
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects[3][4]
CarcinogenicityCategory 1B/2H350/H351: May cause cancer/Suspected of causing cancer[3][4][6]
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs through prolonged or repeated exposure[3][4]
Hazardous to the Aquatic Environment, AcuteCategory 1H400: Very toxic to aquatic life[3]
Hazardous to the Aquatic Environment, ChronicCategory 1H410: Very toxic to aquatic life with long lasting effects[3][4]

The Hierarchy of Controls: A Multi-Layered Defense Strategy

Personal Protective Equipment (PPE) is the last line of defense. A robust safety plan always starts with engineering and administrative controls to minimize exposure potential.

Engineering Controls: Your Primary Shield

The most critical engineering control for handling this compound is a certified chemical fume hood.[4][6] All weighing and handling of solid this compound, as well as the preparation of solutions, must be conducted within a fume hood to prevent the inhalation of dust or vapors.[6] The fume hood should have adequate airflow, and its performance should be verified regularly.

Administrative Controls

Administrative controls include establishing safe work practices and providing thorough training for all personnel. This includes:

  • Restricted Access: Clearly demarcate areas where this compound is handled and restrict access to authorized personnel only.[4]

  • Training: Ensure all users have read and understood the Safety Data Sheet (SDS) for this compound and are proficient in the handling, spill cleanup, and emergency procedures outlined in this guide.[5][6]

  • Hygiene: Prohibit eating, drinking, and smoking in the laboratory.[5] Always wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[3][4]

Personal Protective Equipment (PPE): The Final Barrier

When engineering and administrative controls cannot eliminate all risks of exposure, PPE is mandatory. The selection of PPE must be based on a careful assessment of the potential exposure routes: inhalation, skin contact, and eye contact.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Final Check Start Start: Handling this compound AssessTask Assess Task: - Weighing solid? - Making solution? - Large or small scale? Start->AssessTask AssessExposure Assess Potential Exposure: - Inhalation of dust/aerosol? - Skin/eye contact? AssessTask->AssessExposure EngineeringControls Work in Chemical Fume Hood? AssessExposure->EngineeringControls RespiratoryProtection Required: NIOSH-approved respirator with organic vapor/HEPA cartridges EngineeringControls->RespiratoryProtection No StandardPPE Standard PPE Required: - Safety Goggles/Shield - Chemical-Resistant Gloves - Lab Coat EngineeringControls->StandardPPE Yes RespiratoryProtection->StandardPPE BodyProtection Body Protection: - Chemical-resistant apron - Disposable sleeves StandardPPE->BodyProtection GloveSelection Hand Protection: - Select appropriate glove material - Double-gloving recommended BodyProtection->GloveSelection FinalCheck Final Check: - PPE inspected and fits correctly? - User trained? GloveSelection->FinalCheck FinalCheck->Start No Proceed Proceed with Work FinalCheck->Proceed Yes

Caption: PPE Selection Workflow for Handling this compound.

Eye and Face Protection

Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[6] Safety glasses with side shields are the minimum requirement.[3] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[8]

Skin and Body Protection
  • Protective Clothing: A flame-resistant lab coat should be worn and kept fully buttoned.[9] For larger-scale operations or when there is a higher risk of contamination, a chemical-resistant apron or a disposable suit (e.g., Tyvek) is recommended.[3][10]

Table 2: Glove Selection Guide for this compound

Glove MaterialRecommendationRationale & Cautions
Nitrile Good (for splash protection) Provides good resistance to a range of chemicals but may have limited resistance to aromatic solvents.[12] Best for short-duration tasks. Always double-glove and change gloves immediately upon contamination.[13]
Neoprene Good to Excellent Offers better protection against a broader range of chemicals than nitrile, including some aromatic compounds.[12] A good choice for extended work.
Butyl Rubber Excellent Highly resistant to many organic compounds. A preferred choice when direct, prolonged contact is possible.[12]
Viton® Excellent Offers superior resistance to aromatic hydrocarbons.[9] Ideal for high-risk operations but may be less dexterous.
Natural Rubber (Latex) Poor (Not Recommended) Offers poor protection against many organic solvents and can cause allergic reactions.[12][14]

Causality Behind Glove Choice: The selection of a glove material is a balance between chemical resistance, dexterity, and the nature of the task. For incidental contact (e.g., handling a sealed container), nitrile gloves may suffice. For tasks involving potential immersion or significant splashing, the superior resistance of Butyl or Viton® is necessary to prevent chemical permeation and skin absorption. Always inspect gloves for tears or holes before and during use. [3]

Respiratory Protection

When work cannot be conducted in a fume hood or during an emergency situation such as a spill, respiratory protection is required.[6] A NIOSH-approved respirator is necessary. The specific type depends on the situation:

  • Dust/Aerosol Exposure: A half-mask or full-face respirator with P100 (HEPA) particulate filters.[4][6]

  • Vapor Exposure: A half-mask or full-face respirator with organic vapor cartridges.[10]

  • Combined Exposure: A respirator with combination organic vapor/HEPA cartridges is recommended.[10]

Operational Plan: Step-by-Step Procedures

Protocol for Donning and Doffing PPE
  • Inspect: Before entering the lab, inspect all PPE for damage.

  • Donning Order:

    • Lab coat or protective suit.

    • Inner gloves.

    • Respirator (if required, perform a seal check).

    • Eye and face protection.

    • Outer gloves (pull cuffs over the sleeves of the lab coat).

  • Doffing Order (to prevent self-contamination):

    • Remove outer gloves.

    • Remove lab coat or suit, turning it inside out as you remove it.

    • Remove face shield and goggles.

    • Remove respirator.

    • Remove inner gloves.

    • Wash hands thoroughly.

Protocol for Handling Solid this compound
  • Preparation: Ensure the chemical fume hood is on and working correctly. Assemble all necessary equipment (spatula, weigh paper, glassware) inside the hood.

  • PPE: Don the appropriate PPE as outlined in Section 3. Double-gloving is highly recommended.

  • Weighing: Carefully weigh the desired amount of this compound onto weigh paper or into a container. Perform this action in the center of the fume hood to ensure optimal fume capture. Avoid creating dust.[6]

  • Transfer: Carefully transfer the solid to your reaction vessel.

  • Cleanup: Immediately clean any minor spills within the fume hood using a dampened paper towel to avoid dust generation. Dispose of the towel as hazardous waste.

  • Post-Handling: Securely close the primary container of this compound. Decontaminate any equipment used. Doff PPE correctly and wash hands.

Emergency Procedures: Plan for the Unexpected

Spill Response

Spill_Response_Flowchart Spill This compound Spill Occurs Alert Alert personnel in the immediate area Spill->Alert Assess Assess Spill: - Major or Minor? - In or out of fume hood? Alert->Assess MinorSpill Minor Spill Procedure Assess->MinorSpill Minor MajorSpill Major Spill Procedure Assess->MajorSpill Major PPE Don appropriate PPE: - Respirator - Double gloves - Goggles/Face Shield MinorSpill->PPE Evacuate Evacuate the area. Secure the lab. Call Emergency Services. MajorSpill->Evacuate Report Report the incident to your supervisor. Evacuate->Report Contain Contain the spill with absorbent pads or other suitable material PPE->Contain Cleanup Gently sweep up solid material. Avoid creating dust. Place in a sealed container. Contain->Cleanup Decontaminate Decontaminate the area with soap and water. Cleanup->Decontaminate Dispose Dispose of all contaminated materials as hazardous waste. Decontaminate->Dispose Dispose->Report

Caption: Emergency Spill Response Flowchart for this compound.

Minor Spill (inside a fume hood):

  • Alert nearby personnel.

  • Ensure you are wearing appropriate PPE.

  • Gently cover the spill with an absorbent material to prevent dust from becoming airborne.

  • Carefully sweep up the material and place it into a clearly labeled, sealed container for hazardous waste.[6]

  • Decontaminate the area with soap and water.[15]

Major Spill (outside a fume hood):

  • Evacuate the immediate area.[3]

  • Alert others and notify your institution's safety officer or emergency response team.

  • Restrict access to the area.

  • If trained and equipped to do so, follow the procedure for a minor spill while wearing a higher level of PPE, including respiratory protection.[2]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][6]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[5][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][10]

Decontamination and Disposal Plan

Equipment Decontamination

All glassware and equipment that have come into contact with this compound must be decontaminated.

  • Rinse the equipment with a suitable organic solvent (e.g., acetone, ethanol) inside a fume hood. Collect the rinsate as hazardous waste.

  • Wash the equipment thoroughly with soap and water.

Waste Disposal

All this compound waste is classified as hazardous.[7]

  • Solid Waste: This includes excess this compound, contaminated weigh paper, and spill cleanup materials. Place in a clearly labeled, sealed, and puncture-resistant container.

  • Contaminated PPE: Disposable gloves, aprons, and sleeves should be collected in a designated hazardous waste container.

  • Liquid Waste: Solutions containing this compound and solvent rinses must be collected in a labeled, sealed, and appropriate hazardous waste container.

  • Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, regional, and national regulations.[3][4][5] Do not discharge to drains or the environment.[3]

By integrating these principles and protocols into your daily laboratory operations, you can handle this compound with the high degree of caution it requires, ensuring the safety of yourself, your colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azobenzene
Reactant of Route 2
Azobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.